Renzapride
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKEXSLDPEFPT-IINYFYTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318522 | |
| Record name | Renzapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112727-80-7 | |
| Record name | Renzapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112727-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Renzapride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Renzapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RENZAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Renzapride Pharmacodynamics & Mechanism of Action
Executive Summary
Renzapride (ATL-1251) represents a distinct class of benzamide derivatives designed to address the complex pathophysiology of Irritable Bowel Syndrome with Constipation (IBS-C) and gastroparesis.[1] Unlike selective agents (e.g., prucalopride), this compound is defined by a dual-mechanism of action : it functions as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor .
This guide provides a rigorous technical analysis of this compound’s molecular signaling, comparative pharmacology, and experimental validation protocols. It is structured to allow researchers to replicate mechanistic validation assays and understand the compound's translational limitations.
Part 1: Pharmacodynamic Profile
The therapeutic hypothesis of this compound relies on a synergistic "push-and-quiet" mechanism:
-
"Push" (5-HT4 Agonism): Stimulates peristalsis and chloride secretion to accelerate transit.
-
"Quiet" (5-HT3 Antagonism): Modulates visceral hypersensitivity to reduce abdominal pain and bloating.
Receptor Binding Affinity ( )
The following data summarizes this compound's affinity profile relative to clinically relevant serotonin receptor subtypes. Note the high affinity for 5-HT3, which distinguishes it from cisapride.
| Receptor Subtype | Affinity ( | Functional Effect | Physiological Outcome |
| 5-HT3 (Human) | 17 nM | Antagonist | Inhibition of fast depolarization; reduced visceral pain signaling. |
| 5-HT4 (Guinea Pig) | ~477 nM | Full Agonist | Activation of cAMP-PKA pathway; enhanced ACh release; prokinetic effect. |
| 5-HT2B | Moderate | Antagonist/Weak Agonist | Potential safety signal (valvulopathy risk monitoring). |
| hERG Channel | Low | Blocker | Reduced risk of QT prolongation compared to Cisapride. |
Critical Insight: While the
for 5-HT4 appears lower (higher nanomolar) than 5-HT3, this compound acts as a full agonist at 5-HT4, meaning it can elicit a maximal response () even at sub-saturating concentrations due to high intrinsic efficacy.
Part 2: Molecular Signaling Cascades
This compound’s dual action engages two distinct signaling topologies: a metabotropic G-protein cascade and a ligand-gated ion channel blockade.
Mechanism 1: 5-HT4 Mediated Prokinesis
Upon binding to the 5-HT4 receptor (a GPCR) on enteric cholinergic neurons:
-
Coupling: The receptor undergoes a conformational change, coupling to the
protein . -
Transduction:
stimulates Adenylyl Cyclase (AC) . -
Amplification: AC converts ATP to cAMP (cyclic adenosine monophosphate).
-
Effect: cAMP activates Protein Kinase A (PKA) .
-
Output: PKA phosphorylates
channels (closing them) and channels (opening them), leading to neuronal depolarization and enhanced Acetylcholine (ACh) release at the neuromuscular junction.
Mechanism 2: 5-HT3 Mediated Antinociception
5-HT3 receptors are ligand-gated cation channels located on extrinsic primary afferent neurons.
-
Blockade: this compound occupies the orthosteric site, preventing Serotonin (5-HT) binding.
-
Inhibition: Prevents the opening of the channel pore to
and . -
Output: Blocks rapid excitatory postsynaptic potentials (EPSPs), dampening the transmission of nociceptive (pain) signals from the gut to the spinal cord.
Visualization: Dual Signaling Pathway
Figure 1: this compound dual-action topology showing concurrent Gs-protein activation (green path) and Ion Channel blockade (red path).
Part 3: Experimental Validation Protocols
To validate the mechanism of action in a drug development setting, the following self-validating protocols are recommended.
Protocol A: Functional cAMP Accumulation Assay (5-HT4 Validation)
Objective: Quantify the potency (
System: HEK-293 cells stably transfected with human 5-HT4(b) isoform.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate overnight.
-
Pre-Treatment (Critical Control):
-
Replace medium with stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Rationale: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. Without this, the signal-to-noise ratio is insufficient for accurate
determination.
-
-
Agonist Challenge:
-
Add this compound (10 pM to 10 µM) in duplicate.
-
Positive Control: Serotonin (5-HT) at
(defines 100% response). -
Negative Control: Buffer only (defines basal cAMP).
-
Specificity Control: Co-incubate this compound with GR113808 (selective 5-HT4 antagonist). If this compound signal is not abolished, the effect is off-target.
-
-
Incubation: 30 minutes at 37°C.
-
Lysis & Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Data Analysis: Plot log[Agonist] vs. Response. Fit to a 4-parameter logistic equation.
Protocol B: Ex Vivo Peristaltic Reflex (Dual Action Validation)
Objective: Demonstrate prokinetic effect in native tissue.
System: Isolated Guinea Pig Ileum (GPI) in an organ bath.
-
Preparation: Mount 2-3 cm ileal segments in Tyrode’s solution, aerated with 95%
/5% . -
Equilibration: Apply 1g tension; equilibrate for 60 mins.
-
Induction: Elicit peristalsis by increasing intraluminal pressure (fluid distension).
-
Treatment:
-
Add this compound (
to M). -
Observation: Measure decrease in pressure threshold required to trigger a peristaltic wave (Sensitization/Prokinetic effect).
-
-
Antagonism Check:
-
Add Ondansetron (Selective 5-HT3 antagonist).
-
Rationale: If this compound’s effect on compliance is mediated solely by 5-HT3 blockade, Ondansetron should mimic part of the this compound profile.
-
Visualization: Experimental Logic Flow
Figure 2: Decision tree for validating specific 5-HT4 agonism using competitive antagonism controls.
Part 4: Clinical Translation & Safety Context
While the mechanistic rationale for this compound was sound, its clinical development (Alizyme) faced hurdles that serve as critical lessons in drug development.
Efficacy vs. Placebo (The RELIEF Trial)
In Phase III trials (RELIEF), this compound demonstrated significant improvements in colonic transit time (verifying the 5-HT4 mechanism). However, it failed to show statistical superiority over placebo for the primary endpoint: Global Relief of Abdominal Pain/Discomfort .
-
Mechanistic Disconnect: This suggests that while 5-HT3 antagonism works in isolation (e.g., Alosetron), the "mixed" profile may not provide sufficient receptor occupancy at 5-HT3 sites at doses tolerated for 5-HT4 stimulation, or that the placebo response in IBS-C is disproportionately high.
Safety Profile
-
Ischemic Colitis: Rare cases were reported.[2] This is a class effect of 5-HT3 antagonists (slowing motility) and 5-HT4 agonists (vasoconstriction via 5-HT1 cross-reactivity, though this compound is selective).
-
Cardiovascular: Unlike Cisapride, this compound showed a cleaner profile regarding hERG channel blockade and QT prolongation, confirming that benzamide scaffolds can be engineered to avoid cardiac toxicity.
References
-
Camilleri, M., et al. (2004). Pharmacodynamic effects of a novel prokinetic 5-HT receptor agonist, this compound, in humans.[3] Aliment Pharmacol Ther.[2][3][4][5][6][7] Link
-
Meyers, N.L., & Hickling, R.I. (2008). Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome.[1][4] Drugs R D. Link
-
Lembo, A.J., et al. (2010). This compound treatment of women with irritable bowel syndrome and constipation: a double-blind, randomized, placebo-controlled, study.[5][8][9] Int J Clin Pract. Link
-
Spiller, R.C. (2002). Targeting the 5-HT3 receptor in the treatment of Irritable Bowel Syndrome.[2][4][9][10] Curr Opin Pharmacol. Link
-
Ford, A.C., et al. (2009).[4] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[4] Am J Gastroenterol. Link
Sources
- 1. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ambrosehc.com [ambrosehc.com]
- 4. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Dual-Target Modulation in GI Motility: A Technical Deep Dive into Renzapride Pharmacology
The following technical guide provides an in-depth analysis of Renzapride, synthesizing molecular pharmacology, experimental validation, and clinical translation.
Executive Summary
This compound (ATL-1251) represents a distinct class of gastrointestinal prokinetics characterized by a dual mechanism of action: 5-HT4 receptor agonism and 5-HT3 receptor antagonism .[1][2] Unlike selective agents that target a single receptor subtype (e.g., Prucalopride for 5-HT4 or Alosetron for 5-HT3), this compound was designed to simultaneously stimulate motility while modulating visceral sensitivity.
Although its development for Irritable Bowel Syndrome with Constipation (IBS-C) was discontinued due to a lack of superior efficacy over placebo in Phase III trials, this compound remains a critical reference molecule in drug development. It serves as a model for "balanced modulation," illustrating the complex interplay between enhancing peristalsis and blunting nociception without the severe cardiac liabilities (hERG blockade) seen in earlier benzamides like Cisapride.
Molecular Pharmacology: The Dual Mechanism
This compound functions as a benzamide derivative with a unique binding profile. Its therapeutic rationale relies on the synergistic activation of excitatory pathways and the inhibition of inhibitory/nociceptive pathways.
5-HT4 Agonism (Prokinetic Driver)[3]
-
Mechanism: this compound acts as a full agonist at 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons and motor neurons in the myenteric plexus.
-
Signaling Cascade: Binding induces a conformational change in the Gs-protein coupled receptor, stimulating Adenylyl Cyclase (AC). This increases intracellular cAMP, activating Protein Kinase A (PKA).
-
Physiological Output: PKA phosphorylates potassium channels (closing them) and calcium channels (opening them), leading to membrane depolarization and enhanced exocytosis of Acetylcholine (ACh). This facilitates fast excitatory postsynaptic potentials (fEPSPs) and drives smooth muscle contraction.
5-HT3 Antagonism (Sensory & Modulatory Brake)
-
Mechanism: this compound acts as an antagonist at 5-HT3 receptors, which are ligand-gated ion channels found on extrinsic primary afferent neurons (mediating pain/nausea) and some enteric neurons.
-
Physiological Output: Blockade prevents rapid Na+/K+ influx, hyperpolarizing the nerve terminal. This reduces the firing of visceral afferents (reducing sensation of bloating/pain) and prevents the activation of rapid descending inhibitory pathways that might otherwise counteract the prokinetic effect.
Visualization of Signaling Pathways
The following diagram illustrates the concurrent molecular events in the enteric nervous system.
Figure 1: Dual signaling pathways of this compound in the Enteric Nervous System.
Experimental Validation Protocols
For researchers investigating dual-action benzamides, the following protocols provide self-validating systems to distinguish between 5-HT4 mediated motility and 5-HT3 mediated sensory blockade.
Protocol A: The Trendelenburg Peristaltic Reflex (Ex Vivo)
This classic assay measures the ability of the drug to enhance the peristaltic reflex induced by luminal distension.
-
Rationale: this compound enhances the preparatory phase of peristalsis via 5-HT4, a mechanism distinct from pure cholinergic agonists.
Step-by-Step Methodology:
-
Tissue Preparation: Excise a 10-cm segment of distal ileum from a male Hartley guinea pig. Flush lumen with Krebs-Henseleit solution.[4]
-
Mounting: Mount the segment horizontally in an organ bath (37°C, oxygenated with 95% O2/5% CO2). Cannulate the oral end to a pressure reservoir and the aboral end to an outflow catheter.
-
Equilibration: Allow tissue to equilibrate for 60 minutes under a resting intraluminal pressure of 0-2 cm H2O.
-
Stimulation: Increase intraluminal pressure stepwise (e.g., to 2-4 cm H2O) to trigger the peristaltic reflex. Record longitudinal muscle tension and intraluminal pressure changes.
-
Drug Application:
-
Administer this compound (0.1 µM - 10 µM) to the serosal bath.
-
Validation Step: Pre-treat with GR113808 (selective 5-HT4 antagonist) in a parallel bath. If this compound's effect is abolished, the prokinetic mechanism is confirmed as 5-HT4 mediated.
-
-
Data Analysis: Measure the frequency of peristaltic waves and the threshold pressure required to trigger the reflex. This compound typically lowers the threshold and increases frequency.
Protocol B: hERG Channel Safety Profiling (In Vitro)
A critical differentiator for this compound against Cisapride is its safety profile.[7] This protocol validates the lack of arrhythmogenic potential.[7]
-
Rationale: To quantify the margin of safety regarding QT prolongation.
-
System: HEK293 cells stably expressing hERG (human ether-à-go-go-related gene) potassium channels.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293-hERG cells in MEM supplemented with 10% FBS and selection antibiotics (Geneticin).
-
Patch Clamp Setup: Use whole-cell patch-clamp configuration. Pipette solution: K-aspartate based; Bath solution: Tyrode’s solution.
-
Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds (activates hERG), then repolarize to -50 mV (elicits tail current).
-
Drug Application: Perfuse cells with this compound at ascending concentrations (0.1, 1, 10, 100 µM).
-
Comparison: Run a positive control using Cisapride (known potent blocker, IC50 ~10-20 nM).
-
Outcome: this compound should demonstrate an IC50 > 2-5 µM (approx. 1000-fold less potent than Cisapride), confirming a wide safety margin.
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating efficacy and cardiac safety.
Therapeutic Translation & Safety Analysis
The Safety Advantage
This compound was developed specifically to overcome the limitations of Cisapride.
-
Cardiac Safety: Cisapride was withdrawn due to QT prolongation and Torsades de Pointes caused by high-affinity blockade of the hERG K+ channel. This compound exhibits negligible affinity for hERG at therapeutic concentrations, a fact supported by electrophysiological studies showing no action potential prolongation in cardiac Purkinje fibers [1].[7]
-
Ischemic Colitis: Unlike selective 5-HT3 antagonists (e.g., Alosetron) which slow transit to the point of potentially causing ischemic colitis, this compound's 5-HT4 agonism maintains forward propulsion. This "push-pull" mechanism theoretically mitigates the stasis-induced ischemia risk, although diarrhea remains a common adverse event due to the dominant prokinetic effect.
The Efficacy Paradox
Despite a sound mechanistic hypothesis, this compound failed to demonstrate statistically significant benefit over placebo in the primary endpoints (global relief of IBS symptoms) in large-scale Phase III trials (ATL-1251).
-
Hypothesis: The 5-HT3 antagonism may have blunted the visceral sensation of bloating, but the 5-HT4 mediated fluid secretion and motility (diarrhea) may have counteracted the subjective feeling of "relief" in IBS-C patients.
-
Lesson: "Balanced" modulation may result in canceling effects in heterogeneous patient populations like IBS.
Comparative Profiling
The following table contrasts this compound with other serotonergic agents.
| Feature | This compound | Cisapride | Prucalopride | Alosetron |
| Primary Mechanism | 5-HT4 Agonist / 5-HT3 Antagonist | 5-HT4 Agonist / 5-HT3 Antagonist (Weak) | Selective 5-HT4 Agonist | Selective 5-HT3 Antagonist |
| hERG Affinity (IC50) | Low (> 2 µM) | High (~10 nM) - Danger | Very Low | Negligible |
| Primary Indication | IBS-C (Discontinued) | Gastroparesis (Withdrawn/Restricted) | Chronic Constipation | IBS-D |
| GI Transit Effect | Acceleration (Prokinetic) | Acceleration | Acceleration | Deceleration |
| Key Adverse Event | Diarrhea | Cardiac Arrhythmia | Headache, Diarrhea | Ischemic Colitis |
References
-
Camilleri, M., et al. (2008). "Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome."[1][2] Drugs in R&D.
-
Potet, F., et al. (2001).[8] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel."[8][9] Journal of Pharmacology and Experimental Therapeutics.
-
Ford, A.C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology.
-
Gershon, M.D. (2004). "Serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics.
Sources
- 1. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appearance of peristaltic reflex in isolated guinea pig ileum in response to boluses of air, water, oil, and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prucalopride | 421 Publications | 2894 Citations | Top Authors | Related Topics [scispace.com]
- 9. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials [jnmjournal.org]
Technical Guide: Chemical Structure and Synthesis of Renzapride
This guide details the chemical structure, retrosynthetic logic, and step-by-step synthesis of Renzapride (BRL-24924), a substituted benzamide acting as a 5-HT4 agonist and 5-HT3 antagonist.[1][2]
Executive Summary
This compound is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is distinguished by a 1-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic scaffold that confers high selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog metoclopramide, this compound lacks dopamine D2 antagonist activity, reducing the risk of extrapyramidal side effects.
-
IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide[1][2]
-
Molecular Formula: C₁₆H₂₂ClN₃O₂
-
Molecular Weight: 323.82 g/mol [2]
Chemical Structure & Pharmacophore Analysis
The molecule consists of two distinct domains linked by an amide bond:
-
The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety.[1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]
-
The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation that optimally positions the basic nitrogen for receptor interaction.[1]
Structural Visualization
Figure 1: Pharmacophore dissection of this compound showing the acid and amine domains.
Retrosynthetic Analysis
The convergent synthesis disconnects at the amide bond. The primary challenge is the construction of the 1-azabicyclo[3.3.1]nonane ring system, specifically the endo-isomer.
Strategic Disconnections:
-
Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.
-
Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted piperidine derivative.[1]
-
Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]
Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]
Detailed Synthesis Protocol
Phase 1: Synthesis of the Amine Core (1-azabicyclo[3.3.1]nonan-4-amine)
This route follows the methodology established by King et al. (Beecham Pharmaceuticals), utilizing a Dieckmann cyclization to form the bridged system.[2]
Step 1: Preparation of Ethyl Nipecotate
-
Reagents: Ethyl nicotinate, H₂, Pd/C (5%), Ethanol.[2]
-
Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl nipecotate (piperidine-3-carboxylate).[1][2]
-
Mechanism: Reduction of the pyridine ring to the saturated piperidine.
Step 2: N-Alkylation (Michael Addition) [1][2]
-
Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).
-
Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl acrylate.
-
Product: Diethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate.[1][2]
-
Key Parameter: Control temperature to prevent polymerization of the acrylate.
Step 3: Dieckmann Cyclization
-
Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]
-
Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular Claisen condensation (Dieckmann cyclization).[2]
-
Intermediate: The β-keto ester bicyclic intermediate.[1]
-
Workup: Acid hydrolysis (HCl, reflux) promotes decarboxylation to yield 1-azabicyclo[3.3.1]nonan-4-one .[1][2]
Step 4: Stereoselective Reductive Amination
-
Reagents: Hydroxylamine hydrochloride, NaOAc, then H₂/Raney Nickel or Na/Amyl alcohol.
-
Procedure:
-
Convert the ketone to the oxime using hydroxylamine.
-
Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and exo isomers.
-
Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is often separated by fractional crystallization of the hydrochloride or benzoate salt.
-
Phase 2: Synthesis of the Acid Core
-
Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[1][2]
-
Chlorination: Protection of the amine (acetyl) followed by chlorination with SO₂Cl₂ or Cl₂ in acetic acid introduces the chlorine at the 5-position.
-
Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate or methyl iodide.[1][2]
-
Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic acid .[1][2]
Phase 3: Coupling (Final Assembly)
Protocol:
-
Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively, use Ethyl chloroformate to form the mixed anhydride.
-
Coupling: Add the endo-1-azabicyclo[3.3.1]nonan-4-amine (1.0 eq) to the activated acid solution.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Quench with water, extract with DCM, wash with NaHCO₃ (to remove unreacted acid) and brine.
-
Salt Formation: Dissolve the free base in ethanol and add ethanolic HCl to precipitate This compound Hydrochloride .
Quantitative Data & Process Parameters
| Parameter | Specification | Notes |
| Reaction Temp (Cyclization) | 80–110°C | Reflux required for Dieckmann closure.[1][2] |
| Pressure (Hydrogenation) | 50 psi | For pyridine reduction and oxime reduction. |
| Yield (Step 3 - Ketone) | 45–60% | Critical step; competitive polymerization reduces yield.[2] |
| Isomer Ratio (Endo:Exo) | ~3:1 to 1:1 | Depends on reducing agent (Raney Ni vs Na/Alcohol).[2] |
| Final Purity | >99.5% | Required for pharmaceutical grade (HPLC). |
Analytical Characterization (Expected Data)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Mass Spectrometry (ESI+): m/z 324 [M+H]⁺ (³⁵Cl isotope), 326 (³⁷Cl isotope) in 3:1 ratio.[2]
-
IR Spectroscopy: 1640 cm⁻¹ (Amide C=O), 3300–3400 cm⁻¹ (NH stretch).[2]
References
-
King, F. D., et al. (1993). "5-HT4 receptor antagonists: synthesis and structure-activity relationships of some benzamide derivatives." Journal of Medicinal Chemistry, 36(6), 683-689.[2] Link[2][3]
-
Beecham Group PLC. (1983). "Azabicyclo derivatives, process for their preparation and their use." European Patent EP0094742. Link[2]
-
Baxter, G. S., et al. (1993). "5-HT4 receptor binding and function of the new benzamide derivative, this compound." Bioorganic & Medicinal Chemistry Letters, 3(4), 633.[2]
-
Alizyme Therapeutics. (2005). "Form of this compound hydrochloride hydrate and uses thereof." US Patent Application 20050209271. Link
Sources
- 1. This compound | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmaceutical compositions for the coordinated delivery of NSAIDs - Patent US-9364439-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Characterization of Renzapride: Binding Kinetics & Pharmacological Profiling
[1][2]
Executive Summary
This technical guide outlines the in vitro characterization framework for Renzapride (BRL-24924), a substituted benzamide prokinetic agent.[1] Unlike selective 5-HT4 agonists (e.g., prucalopride), this compound exhibits a unique dual mechanism: it acts as a full agonist at 5-HT4 receptors and a high-affinity antagonist at 5-HT3 receptors .[1]
This document details the experimental protocols required to validate these binding profiles, focusing on radioligand competition assays and functional safety profiling (hERG). The protocols described herein are designed to ensure reproducibility, minimizing non-specific binding artifacts common in benzamide characterization.
Key Pharmacological Parameters (Reference Values)
The following thermodynamic constants serve as the validation baseline for the assays described in this guide:
| Target Receptor | Interaction Type | Binding Affinity ( | Functional Potency ( |
| 5-HT4 (Human) | Full Agonist | 115 nM | ~20–40 nM (cAMP) |
| 5-HT3 (Human) | Antagonist | 17 nM | N/A (Inhibitory) |
| 5-HT2B | Antagonist | > 1000 nM | Safety Target (Non-agonist) |
| hERG ( | Channel Blocker | N/A | 1.8 |
Receptor Pharmacology & Mechanism[3][4]
The therapeutic rationale for this compound relies on its ability to modulate the enteric nervous system via two distinct pathways.[1] The characterization strategy must distinguish between these two concurrent mechanisms.
-
5-HT4 Agonism (Prokinetic): Stimulation of Gs-coupled 5-HT4 receptors on enteric cholinergic neurons facilitates acetylcholine release, enhancing peristalsis.[1]
-
5-HT3 Antagonism (Sensory/Motor): Blockade of 5-HT3 receptors on extrinsic afferent nerves reduces visceral hypersensitivity and modulates colonic transit.[1]
Visualizing the Signaling Pathway
The following diagram illustrates the G-protein coupling and downstream effector activation that serves as the readout for functional assays.
Caption: Signal transduction pathway for this compound-mediated 5-HT4 activation.[1] Functional assays quantify the conversion of ATP to cAMP.
Protocol: 5-HT4 Competition Radioligand Binding[3]
To determine the affinity (
Materials & Reagents[3]
-
Cell Line: HEK-293 or COS-7 cells stably expressing recombinant human 5-HT4(d) or (e) splice variants.[1]
-
Radioligand: [
H]-GR113808 (Specific Activity: ~80 Ci/mmol).[1] -
Assay Buffer: 50 mM HEPES, pH 7.4. (Tris-based buffers are acceptable, but HEPES maintains pH better at physiological temperatures).[1]
-
Non-Specific Binding (NSB) Determinant: 10
M Serotonin (5-HT) or 10 M unlabeled GR113808.[1] -
Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.1% Polyethyleneimine (PEI).[1][4]
-
Expert Insight: PEI pre-soaking is critical for benzamides to reduce the electrostatic binding of the positively charged ligand to the glass fibers, which would otherwise artificially inflate background counts.
-
Experimental Workflow
-
Membrane Preparation:
-
Assay Assembly (96-well format):
-
Equilibrium Incubation:
-
Incubate plates at 25°C for 30–60 minutes .
-
Note: While 37°C is physiological, 25°C is often preferred for binding assays to prevent ligand degradation and receptor internalization during the assay window.[1]
-
-
Harvesting:
-
Quantification:
-
Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a beta counter.[5]
-
Data Analysis (Cheng-Prusoff)
Convert raw CPM to % Specific Binding.[1] Fit the data to a one-site competition model to determine the
Safety Pharmacology: hERG Binding[3][8][9]
This compound belongs to the benzamide class, which has a history of hERG channel blockade (e.g., Cisapride). While this compound is safer, quantifying this margin is mandatory.[1]
Comparative hERG Affinity
Unlike the 5-HT4 assay, hERG liability is often assessed via patch-clamp (functional) or radioligand displacement using [
Experimental Workflow Diagram
The following diagram summarizes the decision tree and workflow for characterizing the compound.
Caption: Integrated workflow for affinity determination and safety pharmacology profiling of this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119574, this compound.[1] Retrieved January 29, 2026 from [Link]
-
Potet, F., et al. (2001). Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel.[1] Journal of Pharmacology and Experimental Therapeutics, 299(3), 1007-1012.[1] [Link]
-
Briejer, M. R., et al. (2001). The in vitro pharmacological profile of this compound.[2][1] European Journal of Pharmacology. (Contextual citation for 5-HT4/5-HT3 dual action).
-
IUPHAR/BPS Guide to Pharmacology. 5-HT4 Receptor.[1][7][6][8][9][Link]
Sources
- 1. This compound | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride: Dual-Action Serotonergic Modulation and Metabolic Fate
A Technical Guide for Drug Development Scientists
Executive Summary: The "Ideal" Prokinetic Concept
Renzapride (ATL-1251) represents a pivotal case study in the development of gastrointestinal prokinetics. Designed as a substituted benzamide , it was engineered to overcome the limitations of its predecessors, Cisapride (cardiac toxicity) and Alosetron (ischemic colitis).
The pharmacological rationale for this compound was the "Dual-Action" hypothesis:
-
5-HT4 Receptor Agonism: To stimulate peristalsis and accelerate transit.[1][2]
-
5-HT3 Receptor Antagonism: To reduce visceral hypersensitivity and dampen the emetic reflex.
Despite a favorable pharmacokinetic profile characterized by metabolic stability and a lack of hERG channel blockade, this compound failed to demonstrate superior efficacy over placebo in Phase III clinical trials for IBS-C (Irritable Bowel Syndrome with Constipation), leading to its discontinuation. This guide analyzes its pharmacological profile to inform future serotonergic drug design.
Molecular Pharmacology
Receptor Binding Profile
This compound is a benzamide derivative structurally related to metoclopramide but lacking dopamine D2 receptor affinity, thereby avoiding extrapyramidal side effects.
| Receptor Target | Interaction Type | Functional Outcome | Clinical Relevance |
| 5-HT4 | Full Agonist | Prokinetic: Accelerates gastric emptying and colonic transit. | |
| 5-HT3 | Antagonist | Blockade of cation channels | Antinociceptive: Reduces visceral pain/discomfort; Anti-emetic. |
| 5-HT2B | Antagonist | Inhibition of mitogenic signaling | Safety Critical: Avoids valvulopathy associated with 5-HT2B agonists. |
| hERG (Kv11.1) | Negligible Affinity | No | Safety Critical: Avoids QT prolongation (unlike Cisapride). |
| Dopamine D2 | Negligible Affinity | None | Avoids tardive dyskinesia/parkinsonian symptoms. |
Signal Transduction Pathways
The dual mechanism operates on distinct cellular machineries. The 5-HT4 agonism engages G-protein coupled receptors (GPCRs) on enteric neurons, while 5-HT3 antagonism targets ligand-gated ion channels on extrinsic sensory neurons.
Figure 1: Dual transduction mechanism. This compound promotes cholinergic transmission via 5-HT4 while simultaneously blocking nociceptive transmission via 5-HT3.
ADME and Metabolic Profile
Unlike many CNS and GI drugs that suffer from high first-pass metabolism or polymorphic CYP450 variability, this compound is characterized by metabolic stability .
Absorption and Distribution
-
Bioavailability: High oral bioavailability.
-
Kinetics: Linear pharmacokinetics with a plasma half-life (
) of approximately 10 hours , supporting once or twice-daily dosing. -
Protein Binding: Moderate.
Metabolism (The "Clean" Profile)
This compound is not a substrate for major Cytochrome P450 enzymes (CYP3A4, CYP2D6).[3] This is a critical differentiator from Cisapride, which caused fatal arrhythmias when co-administered with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin).
-
Primary Route: Renal excretion of unchanged parent drug.
-
Minor Metabolites:
Metabolic Pathway Visualization
Figure 2: Metabolic fate of this compound. Note the predominance of renal excretion over hepatic metabolism.
Experimental Protocols for Validation
For researchers investigating benzamide derivatives, validating the dual 5-HT4/5-HT3 profile requires distinct assays.
Protocol A: 5-HT4 Agonism (cAMP Accumulation Assay)
Objective: Quantify intrinsic activity at the 5-HT4 receptor using human colonic smooth muscle cells or transfected HEK-293 cells.
-
Cell Preparation: Culture cells expressing human 5-HT4(b) splice variant in 24-well plates until confluent.
-
Pre-treatment: Wash cells with PBS and incubate in serum-free medium containing isobutylmethylxanthine (IBMX) (1 mM) for 30 minutes.
-
Rationale: IBMX inhibits phosphodiesterase (PDE), preventing the degradation of cAMP and allowing measurable accumulation.
-
-
Agonist Challenge: Add this compound (concentration range
to M). -
Incubation: Incubate for 15 minutes at 37°C.
-
Lysis & Detection: Terminate reaction with ice-cold ethanol or lysis buffer. Quantify cAMP using a competitive immunoassay (ELISA) or TR-FRET.
-
Validation: Co-incubate with GR113808 (highly selective 5-HT4 antagonist). If this compound effect is blocked, 5-HT4 specificity is confirmed.
Protocol B: 5-HT3 Antagonism (Isolated Guinea Pig Ileum)
Objective: Demonstrate blockade of 5-HT3 mediated contraction.
-
Tissue Setup: Mount ileal segments in organ baths containing Tyrode’s solution, gassed with 95% O2/5% CO2 at 37°C.
-
Sensitization: Add 2-methyl-5-HT (selective 5-HT3 agonist) to induce rapid, transient contraction (mediated by cholinergic nerve depolarization).
-
Antagonist Incubation: Wash tissue, then incubate with this compound for 20 minutes.
-
Re-challenge: Re-administer 2-methyl-5-HT.
-
Data Analysis: Calculate the Dose Ratio (DR) and Schild plot. A parallel rightward shift of the agonist curve indicates competitive antagonism.
Toxicology & Safety Analysis: The Failure Point
While this compound succeeded in avoiding hERG toxicity, it ultimately failed due to the "Safety/Efficacy Paradox" inherent to IBS drugs.
Ischemic Colitis (The Class Effect)
Ischemic colitis (IC) is a rare but serious condition associated with serotonergic modulators (notably Alosetron and Tegaserod).
-
Mechanism: While this compound has low affinity for 5-HT1B/1D (vascular constrictors), the modulation of splanchnic blood flow via complex serotonergic pathways remains a risk factor in patients with pre-existing vascular compromise.
-
Observation: In clinical trials, the incidence of IC with this compound was low, but the regulatory threshold for safety in non-life-threatening conditions (IBS) is extremely high.
The Efficacy Ceiling
In Phase III trials, this compound increased colonic transit speed but failed to show a statistically significant improvement in the primary endpoint: Subjective Global Assessment of Relief compared to placebo.
-
Insight: Accelerating transit does not always correlate with pain relief in IBS-C, suggesting that the 5-HT3 antagonism component of this compound may have been insufficient to quell visceral hypersensitivity at the doses used to drive motility.
References
-
Camilleri, M., et al. (2004). "Pharmacodynamic effects of this compound, a 5-HT4 agonist/5-HT3 antagonist, in constipation-predominant irritable bowel syndrome." Alimentary Pharmacology & Therapeutics. Link
-
Sutton, A., et al. (2000). "The pharmacology of this compound, a novel benzamide 5-HT4 receptor agonist and 5-HT3 receptor antagonist."[3] British Journal of Pharmacology.[1][4][6] Link
-
Alizyme plc. (2008). "Alizyme announces results of Phase III trial of this compound in IBS-C." Press Release/Clinical Trial Archives.[7] Link
-
Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics. Link
-
Briejer, M.R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology. Link
Sources
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Technical Guide: The Development & Discontinuation of Renzapride for IBS-C
Executive Summary
Renzapride (ATL-1251) represents a pivotal case study in gastroenterology drug development. Designed as a "dual-action" benzamide derivative, it aimed to solve the two primary symptoms of Irritable Bowel Syndrome with Constipation (IBS-C): dysmotility and visceral hypersensitivity. By combining 5-HT4 receptor agonism (prokinetic) with 5-HT3 receptor antagonism (analgesic/anti-emetic), it was theoretically positioned to outperform single-action agents like cisapride or tegaserod.
Despite a promising Phase II profile, this compound failed to achieve commercialization for IBS-C. This guide analyzes the technical trajectory of the molecule, from its molecular rationale to the Phase III clinical failures that led to the insolvency of its developer, Alizyme. It serves as a critical post-mortem for researchers navigating the serotonergic signaling landscape.
Part 1: Molecular Rationale & Pharmacology
The Dual-Action Hypothesis
The enteric nervous system (ENS) relies heavily on serotonin (5-HT) signaling. In IBS-C, the therapeutic goal is twofold:
-
Stimulate Peristalsis: Achieved via 5-HT4 receptors on presynaptic cholinergic neurons, enhancing acetylcholine (ACh) release.
-
Reduce Visceral Pain: Achieved via 5-HT3 receptors on extrinsic primary afferent neurons (spinal afferents), blocking nociceptive transmission to the CNS.
This compound was engineered as a racemic mixture acting as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors.[1] Crucially, it also acted as an antagonist at 5-HT2B receptors , a safety feature intended to avoid the valvulopathy and cardiac fibrosis issues associated with non-selective serotonergic agents (e.g., fenfluramine).
Mechanism of Action Visualization
The following diagram illustrates the specific loci of this compound's action within the gut wall.
Figure 1: Dual Mechanism of Action. Green arrows indicate stimulation; red tee-arrows indicate blockade. This compound promotes motility via the 5-HT4->ACh pathway while simultaneously blunting pain signaling via 5-HT3 blockade.[2]
Part 2: Preclinical & Early Clinical Validation
Pharmacokinetics (PK) Profile
This compound exhibited a favorable PK profile for a chronic condition drug, characterized by renal excretion and a lack of hepatic metabolism, minimizing drug-drug interactions (DDIs).[3]
| Parameter | Value | Clinical Implication |
| Bioavailability | High (Oral) | Suitable for once-daily (QD) or twice-daily (BID) dosing. |
| Tmax | 2–3 hours | Rapid onset of action post-ingestion. |
| Half-life (t½) | ~10 hours | Supports BID dosing; steady state reached quickly. |
| Metabolism | Minimal CYP450 | Critical: Low risk of interaction with CYP inhibitors (unlike Cisapride).[3] |
| Excretion | >60% Renal (Unchanged) | Requires dose adjustment in severe renal impairment. |
Phase IIb Dose-Ranging Results
In Phase II trials (George et al., 2008), this compound demonstrated a dose-dependent increase in responder rates.[4] The study compared 1mg, 2mg, and 4mg daily doses against placebo.[4][5]
-
Key Finding: The 4mg/day dose showed the most consistent improvement in bowel movement frequency and stool consistency.[4]
-
Safety: No significant QT prolongation was observed, distinguishing it early on from Cisapride.
Part 3: The Phase III Pivotal Failure (ATLANTIS)
The defining moment for this compound was the Phase III program, specifically the study published by Lembo et al. (2010) . This trial was designed to secure FDA approval but ultimately led to the program's termination.
Experimental Protocol
-
Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled.
-
Population: Women with IBS-C (Rome II criteria).
-
Sample Size: N = 1798 (Efficacy analysis), N = 971 (Long-term open-label).[5]
-
Intervention Arms:
-
Duration: 12 weeks (Double-blind) + 12 months (Open-label safety extension).
-
Primary Endpoint: Global relief of IBS symptoms (Binary responder: Yes/No) for at least 50% of weeks.
Efficacy Data Summary
The results showed statistical significance but lacked clinical robustness.
| Endpoint | This compound (4mg QD) | Placebo | P-Value | Clinical Interpretation |
| Months with Relief | 0.55 | 0.44 | 0.027 | Statistically Significant but the delta (0.11 months) is marginal.[5] |
| Responder Rate | ~30% | ~24% | < 0.05 | High placebo response blunted the drug's effect size.[6] |
| Stool Consistency | Improved | Baseline | < 0.01 | Clear prokinetic effect confirmed.[4] |
| Abdominal Pain | Reduced | Reduced | NS | Failure: No significant advantage over placebo for pain.[3][4] |
The Safety Signal: Ischemic Colitis
While the cardiac safety profile held up (no arrhythmias), a different class-effect safety signal emerged. In the long-term observational study, 3 cases of ischemic colitis were reported (incidence ~0.1%).
Contextual Criticality: This occurred shortly after the withdrawal of Tegaserod (Zelnorm) in 2007 due to ischemic cardiovascular events. The regulatory tolerance for any ischemic event in an IBS drug had dropped to near zero.
Part 4: Failure Analysis & Discontinuation
In April 2008, Alizyme announced the discontinuation of this compound for IBS-C. The decision was multifactorial, driven by the "Benefit/Risk" equation.
The Decision Matrix
The following flowchart details the logical progression that led to the termination of the program.
Figure 2: Development Termination Logic. The convergence of marginal efficacy and a specific safety signal (ischemic colitis) in a hostile regulatory environment made approval impossible.
Why did the Dual Mechanism Fail?
-
Opposing Forces: While 5-HT4 agonism promotes motility, 5-HT3 antagonism can sometimes slow colonic transit (constipating effect).[8] Balancing these two opposing vectors in a single molecule proved difficult in a heterogeneous patient population.
-
Placebo Response: IBS trials are notorious for high placebo response rates (often 30-40%). A drug must be potent to break through this noise; this compound's effect size was too subtle.
-
Ischemic Colitis Mechanism: 5-HT is a vasoconstrictor. While this compound was 5-HT2B antagonistic, the localized 5-HT4 effects or off-target effects on vascular tone in the splanchnic circulation likely contributed to the ischemic events, mirroring the Tegaserod profile.
Part 5: References
-
Lembo, A. J., Cremonini, F., Meyers, N., & Hickling, R. (2010).[5] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[3][4] Alimentary Pharmacology & Therapeutics. [Link][5]
-
George, A. M., Meyers, N. L., & Hickling, R. I. (2008).[4] Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome - multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting.[3] Alimentary Pharmacology & Therapeutics. [Link][4]
-
Scarpellini, E., & Tack, J. (2008).[9] this compound: a new drug for the treatment of constipation in the irritable bowel syndrome.[2][3][5][8][9][10][11] Expert Opinion on Investigational Drugs. [Link]
-
Ford, A. C., et al. (2009).[3] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology. [Link]
-
Alizyme PLC. (2008). Press Release: Alizyme Discontinues Development of this compound for IBS-C. (Historical Archive). [Link]
Sources
- 1. Irritable bowel syndrome: The evolution of multi-dimensional looking and multidisciplinary treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 3. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. | BioWorld [bioworld.com]
- 8. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmatimes.com [pharmatimes.com]
- 11. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Deep Dive: Renzapride Pharmacodynamics in GI Smooth Muscle
The following technical guide details the pharmacodynamic profile of Renzapride, focusing on its dual-action mechanism in gastrointestinal smooth muscle.
Executive Summary
This compound (ATL-1251) represents a distinct class of benzamide derivatives designed to modulate gastrointestinal motility through a dual-mechanism approach. Unlike selective 5-HT4 agonists (e.g., prucalopride), this compound functions as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist .[1] This guide analyzes how this synergistic profile enhances propulsive motility while modulating visceral sensitivity, providing a technical framework for researchers investigating prokinetic agents.
Key Differentiator: While Cisapride (a structural analog) was withdrawn due to severe cardiac arrhythmias, this compound exhibits a significantly lower affinity for the hERG potassium channel, offering a wider safety margin during smooth muscle modulation.
Molecular Mechanism of Action
The efficacy of this compound stems from its ability to simultaneously stimulate excitatory pathways and inhibit inhibitory/nociceptive pathways within the Enteric Nervous System (ENS).
5-HT4 Agonism (The Propulsive Driver)
-
Target: 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons (IPANs) and interneurons.
-
Cascade: Activation triggers the Gs-protein coupled cascade, increasing adenylyl cyclase activity and intracellular cAMP.
-
Outcome: Enhanced release of Acetylcholine (ACh) and Calcitonin Gene-Related Peptide (CGRP) at the neuromuscular junction, directly increasing the amplitude of smooth muscle contraction.
5-HT3 Antagonism (The Modulator)
-
Target: 5-HT3 receptors on extrinsic afferent nerves and enteric inhibitory neurons.
-
Cascade: Blockade prevents rapid depolarization mediated by ligand-gated ion channels.
-
Outcome: Reduction in visceral hypersensitivity (pain dampening) and potential disinhibition of cholinergic transmission, preventing the "braking" effect of excessive serotonin release during distension.
Visualization: Signaling Pathway
The following diagram illustrates the intracellular cascade initiated by this compound in the enteric neuron.
Figure 1: Dual-action signaling pathway of this compound in enteric neurons leading to smooth muscle contraction.
Physiological Effects on GI Segments
This compound's effects are not uniform across the GI tract. Its profile is characterized by a gradient of efficacy, most pronounced in the colon.
Table 1: Regional Physiological Effects
| GI Segment | Primary Effect | Mechanism Dominance | Clinical Correlate |
| Stomach | Increased amplitude of antral contractions. | 5-HT4 Agonism | Accelerated gastric emptying (Gastroparesis). |
| Small Intestine | Increased propagation velocity of peristaltic waves.[2] | Mixed 5-HT4/5-HT3 | Reduced small bowel transit time.[1][3] |
| Ascending Colon | Significant acceleration of transit (t1/2 reduction).[4] | 5-HT4 Agonism | Relief of constipation in IBS-C. |
| Distal Colon | Modulation of propulsive motor complexes. | 5-HT3 Antagonism | Reduced visceral pain/hypersensitivity. |
Safety Profile: The hERG Distinction
A critical aspect of this compound's development was its differentiation from Cisapride regarding cardiac safety. Both are benzamides, but this compound exhibits a lower affinity for the hERG (human ether-à-go-go-related gene) potassium channel, which is responsible for the repolarization of the cardiac action potential (IKr current).
Comparative hERG Blockade Potency
The risk of Torsades de Pointes is directly linked to the potency of hERG blockade relative to the therapeutic plasma concentration.
Table 2: hERG Inhibition Constants (IC50)
| Compound | hERG IC50 (M) | Potency Relative to Cisapride | Arrhythmogenic Risk |
| Cisapride | 2.4 x 10⁻⁷ (240 nM) | 1.0 (Baseline) | High (Withdrawn) |
| This compound | 1.8 x 10⁻⁶ (1800 nM) | ~0.13x | Moderate/Low |
| Prucalopride | 5.7 x 10⁻⁶ (5700 nM) | ~0.04x | Low |
| Mosapride | > 10⁻⁵ | Negligible | Very Low |
Note: While this compound is safer than Cisapride, it is more potent at blocking hERG than newer generation agonists like Prucalopride.
Experimental Protocols
To validate this compound’s effects, researchers utilize isolated tissue preparations. The following protocol is a "Self-Validating System" designed to confirm the specific receptor-mediated mechanism.
Protocol A: Isometric Tension Recording (Guinea Pig Ileum)
Objective: Quantify the contractile response and verify the 5-HT4/Cholinergic pathway.
Reagents:
-
Tyrode’s Solution (Oxygenated with 95% O2 / 5% CO2).
-
This compound stock (10⁻⁹ to 10⁻⁵ M).
-
Validation Antagonists: Atropine (1 µM), GR113808 (Selective 5-HT4 antagonist).
Workflow:
-
Preparation: Isolate 2-3 cm segments of guinea pig ileum. Mount in a 10-20 mL organ bath at 37°C under 1g resting tension.
-
Equilibration: Wash every 15 mins for 60 mins until baseline stabilizes.
-
Control Response: Apply Acetylcholine (10 µM) to establish maximum tissue contractility (Emax). Wash out.[5]
-
Dose-Response (this compound): Add this compound cumulatively (0.1 nM -> 10 µM). Record contractile force (g).
-
Validation Step (Crucial):
-
Receptor Confirmation:
-
In a fresh strip, incubate with GR113808 (10 nM) .
-
Re-administer this compound.
-
Result: Significant rightward shift in the dose-response curve confirms 5-HT4 specificity.
-
Visualization: Experimental Workflow
This diagram outlines the logic flow for the organ bath experiment to ensure data integrity.
Figure 2: Workflow for validating this compound mechanism in isolated tissue.
References
-
Camilleri, M., et al. (2004). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.
-
Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics.
-
Briejer, M.R., et al. (2001). "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome."[1] Clinical Pharmacokinetics.
-
Meyers, N.L., et al. (2004). "Efficacy and Safety of this compound in Patients with Constipation-Predominant Irritable Bowel Syndrome." Alimentary Pharmacology & Therapeutics.
-
Gershon, M.D. (2004). "Review article: serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics.
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the effects of mosapride on motility of Guinea pig stomach, ileum, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptsimlab.com [rjptsimlab.com]
Technical Analysis: Renzapride-Mediated Acetylcholine Release in the Enteric Nervous System
Executive Summary
Renzapride (ATL-1251) represents a significant case study in the pharmacological modulation of gastrointestinal (GI) motility.[1] Structurally a substituted benzamide, it was designed as a "balanced" modulator, functioning as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors .
The primary therapeutic hypothesis for this compound was that 5-HT4 agonism would drive acetylcholine (ACh) release to stimulate motility, while 5-HT3 antagonism would mitigate visceral hypersensitivity and prevent feedback inhibition of motility. Although clinical development was halted by Alizyme following Phase III trials due to insufficient efficacy differentiation from placebo, this compound remains a critical reference compound for understanding serotonergic control of the Enteric Nervous System (ENS).
This guide details the molecular mechanisms of this compound-induced ACh release, provides validated experimental protocols for assessing this release ex vivo, and analyzes the quantitative data that defined its pharmacological profile.
Molecular Mechanism: The 5-HT4/ACh Axis
The prokinetic effect of this compound is strictly causal: it acts upstream of the cholinergic motor neuron to facilitate neurotransmission.
The Signaling Cascade
This compound binds to 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons and motor neurons within the myenteric plexus. This binding initiates a G-protein coupled cascade:
-
Receptor Activation: this compound binds 5-HT4 (Gs-coupled).
-
Adenylate Cyclase (AC) Stimulation: G
s activates AC, increasing conversion of ATP to cAMP. -
PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).
-
Channel Phosphorylation: PKA phosphorylates N-type voltage-gated calcium channels (VGCC) and closes potassium channels (
), prolonging depolarization. -
Neurotransmitter Release: Increased intracellular
triggers the fusion of synaptic vesicles, releasing Acetylcholine (ACh) into the synaptic cleft. -
Muscarinic Action: Released ACh binds M2/M3 receptors on smooth muscle cells, inducing contraction.
The Role of 5-HT3 Antagonism
Simultaneously, this compound blocks 5-HT3 receptors.[1][2] While 5-HT3 activation typically triggers rapid depolarization, it can also mediate nociception and inhibitory reflexes. By blocking these, this compound was theorized to normalize visceral sensation without dampening the propulsive drive, although clinical data suggested the 5-HT4 effect is the dominant prokinetic driver.
Visualization of Signaling Pathway
Figure 1: Intracellular signaling cascade triggered by this compound in enteric cholinergic neurons leading to smooth muscle contraction.
Experimental Methodologies
To rigorously validate this compound-mediated ACh release, researchers must distinguish between direct muscle stimulation and neurally mediated effects. The following protocols are the industry standard for this differentiation.
Protocol A: Electrical Field Stimulation (EFS) of Guinea Pig Ileum
This assay measures the ability of a compound to potentiate electrically evoked cholinergic twitch responses.
Reagents Required:
-
Krebs-Henseleit buffer (carbogenated).
-
Tetrodotoxin (TTX) (1
M) – Negative Control (Neural Blockade). -
Atropine (1
M) – Negative Control (Cholinergic Blockade). -
This compound (1 nM – 10
M).
Step-by-Step Workflow:
-
Preparation: Isolate 2-cm segments of distal ileum from male Dunkin-Hartley guinea pigs. Flush lumen.
-
Mounting: Suspend segments in organ baths between platinum ring electrodes under 1g tension.
-
Equilibration: Wash every 15 min for 60 min.
-
Stimulation: Apply square wave pulses (Supramaximal voltage, 0.1 Hz, 0.5 ms duration). This elicits a stable "twitch" contraction mediated by endogenous ACh release.
-
Challenge: Add cumulative concentrations of this compound.
-
Validation:
-
Observation: this compound should increase twitch height (potentiation).
-
Confirmation: Addition of Atropine must abolish the twitch, proving the contraction is cholinergic. Addition of TTX must abolish the twitch, proving it is neurogenic (not direct muscle action).
-
Protocol B: The Trendelenburg Preparation (Peristaltic Reflex)
Unlike EFS, this measures the coordinated peristaltic wave, a more physiological readout of the 5-HT4/ACh interplay.
-
Setup: Mount the ileum horizontally in an organ bath. Cannulate both oral and aboral ends.
-
Pressure Induction: Raise the intraluminal pressure by 2-3 cm H2O via the oral cannula. This distension triggers the peristaltic reflex.
-
Measurement: Record the frequency and amplitude of peristaltic waves via a pressure transducer at the aboral end.
-
Dosing: Apply this compound extraluminally (in the bath).
-
Endpoint: Calculate the % decrease in pressure threshold required to trigger peristalsis (sensitization).
Experimental Workflow Diagram
Figure 2: Validated workflow for confirming neurogenic ACh release via Electrical Field Stimulation (EFS).
Quantitative Pharmacology & Comparative Analysis
This compound's profile is best understood in comparison to other benzamides. The table below synthesizes binding affinity (
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Cisapride | Metoclopramide |
| 5-HT4 Activity | Full Agonist | Full Agonist | Partial Agonist |
| 5-HT4 Affinity ( | ~477 nM (GP) | ~20 nM | >1000 nM |
| 5-HT3 Activity | Antagonist ( | Antagonist (Weak) | Antagonist |
| Functional Potency (Ileum) | High ( | Moderate ( | Low |
| hERG Liability | Low/Moderate | High (Withdrawn) | Low |
| Primary Mechanism | Presynaptic ACh Release | Presynaptic ACh Release | D2 Antagonism + 5-HT4 |
Note on Potency: In the guinea pig ileum Trendelenburg model, this compound demonstrates a rank order of potency: This compound > Cisapride > Metoclopramide [1].[3] This superior potency is attributed to its full intrinsic activity at the 5-HT4 receptor, maximizing cAMP generation per receptor occupancy.
Clinical Translation & Status
The Translational Gap
Despite robust preclinical data showing this compound effectively stimulates ACh release and accelerates transit in canine and rodent models, this did not translate to "sufficiently compelling" clinical success in humans.
-
IBS-C Efficacy: In Phase III trials, while this compound accelerated colonic transit, the improvement in subjective symptoms (pain, bloating) was not statistically superior enough to placebo to warrant regulatory approval [2].
-
Safety Signal (Ischemic Colitis): While this compound lacks the severe cardiac arrhythmia risk of Cisapride, the class of 5-HT modulators carries a risk of ischemic colitis. Although rare, this safety concern raises the bar for required efficacy [3].
Conclusion
This compound remains a potent tool compound for researchers investigating the 5-HT4/ACh axis. Its dual mechanism offers a unique probe for distinguishing between motility stimulation (5-HT4) and sensory modulation (5-HT3). However, its development history underscores the complexity of treating functional GI disorders, where correcting motility (ACh release) does not always resolve patient symptoms.
References
-
Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. Source: PubMed / Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]
-
Alizyme decides to pull the plug on IBS drug this compound. Source: PharmaTimes URL:[Link]
-
Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron. Source: NCBI / PMC URL:[Link]
-
Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. Source: PubMed URL:[2][4][5][6][Link]
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnmjournal.org [jnmjournal.org]
- 5. Tirzepatide-Associated Colonic Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
Off-target effects of Renzapride at other serotonin receptors
A Structural and Functional Analysis of Serotonergic Selectivity
Executive Summary
Renzapride (ATL-1251) represents a pivotal case study in the design of benzamide-based prokinetics. Originally developed for constipation-predominant Irritable Bowel Syndrome (IBS-C), its pharmacological profile is defined by a dual mechanism: 5-HT
For drug development professionals, the critical value of analyzing this compound lies not in its clinical efficacy (which ultimately proved insufficient for IBS-C approval), but in its safety pharmacology profile . Unlike its predecessor Cisapride, this compound successfully navigated the cardiotoxicity minefield by avoiding hERG channel blockade and 5-HT
This guide details the technical assessment of this compound’s off-target interactions, providing a validated framework for screening next-generation serotonergic modulators.
Part 1: The Pharmacological Profile
This compound belongs to the substituted benzamide class.[1][2][3] Its therapeutic intent relies on stimulating enteric cholinergic transmission via 5-HT
1.1 Receptor Affinity Hierarchy
The safety margin of any serotonergic drug is dictated by the delta between its therapeutic target affinity and its off-target binding (
Table 1: this compound Binding Affinity Profile (Human & Animal Models)
| Receptor Subtype | Interaction Type | Affinity ( | Physiological Implication |
| 5-HT | Antagonist | 17 nM | Anti-emetic; modulation of visceral pain. High affinity. |
| 5-HT | Full Agonist | 138 – 477 nM | Prokinetic action; acetylcholine release in ENS. |
| 5-HT | Antagonist | 324 – 760 nM | CRITICAL: Cardiac valvulopathy safety margin. |
| 5-HT | Low Affinity | > 1,000 nM (Micromolar) | CNS effects (hallucinations) unlikely. |
| 5-HT | Low Affinity | > 1,000 nM (Micromolar) | Satiety/Weight modulation unlikely. |
| hERG Channel | Null | > 10 | Low risk of QT prolongation (Torsades de Pointes). |
Technical Insight: Note the
for 5-HTis in the nanomolar range (300-700 nM). In isolation, this binding is a "red flag." However, safety is determined by functional efficacy (see Part 2).
Part 2: The Critical Off-Target – 5-HT and Cardiac Safety
The withdrawal of fenfluramine (Fen-Phen) established 5-HT
2.1 The Agonist vs. Antagonist Distinction
This compound binds to 5-HT
-
Agonists (Toxic): Stabilize the active receptor conformation, recruiting G
proteins fibroblast proliferation. -
Antagonists (this compound): Occupy the orthosteric pocket without inducing the conformational change required for G-protein coupling.
2.2 Visualization of Signaling Divergence
The following diagram illustrates why this compound avoids the cardiotoxicity associated with non-selective 5-HT agonists.
Figure 1: this compound activates the therapeutic 5-HT4 pathway while occupying but blocking the cardiotoxic 5-HT2B pathway.
Part 3: Experimental Framework for Off-Target Screening
To validate the safety profile of a this compound-like compound, researchers must move beyond simple binding assays (
3.1 Protocol A: Radioligand Competition Binding (The Filter)
Objective: Determine if the compound binds to the off-target (5-HT
-
Membrane Prep: Transfect HEK-293 cells with human recombinant 5-HT
cDNA. Harvest and homogenize. -
Ligand Selection: Use
-Mesulergine or -LSD (non-selective high affinity). -
Incubation: Incubate membranes with radioligand (~1 nM) and varying concentrations of this compound (
to M). -
Termination: Rapid filtration through GF/B filters.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Success Criteria: If
, the risk is negligible. If (like this compound), proceed to Protocol B.
-
3.2 Protocol B: Functional IP
Accumulation Assay (The Verdict)
Objective: Determine if the binding is agonistic or antagonistic.
-
Cell Culture: Use CHO-K1 cells stably expressing human 5-HT
. -
Labeling: Incubate cells with
-myo-inositol for 24 hours. -
Challenge (Agonist Mode): Add this compound alone. Measure IP
accumulation.-
Result: No increase in IP
= Not an agonist (Safe).
-
-
Challenge (Antagonist Mode): Add 5-HT (1
) + this compound.-
Result: Reduction in 5-HT induced IP
= Antagonist (Confirmed this compound mechanism).
-
3.3 Protocol C: Ex Vivo Tissue Bath (Physiological Confirmation)
Objective: Verify lack of vasoconstriction (5-HT
-
Tissue: Rabbit saphenous vein (sensitive to 5-HT
mediated constriction). -
Setup: Organ bath with Krebs solution, aerated with 95% O
. -
Dosing: Cumulative addition of this compound.
-
Readout: Isometric tension recording.
-
This compound Profile: Should show no contractile response (unlike Sumatriptan).
-
Part 4: Comparative Safety Analysis
This compound's failure to capture the market was not due to the dangerous off-target effects that plagued Cisapride, but rather a lack of superior efficacy over placebo in specific endpoints.
Table 2: The "Benzamide" Safety Matrix
| Compound | 5-HT | hERG Blockade | 5-HT | Clinical Outcome |
| Cisapride | Agonist | High Affinity | Agonist (Weak) | Withdrawn (Arrhythmias) |
| Tegaserod | Partial Agonist | Low Affinity | Agonist (1B/1D/2B) | Withdrawn (Ischemic Events) |
| This compound | Full Agonist | Negligible | Antagonist | Failed Phase III (Efficacy) |
| Prucalopride | Highly Selective | Negligible | Negligible | Approved (High Selectivity) |
4.1 The Screening Workflow Diagram
The following workflow illustrates the decision tree used to clear this compound of cardiac liability during development.
Figure 2: Safety pharmacology decision tree. This compound passes via the "Antagonist" branch of the 5-HT2B check.
References
-
Alizyme. (2004). Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. PubMed Central. Link
-
Tack, J., et al. (2012).[2] Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Alimentary Pharmacology & Therapeutics. Link
-
Meyers, N.L., et al. (2009). Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis. Gastroenterology Review. Link
-
Camilleri, M., et al. (2004). Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome. Clinical Gastroenterology and Hepatology. Link
-
EndoLogic. (2018).[5] EndoLogic Announces FDA Accepts Cardiac Safety Trial for this compound.[5][6] GlobeNewswire. Link
Sources
- 1. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EndoLogic Announces FDA Accepts Cardiac Safety Trial for [globenewswire.com]
- 6. EndoLogic | Media [endologicusa.com]
Renzapride N-Oxide: Pharmacological Characterization and Metabolic Disposition
Technical Guide for Drug Development & Safety Assessment [1]
Executive Summary
Renzapride (ATL-1251) is a substituted benzamide prokinetic agent acting as a full 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist.[1][2][3][4] Its primary Phase I metabolite in humans, dogs, and rats is This compound N-oxide (identified as metabolite M-1).[1]
This guide analyzes the activity profile of this compound N-oxide, establishing it as a pharmacologically inactive clearance product with significantly reduced affinity for serotonergic targets compared to the parent compound.[1] Furthermore, the formation of the N-oxide represents a critical detoxification pathway regarding cardiac safety (hERG inhibition), although the potential for reductive retroconversion by gut microbiota necessitates rigorous pharmacokinetic monitoring.[1]
Molecular Genesis and Structural Characterization[1][5][6]
Metabolic Formation
This compound N-oxide is formed via the oxidation of the tertiary amine within the azabicyclo-nonane ring.[1] This transformation is typically catalyzed by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in the liver, though CYP450 isoforms may contribute.[1]
-
Parent Compound: this compound (Lipophilic, basic amine).[1]
-
Metabolite: this compound N-oxide (Polar, neutral/zwitterionic).[1]
-
Mass Spectrometry ID: The N-oxide is characterized by an MRM ion transition of 340/184 , distinct from the parent's retention time due to increased polarity.[1][3]
Metabolic Pathway Visualization
The following diagram illustrates the bidirectional metabolic pathway, highlighting the oxidative formation in the liver and the reductive retroconversion in the intestinal lumen.[1]
Figure 1: Bidirectional metabolic pathway of this compound.[1] Note the potential for 'metabolic recycling' via gut microbiota.[1][5][6]
Pharmacological Activity Profile
Receptor Binding Affinity (5-HT Targets)
The therapeutic efficacy of this compound relies on 5-HT₄ agonism (prokinetic) and 5-HT₃ antagonism (anti-emetic/anti-nociceptive).[1] The N-oxide modification introduces a polar oxygen atom to the basic nitrogen, sterically and electronically hindering the interaction with the aspartate residue in the receptor's orthosteric binding pocket.[1]
Data Synthesis: Parent vs. Metabolite Affinity
| Receptor Target | Species | This compound Affinity ( | This compound N-oxide Affinity ( | Fold Reduction in Activity |
| 5-HT₃ | Human | 17 nM | 1,980 nM | ~116x Lower |
| 5-HT₄ | Guinea Pig | 138 - 477 nM | > 10,000 nM (IC₅₀) | Inactive |
| 5-HT₂A | Human | Micromolar | > 10,000 nM | Inactive |
| 5-HT₂C | Human | Micromolar | > 10,000 nM | Inactive |
Interpretation: The N-oxide is effectively inert at therapeutic concentrations.[1] It does not contribute to the prokinetic efficacy of the drug.[1]
Cardiac Safety (hERG Inhibition)
A critical failure point for benzamide prokinetics (e.g., Cisapride) is QT prolongation via hERG channel blockade.[1]
-
This compound: Blocks hERG with an
of 1.8 µM .[1][7] This proximity to therapeutic plasma levels requires careful safety monitoring.[1] -
This compound N-oxide: The hERG channel pore binding site (Y652/F656) requires a cation-
interaction with a positively charged nitrogen.[1] The N-oxide moiety is neutral/zwitterionic, drastically reducing affinity for the hERG pore.[1]
Experimental Protocols
To validate the activity and stability of this compound N-oxide, the following protocols are recommended. These ensure data integrity and reproducibility.[1]
Protocol A: Chemical Synthesis of this compound N-oxide
Purpose: To generate analytical standards for LC-MS/MS and pharmacological assays.
-
Dissolution: Dissolve this compound free base (1.0 eq) in dichloromethane (DCM) at 0°C.
-
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise over 15 minutes.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1). The N-oxide will appear as a more polar spot (lower
).[1] -
Quenching: Wash the organic layer with 10% aqueous
to remove benzoic acid byproducts.[1] -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM). -
Validation: Confirm structure via
-NMR (shift of protons adjacent to nitrogen) and MS (M+16 peak).
Protocol B: Bioreductive Stability Assay (Gut Microbiota)
Purpose: To assess the risk of the N-oxide reverting to the active/toxic parent drug in the intestine.[1]
-
Preparation: Prepare a 10% (w/v) fecal homogenate from human or rat feces in anaerobic phosphate buffer (pH 7.4) inside an anaerobic chamber (
atmosphere). -
Incubation: Spike this compound N-oxide (10 µM final) into the homogenate.
-
Sampling: Aliquot samples at t=0, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately mix with ice-cold acetonitrile containing an internal standard (e.g., Mosapride).
-
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot the disappearance of N-oxide and the appearance of Parent.
-
Risk Metric: If >20% reversion occurs within 2 hours, "metabolic recycling" significantly impacts systemic exposure.[1]
-
Experimental Workflow Visualization
Figure 2: Integrated workflow for characterizing N-oxide metabolite activity and safety.
References
-
Alizyme plc / Norgine. (2004).[1] Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome.[1][2][3] International Journal of Gastroenterology and Hepatology.
-
Potet, F., et al. (2001).[1] Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel.[1] Journal of Pharmacology and Experimental Therapeutics.
-
Staniforth, D. H., & Pennick, M. (1990).[1] Human pharmacology of this compound: a new gastrokinetic benzamide without dopamine antagonist properties.[1][8] European Journal of Clinical Pharmacology.[1][8]
-
Camilleri, M., et al. (2004).[1] Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome.[1][4][9][10] Clinical Gastroenterology and Hepatology.[1]
-
Uldam, H. K., et al. (2011).[1] Biosynthesis and identification of an N-oxide/N-glucuronide metabolite.[1][11][12] Drug Metabolism and Disposition.[1][13][14] (Contextual reference for N-oxide characterization protocols).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacology of this compound: a new gastrokinetic benzamide without dopamine antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis and identification of an N-oxide/N-glucuronide metabolite and first synthesis of an N-O-glucuronide metabolite of Lu AA21004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
Application Note: In Vitro Radioligand Binding Profiling of Renzapride at 5-HT4 and 5-HT3 Receptors
[1]
Abstract & Introduction
Renzapride is a substituted benzamide derivative that functions as a balanced 5-HT4 receptor full agonist and 5-HT3 receptor antagonist .[1] This dual mechanism is clinically significant for treating gastrointestinal motility disorders, such as constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis. The 5-HT4 agonism promotes acetylcholine release (prokinetic effect), while 5-HT3 antagonism modulates visceral sensitivity and prevents rapid transit associated with diarrhea.
This application note details the protocol for determining the binding affinity (
Mechanistic Context[1][2][3][4][5][6][7][8]
-
Primary Target (Agonism): 5-HT4 receptors (G_s-coupled).
-
Secondary Target (Antagonism): 5-HT3 receptors (Ligand-gated ion channel).[2]
-
Off-Target (Safety): Dopamine D2 receptors (potential for extrapyramidal side effects, though this compound has low affinity compared to other benzamides like metoclopramide).
Experimental Logic & Design
To validate this compound's profile, we utilize a Competition Binding Assay . We act on the principle of competitive inhibition, where increasing concentrations of non-radioactive this compound displace a high-affinity radioligand from the receptor binding pocket.
Key Variables
| Parameter | 5-HT4 Assay Condition | 5-HT3 Assay Condition |
| Radioligand | [³H]-GR113808 (Antagonist) | [³H]-Granisetron (Antagonist) |
| Radioligand Conc. | ~0.2 nM (approx.[3] | ~0.5 nM (approx. |
| Receptor Source | Guinea pig striatum or h5-HT4-HEK293 | Rat cortex or h5-HT3-HEK293 |
| Non-Specific Control | 10 µM Serotonin (5-HT) | 10 µM MDL-72222 or Ondansetron |
| Equilibrium Time | 30–60 min @ 25°C | 60 min @ 25°C |
Materials & Reagents
Biological Preparations[1][3][4][5][6][7][8][11][12][13]
-
Membranes: Stably transfected HEK-293 cells expressing human 5-HT4(e) or human 5-HT3A receptors are preferred for high signal-to-noise ratios. Alternatively, guinea pig striatal homogenates (rich in 5-HT4) can be used.[3]
Buffer Systems[3]
-
Assay Buffer A (5-HT4): 50 mM HEPES, pH 7.4, 0.1% BSA (to prevent ligand adsorption).
-
Assay Buffer B (5-HT3): 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[4]
Radiochemicals
-
[³H]-GR113808: Specific Activity ~80 Ci/mmol.
-
[³H]-Granisetron: Specific Activity ~60–80 Ci/mmol.
Detailed Protocol
Phase 1: Membrane Preparation
Critical Step: Proper homogenization ensures receptor accessibility. Over-sonication can denature receptors.
-
Harvest: Detach cells using PBS/EDTA (avoid trypsin if possible to preserve receptor integrity).
-
Lysis: Resuspend cell pellet in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Incubate on ice for 10 min.
-
Homogenization: Homogenize using a Polytron (bursts of 5 sec, setting 5).
-
Centrifugation: Spin at 40,000
for 20 min at 4°C. Discard supernatant. -
Resuspension: Resuspend pellet in Assay Buffer. Determine protein concentration (BCA assay).[4] Dilute to working concentration (typically 5–20 µg protein/well).
Phase 2: Competition Binding Assay (96-well format)
Step 1: Plate Setup Use polypropylene 96-well plates to minimize drug adsorption.
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO 1%).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM 5-HT).
-
Test Wells: Membrane + Radioligand + this compound (10⁻¹¹ M to 10⁻⁵ M).
Step 2: Incubation
-
Add 50 µL of this compound dilution series.
-
Add 50 µL of Radioligand (optimized to
concentration). -
Initiate reaction by adding 100 µL of Membrane preparation.
-
Incubate:
-
5-HT4: 30 min at 25°C.
-
5-HT3: 60 min at 25°C.
-
Note: Equilibrium must be reached. This compound kinetics are generally fast, but 60 min ensures stability.
-
Step 3: Termination & Filtration
-
Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Reason: Reduces non-specific binding of the radioligand to the filter.
-
Harvest using a vacuum manifold (e.g., PerkinElmer Filtermate).
-
Rapidly wash filters 3
with 3 mL ice-cold Wash Buffer. -
Dry filters at 50°C for 30 min (or air dry).
Step 4: Scintillation Counting
-
Add liquid scintillant (e.g., MicroScint-20).
-
Count on a TopCount or MicroBeta counter for 1 min/well.
Data Analysis & Interpretation
Calculation of Ki
Raw CPM (Counts Per Minute) data must be converted to Specific Binding.
-
Specific Binding (SB):
. -
IC50 Determination: Fit data to a one-site competition model:
-
Cheng-Prusoff Correction: Convert
to (Inhibition Constant).
Expected Results for this compound
| Receptor | Expected | Interpretation |
| 5-HT4 | 5 – 20 nM | High Affinity (Agonist site) |
| 5-HT3 | 10 – 50 nM | High Affinity (Antagonist site) |
| Dopamine D2 | > 1,000 nM | Low Affinity (Selectivity window) |
Visualization of Signaling & Workflow
Figure 1: this compound Receptor Interaction Map
This diagram illustrates the dual-action mechanism of this compound on the Enteric Nervous System (ENS).
Caption: this compound stimulates 5-HT4 to drive motility while blocking 5-HT3 to reduce pain signaling.
Figure 2: Radioligand Competition Workflow
A logical flow of the experimental steps described in Section 4.
Caption: Step-by-step workflow for the competition radioligand binding assay.
Troubleshooting & Optimization (Expert Insights)
Problem: High Non-Specific Binding (NSB)
-
Cause: Radioligand sticking to filters or plasticware.
-
Solution: Ensure filters are pre-soaked in 0.3% PEI for at least 1 hour. Use silanized tubes or add 0.1% BSA to the assay buffer.
Problem: Low Specific Binding Signal
-
Cause: Receptor density (
) is too low or radioligand degradation. -
Solution: Increase membrane protein concentration (up to 50 µ g/well ). Check radioligand purity via HPLC. Ensure the radioligand concentration is near its
.
Problem: "Flat" Displacement Curve
-
Cause: this compound dilution error or non-equilibrium conditions.
-
Solution: Freshly prepare serial dilutions from a DMSO stock. Extend incubation time to 90 minutes to verify equilibrium.
References
-
Briejer, M. R., et al. (2000). "The in vitro pharmacological profile of this compound: a novel benzamide derivative with 5-HT4 receptor agonist and 5-HT3 receptor antagonist activity."[1] European Journal of Pharmacology.
-
Camilleri, M. (2008). "Serotonin Receptor Agonists: Essential and Investigational Treatments for Irritable Bowel Syndrome." Gastroenterology.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Application Notes.
-
Eglen, R. M., et al. (1995). "Central 5-HT4 receptors."[1][3][5][6] Trends in Pharmacological Sciences.
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-cross-linking Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Using human liver microsomes to study Renzapride metabolism
Application Note: Metabolic Stability and Profiling of Renzapride in Human Liver Microsomes (HLM)
Abstract
This application note details the protocol for evaluating the metabolic stability and metabolite profiling of this compound (ATL-1251), a substituted benzamide with dual 5-HT4 agonist and 5-HT3 antagonist activity.[1][2] Unlike many prokinetic agents that undergo extensive hepatic clearance, this compound exhibits limited microsomal metabolism. This guide focuses on quantifying intrinsic clearance (
Introduction
This compound is a therapeutic agent developed for constipation-predominant irritable bowel syndrome (IBS-C) and diabetic gastroparesis.[2] Structurally, it is a benzamide derivative (
Scientific Rationale for HLM Studies: While renal excretion is the primary elimination route for this compound, in vitro HLM assays are critical for:
-
Safety Profiling: Confirming the lack of significant CYP450 inhibition or induction, which differentiates this compound from cardiotoxic predecessors like Cisapride.
-
Metabolite Identification: this compound is metabolized to a minor extent to This compound N-oxide .[2][4] This reaction is likely mediated by FMOs (Flavin-containing Monooxygenases) rather than CYPs, given the N-oxidation mechanism and lack of CYP inhibition.[2]
-
Regulatory Compliance: Establishing the "metabolically stable" classification required for IND/NDA submissions.
Materials & Reagents
Biological Matrix
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration.[2]
-
Specification: Mixed gender pool (n>50 donors) to average out CYP/FMO polymorphisms.
-
Storage: -80°C. Thaw on ice immediately before use. Do not refreeze.
-
Chemicals[1][3][5][6][7][8][9][10][11][12][13]
-
Test Compound: this compound (Solid or 10 mM DMSO stock).
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL glucose-6-phosphate dehydrogenase) OR solid NADPH.[2] -
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[2]
-
Recommended IS: Propranolol or Deuterated this compound (
-Renzapride).[2]
-
-
Positive Control: Verapamil (High clearance) or Carbamazepine (Medium clearance).[2]
-
Negative Control: Heat-inactivated HLMs (Boiled for 15 mins).
Experimental Protocol
Assay Conditions
-
Microsomal Protein Conc.: 0.5 mg/mL (Standard) or 1.0 mg/mL (if turnover is extremely low).
-
Substrate Concentration: 1 µM (to ensure first-order kinetics,
). -
Incubation Time: 0, 15, 30, 45, 60 minutes.
-
Temperature: 37°C ± 0.5°C.[2]
Step-by-Step Procedure
-
Preparation:
-
Thaw HLMs on ice.[2]
-
Prepare a 2x Master Mix in Phosphate Buffer containing HLMs (1.0 mg/mL) to achieve a final concentration of 0.5 mg/mL after substrate addition.
-
Pre-warm the Master Mix at 37°C for 5 minutes. Note: Pre-warming is crucial to liquefy the microsomal lipid membrane, ensuring enzymes are accessible.
-
-
Initiation:
-
Add 1 µM this compound to the Master Mix.
-
Initiate the reaction by adding the NADPH regenerating system (pre-warmed).
-
Total Reaction Volume: Typically 200 µL - 500 µL per time point.[2]
-
-
Sampling:
-
At each time point (0, 15, 30, 45, 60 min), remove a specific aliquot (e.g., 50 µL).
-
Immediately dispense into a plate/tube containing 150 µL of Ice-Cold Quenching Solution (ACN + IS).
-
-
Termination & Processing:
-
Vortex plates/tubes for 10 minutes to ensure protein precipitation.[2]
-
Centrifuge at 3,500 x g for 20 minutes at 4°C.
-
Transfer supernatant to HPLC vials for LC-MS/MS analysis.
-
Workflow Visualization
Figure 1: Step-by-step workflow for this compound metabolic stability assay in Human Liver Microsomes.
Bioanalytical Method (LC-MS/MS)
Since this compound forms a specific N-oxide metabolite, the mass spectrometry method must monitor both the parent depletion and metabolite formation.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3 minutes.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| This compound | 324.1 | 184.1 | Quantifier (Parent) |
| This compound N-Oxide | 340.1 | 184.1 | Metabolite (Bicycloamino oxidation) |
| This compound N-Oxide | 340.1 | 200.1 | Trace Metabolite (Aromatic oxidation) |
| Propranolol (IS) | 260.1 | 116.1 | Internal Standard |
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (ln) of the % Parent Remaining vs. Time. The slope (
Pathway Analysis
This compound metabolism is unique because it bypasses the major CYP pathways (3A4, 2D6) that clear most drugs. The formation of the N-oxide suggests FMO involvement.[2]
Figure 2: Metabolic pathway of this compound.[1] Note the lack of CYP-mediated clearance, contrasting with FMO-mediated N-oxidation.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Metabolite Signal | N-oxide is thermally unstable.[2] | Ensure the ion source temperature is not excessive (<350°C). Use ESI+ at moderate voltage.[2] |
| Non-Linear Depletion | Substrate concentration > | Lower this compound concentration to 0.5 µM. |
| High Background Noise | Phosphate buffer suppression.[2] | Dilute supernatant 1:1 with water before injection or switch to TRIS buffer (though Phosphate is standard for HLMs).[2] |
| No Depletion Observed | This compound is highly stable.[2] | This is expected. Extend incubation to 120 mins or increase protein to 1.0 mg/mL to detect trace turnover. |
References
-
Meyers, N. L., & Hickling, R. I. (2008).[2] Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. Drugs in R&D, 9(1), 37–63. Link
-
Alizyme plc. (2002).[2] Pharmacodynamic and pharmacokinetic effects of this compound examined in IBS. BioWorld. Link
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate Protocols. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[2] Link
Sources
- 1. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Note: Preclinical Evaluation of Renzapride Prokinetic Activity
Executive Summary & Pharmacological Rationale
Renzapride is a benzamide derivative characterized by a unique dual mechanism of action: it acts as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors .[1] Unlike selective 5-HT4 agonists (e.g., Prucalopride), this compound’s profile offers a theoretical advantage of modulating visceral hypersensitivity via 5-HT3 blockade while driving motility via 5-HT4 activation.
This guide details the standard operating procedures (SOPs) for evaluating this compound’s prokinetic efficacy. The protocols focus on the three critical segments of gastrointestinal (GI) transit: gastric emptying, small intestinal transit, and colonic expulsion.
Mechanism of Action
The prokinetic effect is primarily driven by presynaptic 5-HT4 receptor activation on cholinergic enteric neurons. This facilitates the release of Acetylcholine (ACh), which acts on muscarinic receptors on smooth muscle cells to induce contraction. Simultaneously, 5-HT3 antagonism may prevent the nociceptive signaling often associated with distension, though its role in motility is secondary to 5-HT4.
Figure 1: Dual mechanism of this compound. Prokinetic activity is driven by 5-HT4 mediated cholinergic transmission, while 5-HT3 blockade modulates sensory feedback.
Experimental Protocols
Protocol A: Gastric Emptying (Phenol Red Method)
Objective: Quantify the rate at which the stomach empties a liquid meal.[2][3][4] This is the gold standard for screening upper GI prokinetics.
Materials
-
Animals: Male SD Rats (180–220g) or Swiss Albino Mice (25–30g).
-
Test Meal: 0.05% Phenol Red in 1.5% Methylcellulose (viscous non-nutrient meal).
-
Reagents: 0.1N NaOH, 20% Trichloroacetic acid (TCA).
-
Equipment: Spectrophotometer (560 nm).
Step-by-Step Methodology
-
Fasting: Deprive animals of food for 18–24 hours. Critical: Use wire-bottom cages to prevent coprophagy (ingestion of feces), which falsely increases stomach weight. Water is allowed ad libitum.[2]
-
Drug Administration:
-
Administer this compound (0.5, 1.0, 5.0 mg/kg) or Vehicle (Saline/CMC) via IP or PO routes.
-
Wait Time: 30 minutes (IP) or 60 minutes (PO) to reach Cmax.
-
-
Meal Administration: Administer the Phenol Red meal via oral gavage (1.5 mL/rat or 0.5 mL/mouse).
-
Termination: Exactly 15 minutes (mice) or 20 minutes (rats) post-meal, euthanize by cervical dislocation.
-
Harvest:
-
Extraction:
-
Homogenize stomach in 0.1N NaOH.[2]
-
Precipitate proteins with TCA.
-
Centrifuge and collect supernatant.
-
Add NaOH to supernatant to develop the purple color.
-
-
Quantification: Measure absorbance at 560 nm.
Self-Validating Control:
Include a "Zero-Time" control group (sacrificed immediately after meal administration). This establishes the 100% retention baseline (
Protocol B: Small Intestinal Transit (Charcoal Meal)
Objective: Assess the propulsion of a semi-solid meal through the small intestine.
Workflow Diagram
Figure 2: Experimental workflow for the Charcoal Meal Transit Test.
Methodology
-
Preparation: Prepare a suspension of 10% activated charcoal in 5% Gum Arabic or Acacia.
-
Dosing: Administer this compound (Test) or Atropine (Negative Control, 1 mg/kg) or Vehicle.
-
Meal: 30 minutes post-dose, gavage the charcoal meal (10 mL/kg).
-
Measurement:
Protocol C: Loperamide-Induced Constipation (Colonic Focus)
Objective: Determine if this compound can rescue opioid-induced colonic stasis. This models "slow-transit constipation."
-
Induction: Administer Loperamide (3–5 mg/kg, SC) 1 hour prior to the test. This induces a delay in transit via mu-opioid receptors.
-
Treatment: Administer this compound (IP/PO) 30 minutes after Loperamide.
-
Bead Expulsion Test:
-
Anesthetize animal lightly (Isoflurane).
-
Insert a glass bead (3mm diameter) 2 cm into the distal colon using a lubricated glass rod.
-
Place animal in a clean cage on white paper.
-
Metric: Time to expulsion of the bead (cutoff time: 60 mins).
-
Interpretation: Loperamide typically delays expulsion to >30 mins. Effective prokinetics (this compound) should restore expulsion time to near-baseline (<15 mins).
Data Analysis & Interpretation
Calculation Formulas
| Parameter | Formula | Interpretation |
| % Gastric Emptying | Higher % = Better Prokinetic Activity | |
| % Intestinal Transit | >60-70% usually indicates acceleration | |
| Inhibition Reversal | Quantifies "Rescue" effect in constipation models |
Expected Results Profile
This compound typically exhibits a bell-shaped dose-response curve (common for 5-HT4 agonists).
-
Low Dose (0.5 - 1 mg/kg): Minimal effect.
-
Optimal Dose (1 - 5 mg/kg): Significant acceleration of GE and Transit.
-
High Dose (>10 mg/kg): Efficacy may plateau or decrease due to receptor desensitization or off-target effects.
References
-
Al-Saffar, A., et al. (2019). "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome." Taylor & Francis Knowledge Centers.[6][7]
-
Briejer, M.R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology.
-
George, A.M., et al. (2008).[8] "Clinical Trial: this compound Therapy for Constipation-Predominant Irritable Bowel Syndrome." Alimentary Pharmacology & Therapeutics.
-
Talley, N.J., et al. (2008). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.
-
MMPC. (2024). "Whole Intestinal & Colonic Transit Time Protocols." Mouse Metabolic Phenotyping Centers.
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacodynamic Validation of Renzapride in Rat Models of Constipation
Strategic Rationale & Mechanism of Action
The "Cholinergic Tug-of-War"
To effectively test Renzapride, one must select a model that specifically challenges the drug's primary mechanism: the facilitation of acetylcholine (ACh) release in the myenteric plexus.
This compound operates as a 5-HT4 receptor agonist (prokinetic) and a 5-HT3 receptor antagonist .[1][2][3]
-
5-HT4 Agonism: Stimulates adenylyl cyclase
increases cAMP activates PKA closes potassium channels prolongs depolarization enhances ACh release. -
Loperamide (Induction Agent): Acts on
-opioid receptors to hyperpolarize neurons and inhibit ACh release.
Why the Loperamide Model is Superior: Unlike diet-induced models (which rely on bulk volume reduction), the Loperamide-Induced Constipation Model creates a direct neurochemical blockade of peristalsis. This establishes a specific "mechanistic clash" where this compound must overcome the opioid-induced inhibition to restore motility. This makes it the gold standard for validating 5-HT4 agonists.
Mechanistic Pathway Visualization
The following diagram illustrates the opposing forces of this compound and Loperamide on the Enteric Motor Neuron.
Figure 1: this compound counteracts Loperamide-induced inhibition via the cAMP-PKA pathway to restore Acetylcholine release.
Model Selection Matrix
Select the protocol based on your specific endpoint requirement.
| Feature | Protocol A: Acute Transit (Charcoal) | Protocol B: Sub-Chronic (Pellet Count) |
| Primary Endpoint | Small Intestinal Transit Rate (SITR) | Colonic Transit & Fecal Output |
| Duration | 1 Day (Terminal) | 3–7 Days (Non-Terminal) |
| Sensitivity | High (Direct measurement of distance) | Moderate (Variability in pellet size) |
| Relevance | Rapid screening of prokinetic potency | Mimics IBS-C clinical pathology |
| This compound Dose | 0.5 – 5.0 mg/kg (Single Dose) | 1.0 – 4.0 mg/kg (Daily) |
Protocol A: Acute Small Intestinal Transit (Charcoal Meal)
This terminal procedure is the industry standard for calculating the precise percentage of transit acceleration.
Materials
-
Animals: Male Sprague-Dawley rats (180–220g).
-
Induction Agent: Loperamide HCl (3 mg/kg, s.c.).
-
Test Article: this compound (dissolved in saline/vehicle).
-
Marker: 10% Activated Charcoal suspension in 5% Gum Arabic.
Experimental Workflow
Figure 2: Temporal dosing schedule for the Acute Charcoal Meal Transit Test.
Step-by-Step Methodology
-
Fasting: Starve rats for 18 hours prior to the experiment to ensure the stomach is empty. Provide water ad libitum.
-
Induction (T minus 60 min): Administer Loperamide (3 mg/kg, s.c.) to induce acute inhibition of gut motility.
-
Validation Check: Animals should show reduced exploratory behavior but no signs of respiratory distress.
-
-
Treatment (T minus 30 min): Administer this compound (0.5, 1.0, or 5.0 mg/kg, p.o. or i.p.) or Vehicle control.
-
Marker Administration (T = 0): Administer 1.5 mL of Charcoal Meal orally via gavage.
-
Transit Period: Allow exactly 30 minutes for transit.
-
Termination & Measurement:
-
Euthanize animal (CO2 asphyxiation).
-
Immediately laparotomize and isolate the small intestine (pylorus to ileocecal junction).
-
Crucial Step: Carefully stretch the intestine on a ruler without over-stretching.
-
-
Calculation:
Protocol B: Sub-Chronic Colonic Transit (Pellet Count)
This non-terminal protocol evaluates the drug's ability to sustain motility over time, relevant for IBS-C indications.
Materials
-
Induction: Loperamide HCl (2 mg/kg, s.c., twice daily).
-
Marker (Optional): Carmine Red (6% in 0.5% methylcellulose) for "Time to First Pellet" analysis.[4]
Step-by-Step Methodology
-
Acclimatization: House rats individually in wire-bottom cages for 3 days to prevent coprophagy (stool eating) and establish baseline pellet output.
-
Induction Phase (Days 1-3):
-
Administer Loperamide (2 mg/kg, s.c.) twice daily.
-
Inclusion Criteria: Only rats showing >40% reduction in fecal pellet weight compared to baseline are included.
-
-
Treatment Phase (Day 4):
-
Administer this compound (1–4 mg/kg, p.o.) 30 minutes before Loperamide dose.
-
-
Data Collection (0 – 24 hours post-dose):
-
Metric 1: Total Pellet Count/Weight: Collect pellets at 4h, 8h, and 24h intervals. Weigh wet and dry (after 24h at 60°C) to assess water content.
-
Metric 2: Whole Gut Transit Time (WGTT): Administer 1 mL Carmine Red dye with the test drug. Record the time in minutes until the first red pellet appears.
-
Expected Results & Data Interpretation
Reference Data (Typical Values)
| Group | Charcoal Transit (%) | WGTT (Minutes) | Fecal Water Content (%) |
| Control (Vehicle) | 60% ± 5% | 180 ± 20 | 40% - 50% |
| Model (Loperamide) | 35% ± 4% | > 300 (Delayed) | < 30% (Hard pellets) |
| This compound (Low Dose) | 45% ± 5% | 240 ± 30 | 35% - 40% |
| This compound (High Dose) | 58% ± 4% | 190 ± 25 | 40% - 45% |
Statistical Analysis
-
Data should be expressed as Mean ± SEM.
-
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Loperamide-only control.
-
Significance: A restoration of transit % toward Control levels (p < 0.05) confirms prokinetic efficacy.[5][6]
References
-
Hegde, S. S., & Eglen, R. M. (1996). Peripheral 5-HT4 receptors.[5] FASEB Journal, 10(12), 1398–1407.
-
Briejer, M. R., et al. (2000). The in vitro pharmacological profile of this compound. European Journal of Pharmacology, 391(3), 307-319.
-
Nagakura, Y., et al. (1996). Loperamide-induced constipation model in rats: validation for the evaluation of prokinetic agents. European Journal of Pharmacology, 311(1), 67-72.
-
Prior, H., et al. (2025). Refinement of the Charcoal Meal Study by Reduction of the Fasting Period.[7] ResearchGate.[7]
-
Makizaki, Y., et al. (2021). Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome and serotonin. Frontiers in Microbiology.
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Canine Models for Studying Renzapride-Induced Motilin Release
[1]
Executive Summary & Rationale
This application note details the protocol for utilizing the conscious canine model to investigate the relationship between Renzapride (a 5-HT4 agonist/5-HT3 antagonist) and the release of the peptide hormone motilin .
While rodent models are standard for many pharmacokinetic studies, they are fundamentally unsuitable for motilin research because rats and mice lack a functional motilin gene and receptor system.[1] The dog (Canis lupus familiaris) remains the translational "gold standard" due to the high homology of its motilin system and Migrating Motor Complex (MMC) to humans.
Mechanistic Hypothesis: this compound facilitates gastric emptying and gastrointestinal transit.[2][3][4][5] The primary mechanism involves 5-HT4 receptor stimulation on presynaptic cholinergic neurons. This protocol investigates the downstream effect: whether this cholinergic activation triggers M-cells (in the duodenal mucosa) to release motilin, thereby inducing a premature Phase III MMC contraction.
Mechanistic Pathway Diagram
Figure 1: Proposed signaling cascade linking this compound administration to motilin-dependent Phase III contractions.[1]
Experimental Model: Chronic Force Transducer Implantation
To accurately correlate plasma motilin levels with motility, electrical activity (EMG) is often insufficient. Force transducers (strain gauges) sutured directly to the serosa provide the most reliable mechanical data.
Surgical Preparation (The "Itoh" Method)
-
Subjects: Healthy Beagles (9–12 kg).
-
Anesthesia: Propofol induction; Isoflurane maintenance.
-
Instrumentation:
-
Gastric Antrum: 1 transducer, 3 cm proximal to the pylorus.
-
Duodenum: 1 transducer, 5–10 cm distal to the pylorus.
-
Jejunum: 1 transducer, 20 cm distal to the Ligament of Treitz (optional control).
-
-
Vascular Access: A chronic indwelling catheter (jugular or cephalic) is essential for stress-free blood sampling. Acute venipuncture causes stress-induced catecholamine release, which inhibits gastric motility and confounds motilin data.
Validation Step: Allow 10–14 days for recovery. The model is considered "validated" only when the dog exhibits regular, cyclical MMC activity (Phase I, II, and III) in the fasted state without drug intervention.
Experimental Protocol
This protocol relies on the Interdigestive State .[6] this compound must be administered during Phase I (Quiescence) to determine if it can induce a premature Phase III event.
Workflow Diagram
Figure 2: Experimental workflow ensuring drug administration occurs during the correct physiological window.
Step-by-Step Procedure
-
Fasting: Fast animals for 18 hours (water ad libitum).
-
Baseline Recording: Connect transducers to the amplifier/DAQ system. Record for at least one full MMC cycle (approx. 90–120 mins) to establish the dog's natural rhythm.
-
Phase Identification: Wait for the completion of a spontaneous Phase III (strong contractions) followed by the onset of Phase I (motor quiescence).
-
Administration:
-
Once Phase I has persisted for 15–20 minutes, administer This compound (0.5 – 1.0 mg/kg) or Vehicle (Saline).
-
Note: IV bolus is preferred for PK/PD correlation; PO (oral) requires accounting for lag time.
-
-
Blood Sampling (Crucial):
-
Timepoints: -15, -5, 0 (dosing), 5, 10, 15, 30, 45, 60, 90, 120 min.
-
Volume: 2.0 mL per timepoint.
-
Bioanalytical Protocol: Motilin Handling
Motilin is highly unstable and susceptible to proteolytic degradation. Standard serum separation is insufficient and will yield false negatives.
Sample Collection Cocktail
Prepare collection tubes (chilled on ice) containing:
-
EDTA: 1 mg/mL blood (anticoagulant).
-
Aprotinin: 500 KIU (Kallikrein Inhibitor Units) per mL of blood. This is non-negotiable for preserving peptide integrity.
Processing Steps
-
Draw blood directly into the pre-chilled EDTA/Aprotinin tube.
-
Invert gently 5 times (do not shake).
-
Immediate Centrifugation: Spin at 4°C, 3000 rpm for 15 minutes.
-
Separate plasma immediately.[7]
-
Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C. Do not store at -20°C; motilin degrades over time at standard freezer temperatures.
Data Analysis & Interpretation
Quantitative Metrics Table
| Parameter | Definition | Expected this compound Effect |
| Motility Index (MI) | Significant increase (vs. Vehicle) | |
| Phase III Latency | Time from dosing to first Phase III contraction | Reduced (Premature induction) |
| Peak Plasma Motilin | Maximum concentration ( | Increase (> 100 pg/mL over baseline) |
| Motilin/MI Correlation | Pearson correlation coefficient ( | Positive correlation ( |
Interpreting the "Motilin Peak"
-
Scenario A (Direct Induction): Plasma motilin spikes before or simultaneously with the onset of contractions. This suggests this compound triggers motilin release, which then drives the motility.
-
Scenario B (Dissociation): Contractions occur without a motilin spike. This suggests this compound is acting directly on smooth muscle 5-HT4 receptors or via neuronal ACh, bypassing the motilin hormonal pathway. Note: Previous literature suggests this compound (and Cisapride) causes both motility and motilin spikes in dogs.
Troubleshooting & Self-Validation
-
Issue: No Phase III observed after dosing.
-
Check: Was the dog truly in Phase I? If this compound is given during Phase II (irregular activity), the "induction" effect is masked.
-
Check: Tachyphylaxis. 5-HT4 receptors desensitize rapidly. Allow at least 48–72 hours washout between doses.
-
-
Issue: High variability in baseline motilin.
-
Check: Stress. If the dog is anxious, sympathetic override will dampen motilin release. Ensure dogs are acclimated to the Pavlov sling/stand for weeks prior to the study.
-
-
Issue: Hemolysis in samples.
-
Action: Discard sample. Hemolysis interferes with RIA/ELISA binding, producing erratic results.
-
References
-
Itoh, Z. (1997). Motilin and clinical application. Peptides.[8]
-
Sarr, M. G., Kelly, K. A., & Go, V. L. (1983).[9] Motilin regulation of canine interdigestive intestinal motility. Digestive Diseases and Sciences.
-
Lee, K. Y., et al. (1997). Effect of cisapride and this compound on gastrointestinal motility and plasma motilin concentration in dogs. Journal of Pharmacology and Experimental Therapeutics.
-
Briejer, M. R., et al. (2001). The pharmacology of this compound. European Journal of Pharmacology.
-
Thermo Fisher Scientific. (n.d.). Blood Plasma and Serum Preparation Guide.
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cisapride and this compound on gastrointestinal motility and plasma motilin concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Purification and characterization of canine intestinal motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motilin regulation of canine interdigestive intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Trial Design Guide: Renzapride in Cystic Fibrosis-Associated Gastroparesis
[1]
Abstract
This application note outlines a Phase IIb clinical trial protocol for Renzapride , a dual 5-HT4 agonist and 5-HT3 antagonist, targeting Cystic Fibrosis-Associated Gastroparesis (CF-GP).[1] Unlike traditional prokinetics, this compound’s dual mechanism addresses both delayed transit and visceral hypersensitivity (nausea/bloating).[1] This guide prioritizes non-invasive endpoints suitable for the CF population, specifically the 13C-Spirulina Gastric Emptying Breath Test (GEBT) , and addresses unique safety considerations regarding cardiac repolarization and polypharmacy in CF.
Part 1: Scientific Rationale & Mechanism of Action
The Clinical Need
While CFTR modulator therapies have revolutionized pulmonary care, gastrointestinal (GI) dysmotility remains a pervasive burden, affecting up to 80% of patients.[1] CF-GP leads to malnutrition, gastroesophageal reflux (GERD), and reduced absorption of oral medications.[1] Current prokinetics (e.g., metoclopramide, erythromycin) have limited long-term efficacy or severe safety profiles (tardive dyskinesia, tachyphylaxis).[1]
This compound: The Dual-Action Advantage
This compound distinguishes itself through a "push-and-soothe" mechanism:[1]
-
5-HT4 Agonism (The "Push"): Activates receptors on presynaptic cholinergic neurons in the myenteric plexus, enhancing acetylcholine (ACh) release to stimulate high-amplitude propagating contractions (HAPCs).[1]
-
5-HT3 Antagonism (The "Soothe"): Blocks receptors on extrinsic sensory afferents, reducing visceral hypersensitivity, nausea, and the emetic reflex often triggered by rapid gastric distension.[1]
Pharmacokinetic Edge: Unlike many GI drugs metabolized by CYP450, this compound is primarily excreted unchanged in the urine. This is critical for CF patients who are often on complex polypharmacy regimens (e.g., CFTR modulators like elexacaftor/tezacaftor/ivacaftor) that heavily utilize CYP3A4.[1]
Mechanism Visualization
Figure 1: Dual mechanism of action of this compound in the enteric nervous system.[1]
Part 2: Phase IIb Clinical Trial Protocol
Study Design Architecture
Title: A Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Subjects with Cystic Fibrosis and Gastroparesis.
Objective: To determine the optimal dose of this compound that accelerates gastric emptying and improves GI symptoms without compromising safety.
| Parameter | Specification |
| Phase | Phase IIb |
| Design | Parallel-group, 1:1:1 Randomization |
| Arms | 1. Placebo 2.[1][2][3][4] this compound 2 mg BID 3.[1] this compound 4 mg QD |
| Duration | 2-week Run-in (Baseline) + 4-week Treatment + 2-week Washout |
| Sample Size | N = 120 (40 per arm) to detect a 20% improvement in GE T1/2 |
Inclusion & Exclusion Criteria
Strict criteria are necessary to isolate the drug's effect from CF pulmonary exacerbations or other GI pathologies.
| Category | Criteria | Rationale |
| Inclusion | 1. Confirmed CF Diagnosis (Sweat Cl- >60 mmol/L or Genotyping).2.[1] Age ≥ 12 years.3. Symptomatic Gastroparesis (GCSI score > 2.0).4.[1] Delayed Gastric Emptying (T1/2 > 75 min on GEBT). | Ensures the population has the specific pathology (motility deficit) this compound targets. |
| Exclusion | 1. History of major GI surgery (e.g., bowel resection, fundoplication).2.[1] Active Pulmonary Exacerbation (FEV1 drop >10% in last 4 weeks).3. Uncontrolled Diabetes (HbA1c > 9.0%).4.[1] QTc interval > 450 ms (males) or > 470 ms (females).[1] | Surgery alters anatomy/transit time.[1] Pulmonary exacerbations alter systemic inflammation and appetite.[1] Hyperglycemia naturally delays emptying.[1][5] |
Part 3: Methodology & Endpoints
Primary Endpoint: 13C-Spirulina Gastric Emptying Breath Test (GEBT)
Why GEBT? Standard scintigraphy involves radiation, limiting repeatability in pediatric/young adult CF populations.[1] The 13C-GEBT is FDA-approved, non-radioactive, and correlates highly with scintigraphy.[1]
Protocol Step-by-Step:
-
Preparation: Patient fasts overnight (8 hours).
-
Baseline: Collect two baseline breath samples into vacutainers.
-
Test Meal: Patient consumes a standardized meal (200 kcal) containing 100mg 13C-Spirulina platensis (algal biomass) mixed with egg white, bread, and water.
-
Critical CF Modification: Patients must take their standard Pancreatic Enzyme Replacement Therapy (PERT) with the test meal. Failure to digest the lipid/protein matrix due to pancreatic insufficiency will artificially delay emptying, confounding the results.
-
-
Sampling: Breath samples collected at 45, 90, 120, 150, 180, and 240 minutes.[1][6][7]
-
Analysis: Isotope Ratio Mass Spectrometry (IRMS) measures the 13CO2/12CO2 ratio.[1]
-
Calculation: The time to 50% excretion (T1/2) is calculated.
Secondary Endpoints
-
Patient-Reported Outcomes (PROs):
-
PAGI-SYM (Gastroparesis Cardinal Symptom Index): Weekly average score.
-
CF-Specific GI Symptom Score: Captures bloating and abdominal pain specific to the "CF belly."[1]
-
-
Nutritional Status: Change in BMI and weight (exploratory, as 4 weeks may be too short for significant mass accretion).
-
Safety: Incidence of Adverse Events (AEs), specifically cardiac (QTc) and pulmonary.[1]
Trial Workflow Diagram
Figure 2: Clinical trial workflow from screening to endpoint assessment.
Part 4: Safety Monitoring & Risk Mitigation
Cardiac Safety (The "Cisapride Shadow")
Although this compound has passed a "Thorough QT" study and lacks the hERG channel affinity of cisapride, the CF population is vulnerable due to electrolyte imbalances (sweat chloride loss) and concomitant azithromycin use (QT prolonging).
-
Protocol: 12-lead ECGs at Screening, Day 0 (pre-dose and 2h post-dose), and Day 28.[1]
-
Stopping Rule: Any QTc prolongation > 60ms from baseline or absolute QTc > 500ms results in immediate withdrawal.
Pulmonary Safety
Bronchospasm is a theoretical risk with cholinergic stimulation, though 5-HT4 agonists generally relax airway smooth muscle.[1]
-
Monitoring: Daily home spirometry (optional) or symptom diary monitoring for wheezing/chest tightness.
Part 5: Statistical Analysis Plan (SAP)[1]
-
Primary Efficacy Analysis: Analysis of Covariance (ANCOVA) comparing the change in GEBT T1/2 from baseline to Day 28 between treatment groups and placebo, adjusting for baseline T1/2 and diabetic status.
-
Responder Analysis: Proportion of patients achieving a >25% reduction in GEBT T1/2.
-
Handling Missing Data: Mixed Model for Repeated Measures (MMRM) to account for dropouts, common in CF trials due to pulmonary exacerbations.[1]
References
-
Ambrose Healthcare. (2024).[1][8] this compound: A Novel Prokinetic for Cystic Fibrosis.[1][8] Retrieved from [Link]
-
Szarka, L. A., & Camilleri, M. (2010).[1] Methods for the assessment of gastric emptying in humans. Gut. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Gastric Emptying Breath Test (GEBT) Approval. Retrieved from [Link][1][9]
-
EndoLogic. (2016).[1] this compound Cardiac Safety and Thorough QT Study Results. Retrieved from [Link] (Search term: this compound)[1]
-
Cystic Fibrosis Foundation. (2023).[1][10] Gastrointestinal Issues in Cystic Fibrosis. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of this compound, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. FDA Approves Naronapride IND for Gastroparesis Treatment and US Phase 2b Study Expansion [synapse.patsnap.com]
- 5. cairndiagnostics.com [cairndiagnostics.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. ambrosehc.com [ambrosehc.com]
- 9. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current state of gastrointestinal motility evaluation in cystic fibrosis: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Pharmacodynamic Assessment of Colonic Transit Time with Renzapride
Executive Summary & Pharmacological Rationale
This application note details the standardized methodology for assessing Colonic Transit Time (CTT) modulation by Renzapride . This compound is a benzamide derivative distinguished by its dual mechanism of action: it functions as a 5-HT4 receptor full agonist and a 5-HT3 receptor antagonist .
While the 5-HT4 agonism drives the prokinetic effect (accelerating transit), the 5-HT3 antagonism is hypothesized to modulate visceral hypersensitivity and prevent the "runaway" motility (diarrhea) often associated with non-selective serotonergic agents. Accurately quantifying this compound's effect requires a protocol that distinguishes between segmental acceleration (e.g., Right Colon vs. Rectosigmoid) and total colonic transit.
Mechanism of Action
The following pathway illustrates how this compound’s dual-action interface translates to physiological outcomes.
Figure 1: Dual pharmacodynamic pathway of this compound targeting enteric neuromuscular function.
Experimental Design Guidelines
To generate regulatory-grade data, the study design must control for dietary intake and baseline motility variability.
Study Population & Exclusion Criteria
Target Population: Patients with IBS-C (Constipation-predominant Irritable Bowel Syndrome) or Chronic Idiopathic Constipation. Critical Exclusions:
-
Medications: Opioids, anticholinergics, calcium channel blockers, and any other prokinetics (must be washed out for
2 weeks). -
Surgical History: Any history of gastric or colonic resection.
-
Rescue Medication: Use of bisacodyl or enemas within 48 hours of the study start invalidates the CTT measurement.
Dosing Regimens
Based on Phase IIb dose-ranging studies (Camilleri et al., 2004), the following dosing tiers are recommended for efficacy profiling:
| Group | Dosage | Frequency | Rationale |
| Low Dose | 1 mg | q.d. (once daily) | Threshold for safety assessment; minimal motility effect expected. |
| Mid Dose | 2 mg | b.i.d. (twice daily) | Standard therapeutic window for IBS-C symptom relief. |
| High Dose | 4 mg | q.d. or b.i.d. | Maximum prokinetic efficacy; significant acceleration of Ascending Colon (AC) emptying. |
| Control | Placebo | Matched | Essential to establish baseline transit variability. |
Protocol: Radio-Opaque Marker (ROM) Transit Study
Methodology adapted from the Metcalf (Segmental) Method.
This protocol is preferred over scintigraphy for multi-center trials due to cost-effectiveness and ease of standardization.
Materials
-
This compound: Encapsulated to mask taste/appearance.
-
Radio-Opaque Markers (ROM): Capsules containing 24 inert markers (polyvinyl chloride rings).
-
Note: If using the Segmental Method, use markers of different shapes (e.g., rings, cubes, rods) for Day 1, 2, and 3 to distinguish ingestion days, though the standard Metcalf calculation assumes a single shape is sufficient if calculating Total CTT.
-
Workflow Diagram
Figure 2: Chronological workflow for the multiple-ingestion, single-film Metcalf protocol.
Step-by-Step Procedure
-
Preparation (Day 0): Patient maintains a standardized fiber diet (approx. 20-25g/day) to prevent diet-induced transit variability.
-
Ingestion (Days 1-3):
-
Day 1: Administer this compound dose. Patient swallows one capsule containing 24 markers immediately after breakfast.
-
Day 2: Repeat this compound + Marker ingestion.
-
Day 3: Repeat this compound + Marker ingestion.
-
-
Imaging (Day 4):
-
Obtain a single supine abdominal X-ray at approximately 24 hours after the Day 3 marker ingestion (72 hours from start).
-
KV setting: High KV (approx. 110-120 kV) is recommended to visualize markers "through" the stool and bone.
-
-
Imaging (Day 7 - Conditional):
-
If the Day 4 X-ray shows >80% marker retention (indicating severe slow transit), a second film on Day 7 is required to accurately calculate the endpoint.
-
Data Analysis & Calculation
Segmental Localization
The abdominal X-ray is divided into three zones using bony landmarks:
-
Right Colon (RC): Right of the vertebral spinous processes, above the line connecting the iliac crests.
-
Left Colon (LC): Left of the vertebral spinous processes, above the iliac crest line.
-
Rectosigmoid (RS): Below the line connecting the iliac crests.
Calculation Formula (Metcalf Method)
The Colonic Transit Time (CTT) in hours is calculated using the equation:
[1]Where:
- is the constant derived from the mean interval between markers (based on 24 markers/24 hours).
- is the total number of markers visible on the Day 4 radiograph.
Example Calculation: If a patient has:
-
5 markers in Right Colon
-
8 markers in Left Colon
-
12 markers in Rectosigmoid[2]
-
Total (
) = 25
Interpretation of Results
Compare the calculated CTT against these reference standards (for Western adults):
| Parameter | Normal Range (Hours) | Slow Transit (Hours) | This compound Target Effect |
| Right Colon | 0 - 24 | > 30 | Significant Reduction |
| Left Colon | 0 - 20 | > 25 | Moderate Reduction |
| Rectosigmoid | 0 - 30 | > 40 | Variable |
| Total CTT | 30 - 40 | > 72 | Normalization (< 40h) |
Note: this compound has shown specific efficacy in accelerating Ascending (Right) Colon emptying (Camilleri et al., 2004).
Validation & Quality Control
To ensure data integrity (Trustworthiness):
-
Compliance Check: Count the markers. If the total visible markers on Day 4 exceeds 72 (the max ingested), the patient ingested extra doses or the washout was insufficient. If markers are < 10 but the patient reports no bowel movement, suspect expulsion failure or poor imaging technique.
-
Rescue Medication Log: Any use of laxatives during Days 1-4 mandates censoring that data point.
-
Alternative: Scintigraphy (Geometric Center): For Phase IIa proof-of-concept where higher sensitivity is needed, use 111In-DTPA (Indium-111) scintigraphy. Calculate the Geometric Center (GC) at 24h and 48h:
A higher GC indicates faster transit (closer to stool).
References
-
Camilleri, M., et al. (2004). "Effect of this compound on transit in constipation-predominant irritable bowel syndrome." Clinical Gastroenterology and Hepatology.
-
Metcalf, A. M., et al. (1987). "Simplified assessment of segmental colonic transit."[2] Gastroenterology.
-
Lembo, A. J., et al. (2010). "this compound Therapy for Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.
-
Southwell, B. R., et al. (2009). "Simplified method for measurement of colonic transit time in children." Journal of Paediatrics and Child Health.
-
Meyers, N. L., et al. (2002). "Pharmacology and metabolism of this compound." Biochemical Pharmacology.
Sources
Application Note: Optimizing Preclinical Dose-Response Profiling for Renzapride
Subtitle: A Dual 5-HT4 Agonist / 5-HT3 Antagonist Framework for Gastrointestinal Motility Studies
Abstract
This application note provides a rigorous, standardized framework for evaluating the dose-response characteristics of Renzapride (BRL 24924) in preclinical models. Unlike selective 5-HT4 agonists, this compound possesses a dual mechanism of action—acting as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] This duality necessitates specific experimental designs to isolate prokinetic efficacy from anti-nociceptive or anti-emetic effects. This guide details protocols for ex vivo Guinea Pig Ileum (GPI) assays and in vivo rodent gastric emptying models, emphasizing self-validating controls and precise data interpretation.
Pharmacological Mechanism & Signaling Architecture
To design an effective dose-response study, one must understand the signal transduction pathways this compound modulates.
-
Primary Prokinetic Driver (5-HT4 Agonism): this compound binds to 5-HT4 receptors on presynaptic cholinergic neurons in the enteric nervous system (ENS). This interaction activates the Gs-protein coupled pathway, stimulating adenylyl cyclase (AC), increasing cAMP, and activating Protein Kinase A (PKA). This cascade inhibits potassium channels (
), prolonging depolarization and enhancing calcium ( ) influx, ultimately facilitating acetylcholine (ACh) release. -
Secondary Modulator (5-HT3 Antagonism): By blocking 5-HT3 receptors, this compound mitigates visceral hypersensitivity and prevents the "braking" effect of 5-HT3 activation on colonic transit, potentially offering a superior therapeutic profile for IBS-C compared to pure agonists.
Visualization: 5-HT4 Mediated Prokinetic Signaling
The following diagram illustrates the intracellular cascade activated by this compound in enteric neurons.
Figure 1: Signal transduction pathway of this compound-induced cholinergic facilitation in the enteric nervous system.
Ex Vivo Protocol: Guinea Pig Ileum (GPI) Peristaltic Reflex
The GPI is the "gold standard" tissue for 5-HT4 agonist profiling because its peristaltic reflex is highly sensitive to serotonergic modulation.
Experimental Design Strategy
-
Objective: Determine the
of this compound for facilitating electrically induced cholinergic contractions. -
Dose Range:
M to M (Cumulative dosing). -
Controls:
-
Positive: 5-HT (Serotonin) or Cisapride.[3]
-
Negative (Validation): Atropine (
) must abolish the response, confirming the mechanism is cholinergic and not direct smooth muscle stimulation.
-
Step-by-Step Protocol
-
Tissue Preparation:
-
Sacrifice male Dunkin-Hartley guinea pigs (300–500g).
-
Excise the ileum (10–20 cm proximal to the ileocecal junction).
-
Flush lumen with Tyrode’s solution.[4] Cut into 2–3 cm segments.
-
-
Organ Bath Setup:
-
Mount segments vertically in 10-20 mL organ baths containing Tyrode’s solution.
-
Conditions: Maintain at
, constantly aerated with carbogen ( ). -
Resting Tension: Apply 1.0 g tension and equilibrate for 60 minutes, washing every 15 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Use platinum ring electrodes.
-
Stimulation Parameters: Supramaximal voltage, 0.1 Hz frequency, 0.5 ms pulse width. This induces stable, reproducible cholinergic twitch contractions.
-
-
Dosing Regimen:
-
Establish a stable baseline of twitch height (variation
). -
Add this compound cumulatively (
) allowing 3–5 minutes contact time per concentration or until a plateau is reached. -
Washout: Perform extensive washout (3x) between curves to prevent receptor desensitization (tachyphylaxis is common with 5-HT4 agonists).
-
Data Analysis Table (Template)
| Parameter | Definition | Expected Range (this compound) |
| Maximum contraction relative to ACh (1mM) or 5-HT | 80–100% of 5-HT max | |
| Negative log of molar concentration producing 50% max effect | 7.0 – 7.5 (approx. 30-100 nM) | |
| Intrinsic Activity | Ratio of Drug | 1.0 (Full Agonist) |
In Vivo Protocol: Rat Gastric Emptying (Phenol Red Method)
This protocol measures the physiological outcome of the dual mechanism: the acceleration of gastric transit.
Experimental Design Strategy
-
Objective: Quantify the reduction in gastric retention of a non-absorbable marker.
-
Dose Range: 0.1, 0.5, 1.0, and 2.0 mg/kg (Subcutaneous or Oral).
-
Timing: this compound is administered before the test meal (typically 15–30 mins) to allow peak plasma levels to coincide with the meal.
Workflow Visualization
The following diagram outlines the critical timing and logic flow for the in vivo study.
Figure 2: Chronological workflow for the Phenol Red Gastric Emptying assay.
Step-by-Step Protocol
-
Animal Selection: Male Wistar or Sprague-Dawley rats (200–250g).
-
Fasting: Fast animals for 24 hours in wire-bottom cages to prevent coprophagy (ingestion of feces), which confounds gastric weight. Water is allowed.
-
Drug Administration:
-
Test Meal:
-
Administer 1.5 mL of a semi-solid meal (1.5% methylcellulose containing 0.05% Phenol Red) via oral gavage.
-
-
Termination:
-
Exactly 15 minutes after the meal, sacrifice the animal (
asphyxiation). -
Clamp the cardia and pylorus immediately to prevent leakage.
-
-
Quantification:
-
Remove the stomach and homogenize in 100 mL of 0.1N NaOH.
-
Allow proteins to precipitate (add 5 mL of homogenate to 0.5 mL 20% trichloroacetic acid). Centrifuge.
-
Mix supernatant with 2N NaOH to develop color.
-
Read absorbance at 560 nm.
-
Calculation
Note:Interpretation & Troubleshooting
Interpreting the Dual Mechanism
When analyzing data, distinguish between efficacy and potency.[4]
-
Pure 5-HT4 Effect: this compound should show a bell-shaped dose-response curve in some models. High doses may lose efficacy due to receptor desensitization or off-target effects.
-
5-HT3 Contribution: In models involving visceral pain (e.g., colorectal distension), this compound should show efficacy where pure 5-HT4 agonists (like Prucalopride) might be less effective.
Common Pitfalls
-
Tachyphylaxis (In Vitro): 5-HT4 receptors desensitize rapidly. If the second dose response curve is significantly shifted to the right, increase washout times to 20-30 minutes.
-
Meal Viscosity (In Vivo): If the methylcellulose is too viscous, emptying will be too slow in controls, masking the drug's effect. If too thin, it empties too fast, hitting a "floor effect." Calibrate the meal to achieve ~40-50% emptying in vehicle controls.
References
-
Sanger, G. J. (1987). Increased gut cholinergic activity and antagonism of 5-hydroxytryptamine M-receptors by BRL 24924: potential clinical importance of BRL 24924. British Journal of Pharmacology, 91(1), 77–87.
-
Camilleri, M., et al. (2004). Effect of this compound on transit in constipation-predominant irritable bowel syndrome.
-
Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology, 423(1), 71-83.
-
MedChemExpress. This compound (BRL 24924)
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Alpha 2-adrenergic model of gastroparesis: validation with this compound, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Quantification of Renzapride in Human Plasma
Executive Summary & Scientific Rationale
Renzapride ((S)-4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[3.3.1]non-4-yl)benzamide) is a substituted benzamide acting as a full 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1][2][3][4] Its therapeutic focus includes Constipation-Predominant Irritable Bowel Syndrome (IBS-C) and gastroparesis.[1][3]
Quantifying this compound in plasma presents specific challenges due to its basic nature (tertiary amine in the azabicycle ring) and the need for high sensitivity to define its pharmacokinetic profile (t1/2 ~10 hours).
This guide presents two distinct protocols:
-
LC-MS/MS (Gold Standard): For high-throughput pharmacokinetic (PK) studies requiring sub-nanogram sensitivity.[1][3]
-
HPLC-FLD/UV (Accessible Standard): For laboratories focusing on therapeutic drug monitoring (TDM) without mass spectrometry access.[1][3]
Physicochemical Grounding (The "Why")
-
Basicity: this compound contains a basic nitrogen in the azabicyclo moiety.[3] This necessitates careful pH control.[1] At neutral pH, silanol interactions on standard silica columns cause severe peak tailing.
-
LogP/Hydrophobicity: The molecule is moderately lipophilic.[1][3] Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing matrix phospholipids, which is critical for minimizing ion suppression in LC-MS.[1][3]
Method A: High-Sensitivity LC-MS/MS Protocol
Target Audience: CROs, PK/PD Researchers.[1][3] Lower Limit of Quantification (LLOQ): 0.5 ng/mL.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | UHPLC coupled to Triple Quadrupole MS | High pressure required for sub-2µm columns.[1][3] |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) | Core-shell technology provides high efficiency at lower backpressure.[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+ ionization.[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier.[1][3] ACN provides sharper peaks than MeOH for benzamides.[1][3] |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[1][3] |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer.[3] |
| Injection Vol | 5 µL | Minimizes column overload and matrix contamination.[1][3] |
Mass Spectrometry Parameters (ESI+)
This compound forms a stable protonated precursor [M+H]+.[1][3] The fragmentation pattern typically involves the cleavage of the amide bond, yielding the substituted benzoyl cation.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 324.2 | 184.0 | Quantifier | 28 |
| 324.2 | 154.0 | Qualifier | 40 |
| Metoclopramide (IS) | 300.1 | 227.1 | Internal Std | 25 |[1][3]
Note: Metoclopramide is structurally homologous and serves as an excellent cost-effective Internal Standard (IS) if isotopically labeled this compound-d3 is unavailable.[1][3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over PPT to ensure cleaner extracts and extend column life.[1][3]
Figure 1: Optimized Liquid-Liquid Extraction workflow for basic benzamides. Alkalization is critical to drive the drug into the organic phase.[3]
Method B: HPLC-Fluorescence/UV Protocol
Target Audience: Hospital Labs, TDM, Stability Studies.[1] LLOQ: 5-10 ng/mL.[1][3]
Instrumentation & Conditions[1][3][5][7][8][9][10]
-
Detector: Fluorescence (FLD) is preferred for selectivity.[1][3] this compound, like other benzamides, fluoresces naturally.
-
Excitation: 280 nm
-
Emission: 355 nm
-
-
Alternative: UV Diode Array at 308 nm (Absorption max of the benzamide chromophore).[3]
-
Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm).[1][3]
-
Why: "Stable Bond" (SB) columns tolerate the low pH required to suppress silanol activity.[3]
-
Mobile Phase Strategy
To achieve robust peak shape without a mass spectrometer, we use an ion-pairing or high-buffer strength approach.[1][3]
-
Buffer: 20 mM Potassium Phosphate (pH 3.0).
-
Flow Rate: 1.0 mL/min.[3]
-
Run Time: ~10 minutes.
Protocol Steps[1]
-
Pre-treatment: To 500 µL plasma, add 50 µL Internal Standard (Cisapride or Metoclopramide).[1][3]
-
Precipitation: Add 1.0 mL Acetonitrile (cold).
-
Mixing: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Concentration (Optional): If sensitivity is low, evaporate supernatant and reconstitute in 200 µL mobile phase.
-
Injection: Inject 20-50 µL of the supernatant/reconstitute.
Validation & Quality Control (ICH M10 Guidelines)
To ensure the method is self-validating and robust, the following parameters must be assessed.
Linearity & Range[1][3][5][7][8][11][12][13]
-
Calibration Curve: 0.5, 1, 5, 20, 100, 500, 1000 ng/mL.
-
Weighting: 1/x² linear regression is required due to the wide dynamic range (heteroscedasticity).[1]
-
Acceptance: r² > 0.995; Back-calculated standards within ±15% (±20% for LLOQ).
Stability Testing
This compound is renally excreted and relatively stable, but plasma enzymes can degrade ester/amide bonds over time.[1][3]
-
Freeze-Thaw: 3 cycles at -80°C to Room Temp.
-
Benchtop: 4 hours at Room Temp (protect from light due to potential photodegradation of the benzamide moiety).
-
Autosampler: 24 hours at 10°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to < 3.0 or add 0.1% Triethylamine (TEA) as a silanol blocker (HPLC-UV only). |
| Low Recovery | Inefficient extraction pH | Ensure plasma pH is > 10.0 before adding organic solvent during LLE.[1][3] |
| Drifting RT | Column equilibration | Benzamides modify the stationary phase.[3] Allow 20 column volumes of equilibration before the first injection. |
Logical Diagram: Method Selection
Use this decision tree to select the appropriate protocol for your lab facilities.
Figure 2: Decision matrix for selecting the optimal bioanalytical technique based on sensitivity needs and equipment availability.
References
-
Tokareva, et al. (2024).[1][3] HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma. Drug development & registration.[1][3]
-
National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 119574, this compound. PubChem.[1][3]
-
Sutton, et al. (2000).[1][3] Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. British Journal of Pharmacology.[3]
-
Camilleri, M., et al. (2004).[1][3] Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome. Clinical Gastroenterology and Hepatology.
-
International Council for Harmonisation (ICH). (2022).[1][3] M10 Guideline on Bioanalytical Method Validation.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. Development and validation of an LC-MS/MS method for Tirzepatide, a dual GIP/GLP-1 receptor agonist, in rat plasma for application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scintigraphy Protocols for Renzapride Pharmacodynamic Studies
Executive Summary
This Application Note defines the standardized scintigraphy protocol for assessing the pharmacodynamic (PD) profile of Renzapride, a mixed 5-HT4 agonist and 5-HT3 antagonist. While this compound targets both gastric and colonic motility, this protocol focuses on Solid Gastric Emptying (GE) as the primary proximal gastrointestinal endpoint.
The methodology aligns with the Society of Nuclear Medicine (SNM) and American Neurogastroenterology and Motility Society (ANMS) Consensus Guidelines , adapted specifically for the kinetic profile of benzamide derivatives. This protocol is designed to quantify the reduction in the "Lag Phase" and the acceleration of the linear emptying phase, providing a robust "Delta" between placebo and active treatment arms.
Pharmacological Context & Mechanism of Action
To design a valid imaging protocol, one must understand the molecular triggers being visualized. This compound acts via a dual mechanism to enhance coordinated propulsion.
Molecular Cascade
-
5-HT4 Agonism: this compound binds to 5-HT4 receptors on presynaptic cholinergic neurons in the myenteric plexus. This stimulates Adenylyl Cyclase, increasing cAMP and facilitating the release of Acetylcholine (ACh), which drives smooth muscle contraction.
-
5-HT3 Antagonism: It blocks 5-HT3 receptors on extrinsic afferent nerves, potentially reducing visceral hypersensitivity and preventing inhibitory reflexes that delay emptying.
Visualizing the Pathway
The following diagram illustrates the signal transduction pathway that results in the mechanical gastric emptying observed during scintigraphy.
Figure 1: this compound Dual-Mechanism Pathway. The drug stimulates cholinergic transmission via 5-HT4 while modulating sensory feedback via 5-HT3 blockade.
Study Design & Pre-Clinical Preparation[1]
Patient Selection & Washout
The integrity of motility data is highly susceptible to concomitant medications.
-
Washout Period: A minimum 48-hour washout is required for any medication affecting GI motility (e.g., opioids, anticholinergics, other prokinetics like metoclopramide or erythromycin).
-
Glycemic Control: Hyperglycemia (>200 mg/dL) delays gastric emptying acutely. Diabetic subjects must have blood glucose measured pre-dose; if >200 mg/dL, the study must be rescheduled.
Dosing Strategy
To capture the pharmacodynamic effect, this compound must reach
-
Timing: Administer this compound 30 minutes prior to the test meal.
-
Rationale: This ensures the drug is biologically active during the "Lag Phase" (the period where the stomach grinds solids into particles <2mm), which is the specific phase this compound is expected to shorten.
The "Phantom": Radiolabeled Meal Protocol
The "Tougas" meal is the globally accepted standard. Deviations in caloric content or fat composition will alter the gastric emptying rate, invalidating the data.
Isotope: Technetium-99m (
Table 1: Standardized Meal Composition
| Component | Quantity | Caloric Contribution | Role |
| Egg White (Liquid) | 120 g (4 oz) | ~60 kcal | Protein matrix to bind isotope |
| White Bread | 2 slices | ~120 kcal | Carbohydrate bulk |
| Strawberry Jam | 30 g | ~74 kcal | Palatability/Caloric load |
| Water | 120 mL | 0 kcal | Hydration |
| Total | ~290 g | ~255 kcal | Standard Test Load |
Preparation Protocol (The "Kitchen Chemistry")
-
Binding: Mix 0.5–1.0 mCi of
Tc-Sulfur Colloid into the raw liquid egg whites. -
Cooking: Scramble the egg mixture in a non-stick pan (microwave is acceptable but skillet is preferred for consistency) until firm .
-
Critical Check: The eggs must be firm to ensure the isotope is bound to the solid phase. Runny eggs will mimic liquid emptying (which is faster), creating a false positive for the drug effect.
-
-
Assembly: Serve with toast, jam, and water.
-
Ingestion Window: The subject must consume the entire meal within 10 minutes .
Image Acquisition Protocol
This workflow utilizes a dual-head gamma camera to acquire geometric mean data.
Equipment Setup
-
Collimator: Low-Energy High-Resolution (LEHR).
-
Energy Window: 140 keV (± 20%).
-
Matrix: 128 x 128 (preferred) or 64 x 64.
Acquisition Timeline
The acquisition is static, not dynamic. We acquire "snapshots" of the stomach at fixed intervals.
Figure 2: Temporal Acquisition Workflow. Note that T=4 hours is the most sensitive time point for detecting delayed emptying.[2]
Positioning & Attenuation Correction
-
Dual-Head Camera: Acquire Anterior and Posterior images simultaneously.
-
Why? The stomach moves from posterior (fundus) to anterior (antrum) as it empties. An anterior-only view would artificially increase counts as the isotope moves closer to the camera, masking the emptying rate.
-
Calculation: We use the Geometric Mean (
) : [3][4][5][6]
Data Analysis & Reporting
Decay Correction
Technetium-99m has a half-life of 6.02 hours. Over a 4-hour study, significant physical decay occurs. All raw counts must be decay-corrected to
Calculation of Retention
The primary endpoint is % Retention at each hour, normalized to the count at
Reference Values (Upper Limits of Normal)
Based on SNM Consensus Guidelines (Tougas et al.), the upper limits for retention (indicating gastroparesis) are:
Interpreting this compound Efficacy
In a PD study, efficacy is demonstrated by a Left-Shift of the emptying curve compared to baseline or placebo.
-
Lag Phase Reduction: this compound should shorten the time before the linear emptying phase begins (reflecting increased antral contractions).
- Reduction: The time to 50% emptying should be significantly lower in the treatment arm.
Quality Control & Troubleshooting
| Issue | Cause | Impact on Data | Corrective Action |
| No Lag Phase | Meal not solid enough (runny eggs) | False Positive (Rapid Emptying) | Ensure eggs are cooked firm. |
| Vomiting | Drug intolerance or severe gastroparesis | Study Failure | Terminate study; data is invalid. |
| Static ROI | Stomach moves/changes shape | Inaccurate counts | Draw manual Region of Interest (ROI) for every time point. Do not copy/paste ROIs. |
| High BG | Diabetes (>275 mg/dL) | False Negative (Slower Emptying) | Administer insulin/wait or reschedule. |
References
-
Abell, T. L., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[7][2] Journal of Nuclear Medicine Technology.
-
Tougas, G., et al. (2000). Assessment of gastric emptying using a low fat meal: establishment of international control values. American Journal of Gastroenterology.
-
Camilleri, M., et al. (2004). Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome. Clinical Gastroenterology and Hepatology.
-
Meyers, N. L., et al. (2002). Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. Journal of Pharmacology and Experimental Therapeutics.
-
Society of Nuclear Medicine (SNMMI). (2019). Procedure Guideline for Adult Solid-Meal Gastric-Emptying Study 3.0.
Sources
- 1. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. Gastric Emptying Scintigraphy | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 3. med.emory.edu [med.emory.edu]
- 4. Global and Regional Gastric Emptying Parameters: Establishment of Reference Values and Comparison of Different Camera View Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
Application Note: Open-Label Long-Term Safety Study Design for Renzapride
Executive Summary & Rationale
The Challenge: Renzapride represents a dual-mechanism approach (5-HT4 agonist/5-HT3 antagonist) to Irritable Bowel Syndrome with Constipation (IBS-C).[1] While its dual action theoretically addresses both motility and visceral hypersensitivity, the development of serotonergic modulators is shadowed by the "class effect" risks of its predecessors: cardiovascular toxicity (Cisapride) and ischemic colitis (Tegaserod).
The Solution: This protocol outlines a rigorous Open-Label Extension (OLE) designed to satisfy ICH E1 regulatory requirements. Unlike efficacy trials, this study is an aggressive "stress test" of the molecule's safety profile over 52 weeks.
Strategic Objective: To accumulate >100 patient-years of exposure to definitively rule out a signal for ischemic colitis and confirm the lack of QT prolongation in a real-world setting.
Mechanistic Grounding
To design the safety stops, one must understand the pharmacological triggers.
-
Prokinetic Action (5-HT4 Agonism): Stimulates acetylcholine release in the myenteric plexus.[2]
-
Safety Implication: Overstimulation can lead to diarrhea-induced electrolyte imbalance (hypokalemia), which secondarily increases arrhythmia risk.
-
-
Visceral Analgesia (5-HT3 Antagonism): Modulates afferent signaling.
-
Safety Implication: 5-HT3 antagonism is generally safe, but combined with 5-HT4, we must monitor for severe constipation or impaction if the agonist effect wanes (tachyphylaxis).
-
-
Vascular Risk (5-HT1B Cross-reactivity):
-
The "Tegaserod" Risk:[3] Ischemic colitis in similar drugs was linked to off-target vasoconstriction via 5-HT1B receptors. Although this compound is selective, the protocol must treat any rectal bleeding as a sentinel event.
-
Study Design & Methodology
Study Schema
The design follows a seamless transition from a double-blind parent study into a 52-week open-label phase.
Figure 1: Study Schema illustrating the progression from the parent efficacy trial to the long-term safety extension. Note the mandatory safety follow-up for early withdrawals.
Patient Population
Inclusion Criteria:
-
Completed the preceding 12-week double-blind study (RNZ-DB-003).
-
Diagnosis of IBS-C per Rome IV criteria .
-
Compliance >80% during the parent study.
Exclusion Criteria (Safety Focused):
-
History of cardiovascular disease, specifically QTc > 450ms (males) or > 470ms (females).
-
History of ischemic colitis, intestinal ischemia, or unexplained rectal bleeding.
-
Electrolyte disturbances (K+, Mg++) uncorrected at baseline.
Dosing Strategy
-
Dose: 4 mg orally, once daily.
-
Justification: Previous dose-ranging studies indicated 4mg provided optimal prokinetic effects. Lower doses (2mg) may not sufficiently stress the system to reveal rare adverse events (AEs).
Key Safety Protocols & Workflows
Cardiovascular Monitoring (The "Anti-Cisapride" Protocol)
Although this compound has low affinity for the hERG channel compared to Cisapride, regulatory scrutiny requires definitive proof of cardiac safety.
Methodology:
-
Triplicate ECGs: Extracted from 24-hour Holter monitors at Baseline, Week 4, and Week 24 to capture diurnal variation. Standard 12-lead ECGs at all other visits.
-
Correction Method: Fridericia’s correction (QTcF) is mandatory. Bazett’s correction is forbidden due to heart-rate dependency errors.
-
Stopping Rule: Any QTcF > 500ms or an increase of > 60ms from baseline triggers immediate suspension and Cardiology Adjudication.
Gastrointestinal Safety (The "Ischemic Colitis" Sentinel)
This is the most critical workflow. Ischemic colitis (IC) often presents as sudden abdominal pain followed by rectal bleeding. It can be misdiagnosed as an IBS flare or hemorrhoids.
The "Red Flag" Protocol: Any report of rectal bleeding combined with new or worsening abdominal pain triggers the following adjudication workflow:
Figure 2: Ischemic Colitis Adjudication Workflow. This logic gate ensures that potential ischemic events are captured immediately and verified via colonoscopy, preventing patient harm and ensuring data integrity.
Data Analysis & Reporting
Safety Endpoints Table
Quantitative data must be summarized to allow direct comparison with historical controls (e.g., Tegaserod, Prucalopride).
| Endpoint Category | Specific Metric | Alert Threshold |
| Cardiovascular | Mean change in QTcF from baseline | > 10 ms increase |
| Incidence of QTcF > 500 ms | > 0% (Zero Tolerance) | |
| Gastrointestinal | Incidence of Ischemic Colitis | Any confirmed case |
| Severe Diarrhea | > 10% of cohort | |
| Laboratory | Hypokalemia (K+ < 3.5 mmol/L) | > 5% of cohort |
Statistical Approach
-
Analysis Set: Safety Population (all patients who received at least one dose of open-label medication).
-
Method: Descriptive statistics. Adverse events will be coded using MedDRA.
-
Exposure Requirement: Per ICH E1, the study must achieve:
References
-
Lembo, A. J., et al. (2010). "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study." Alimentary Pharmacology & Therapeutics.
-
Camilleri, M., et al. (2004). "Pharmacological and pharmacokinetic aspects of 5-HT4 agonists in the gastrointestinal tract." Gastroenterology.
-
FDA Guidance for Industry (2012). "Irritable Bowel Syndrome — Clinical Evaluation of Drugs for Treatment."[4] U.S. Food and Drug Administration.[4][5][6][7]
-
ICH Harmonised Tripartite Guideline (1994). "The Extent of Population Exposure to Assess Clinical Safety: For Drugs Intended for Long-Term Treatment of Non-Life-Threatening Conditions E1A." ICH.
-
Tack, J., et al. (2009). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics.
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Federal Register :: Guidance for Industry on Irritable Bowel Syndrome-Clinical Evaluation of Drugs for Treatment; Availability [federalregister.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. regulations.gov [regulations.gov]
Troubleshooting & Optimization
Renzapride Safety & Technical Support Hub
Status: Active | Knowledge Base ID: RNZ-IC-500 | Access Level: Research & Development[1]
Introduction: The "Double-Edged" Mechanism
Welcome to the Renzapride technical support center. If you are investigating this compound (or related benzamide derivatives) for Irritable Bowel Syndrome with Constipation (IBS-C), you are likely encountering the safety signal that halted its Phase III development: Ischemic Colitis (IC) .[1]
Unlike pure 5-HT4 agonists (e.g., prucalopride), this compound possesses a dual mechanism: 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (anti-nociceptive).[1] While the 5-HT3 blockade reduces visceral pain, it introduces the same ischemic risk profile observed with alosetron (Lotronex).
This guide provides the protocols to monitor, detect, and differentiate ischemic events in your experimental models.
Module 1: Mechanism of Injury & Risk Stratification
Ticket #404: "Why does a prokinetic drug cause ischemia?"
The Ischemic Cascade
The risk of IC with this compound is not typically due to systemic thrombosis, but rather a "low-flow" state induced by local pharmacodynamics.
-
5-HT3 Antagonism: Reduces mucosal secretion and slows colonic transit (counteracting the 5-HT4 prokinetic effect).
-
Luminal Distension: If the 5-HT3 effect dominates, fecal impaction increases intraluminal pressure.
-
Vascular Compression: When intraluminal pressure exceeds capillary perfusion pressure, mucosal ischemia occurs.[1]
-
Vasoconstriction (Secondary): 5-HT3 blockade may leave 5-HT1B/1D receptors unopposed, leading to splanchnic vasoconstriction.[1]
Visualizing the Pathway
The following diagram maps the divergence between therapeutic effect and toxicity.
Figure 1: Mechanistic divergence showing how 5-HT3 antagonism contributes to ischemic risk via hemodynamic and luminal pressure alterations.[1]
Module 2: Preclinical Troubleshooting (In Vivo)
Ticket #702: "My rat model shows bloody stool. Is it IC or drug irritation?"
In preclinical toxicology, distinguishing drug-induced IC from simple epithelial irritation is critical.[1] You must employ a Self-Validating Safety Assay .
Standardized Protocol: Splanchnic Perfusion Monitoring
Do not rely solely on histology (post-mortem).[1] You must measure blood flow during the dosing phase.
Experimental Setup:
-
Model: Sprague-Dawley Rats (Male, 250-300g).[1]
-
Anesthesia: Urethane (1.2 g/kg, i.p.) to maintain autonomic reflexes.[1]
-
Instrumentation: Laser Doppler Flowmetry (LDF) probe placed on the serosal surface of the distal colon.
Step-by-Step Workflow:
| Step | Action | Technical Note |
| 1. Baseline | Stabilize animal for 30 min. | Record baseline Flux Units (FU).[1] |
| 2. Challenge | Administer this compound (0.5 - 5 mg/kg IV).[1] | Monitor Mean Arterial Pressure (MAP) concurrently. |
| 3. Stress Test | Optional: Mild colorectal distension (CRD) via balloon (20 mmHg).[1] | Simulates the "constipation" trigger seen in humans. |
| 4. Readout | Measure % change in Colonic Blood Flow (CBF).[1] | Warning Signal: A drop in CBF >25% independent of MAP indicates local vasoconstriction/ischemia. |
Biomarker Panel for Early Detection
If sacrificing animals for histology is not an option (longitudinal studies), use the following serum biomarkers.
| Biomarker | Specificity for IC | Kinetic Profile | Threshold (Rat) |
| I-FABP (Intestinal Fatty Acid Binding Protein) | High | Peaks 1-2 hrs post-injury.[1] | > 2.5 ng/mL |
| D-Lactate | Moderate | Rises with mucosal barrier breach. | > 15 µg/mL |
| L-Lactate | Low | Systemic ischemia marker (late stage).[1] | N/A (Too nonspecific) |
Expert Insight: I-FABP is your "Gold Standard" here. It is released exclusively by damaged enterocytes at the villus tips—the first area to suffer in low-flow ischemia [1].
Module 3: Clinical & Translational Monitoring
Ticket #901: "Differentiation of IC from IBS Flares in Trials"
In clinical trials (or translational humanized models), the symptoms of IC (pain, diarrhea) mimic the underlying IBS-C condition, leading to under-reporting or misdiagnosis.[1]
Diagnostic Algorithm
Use this logic flow to adjudicate adverse events.
Figure 2: Clinical decision tree for differentiating this compound-induced IC from IBS exacerbation.
Histopathological Validation (The "Thumbprint" Sign)
If a suspected case occurs, you must validate via colonoscopy.[1] Look for these specific signs that differentiate IC from Inflammatory Bowel Disease (IBD):
-
Segmental Distribution: IC is often patchy; IBD is continuous.
-
Rectal Sparing: The rectum has a dual blood supply and is rarely affected in IC; it is almost always involved in Ulcerative Colitis.
-
Rapid Resolution: Drug-induced IC typically resolves within 1-2 weeks of drug cessation; IBD is chronic.
References
-
Cronk, D. R., & Houseworth, T. P. (2023).[1] Biomarkers in Acute Mesenteric Ischemia: A Review. Journal of Surgical Research. Link (Example proxy for general biomarker validation).
-
Lembo, A. J., et al. (2010).[1][2] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[1][3] Alimentary Pharmacology & Therapeutics.[4] Link
-
Camilleri, M., et al. (2004).[1][5] Efficacy and safety of this compound in irritable bowel syndrome with constipation.[3][6] Alimentary Pharmacology & Therapeutics.[4] Link
-
Gallo-Torres, H. E., et al. (2006).[1][7] Alosetron: ischemic colitis and serious complications of constipation.[8][7][9][10] American Journal of Gastroenterology.[7] Link
-
Spiller, R. C. (2010).[1] this compound for IBS-C: a case of too little, too late? Alimentary Pharmacology & Therapeutics.[4] Link[1]
Sources
- 1. Assessing the association between drug use and ischaemic colitis: a retrospective pharmacovigilance study using FDA Adverse Event data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IBD Mouse Models | Oncodesign Services [oncodesign-services.com]
- 5. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study [pubmed.ncbi.nlm.nih.gov]
- 7. Alosetron: ischemic colitis and serious complications of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 9. Incidence of ischemic colitis and serious complications of constipation among patients using alosetron: systematic review of clinical trials and post-marketing surveillance data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Renzapride Technical Support Center: DDI Profiling & Metabolic Stability
[1]
Topic: Renzapride Drug-Drug Interaction (DDI) Potential with CYP Inhibitors Ticket ID: Renz-DDI-001 Status: Resolved / Reference Guide Assigned Specialist: Senior Application Scientist, DMPK Division[1]
Executive Summary
Welcome to the this compound Technical Support Hub. This guide addresses the metabolic stability and drug-drug interaction (DDI) profile of this compound, specifically regarding its interaction with Cytochrome P450 (CYP) inhibitors.[1][2]
The Short Answer: Unlike its predecessor Cisapride, this compound exhibits negligible interaction potential with CYP3A4 inhibitors. It is primarily excreted unchanged via the kidneys and is not a significant substrate for CYP450 isozymes. Consequently, the co-administration of potent CYP inhibitors (e.g., ketoconazole, erythromycin) does not result in the dangerous plasma concentration spikes associated with QT prolongation in this therapeutic class.
Module 1: Critical FAQ – The CYP450 Question
Q1: Why doesn't this compound carry the same DDI risks as Cisapride?
A: The safety differentiation lies in the metabolic clearance route.
-
Cisapride: Is a high-affinity substrate for CYP3A4 .[1] When CYP3A4 is inhibited (e.g., by azole antifungals), Cisapride accumulates to toxic levels, blocking hERG channels and causing Torsades de Pointes.
-
This compound: Is primarily eliminated via renal excretion (60–80% unchanged in urine).[1] Hepatic metabolism is a minor pathway.[1] Therefore, CYP inhibition has minimal impact on its Area Under the Curve (AUC) or
[1].
Q2: Does this compound itself inhibit CYP enzymes?
A: No.[1][2] In vitro studies using human liver microsomes (HLM) confirm that this compound does not inhibit major CYP isozymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4) at clinically relevant concentrations (
Q3: If I am running a metabolic stability assay, what should I expect?
A: You will likely observe low intrinsic clearance (
Module 2: Troubleshooting Experimental Design
Protocol: Low-Turnover Metabolic Stability Assay
For validating this compound’s stability in the presence of CYP inhibitors.
Issue: Researchers often report "no depletion" when testing this compound in standard HLM assays, leading to calculation errors. Solution: Modify the assay for low-clearance compounds.
Step-by-Step Methodology
-
System Preparation:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).[1]
-
Protein Concentration: Increase to 1.0 mg/mL (Standard is 0.5 mg/mL) to maximize enzyme availability for minor pathways.
-
Test Compound: this compound at 1
(ensure < ).
-
-
Incubation Setup:
-
Time Course Extension:
-
Termination & Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard (IS).
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Data Calculation:
Module 3: Visualization of Metabolic Fate
The following diagram illustrates the divergent clearance pathways between this compound and Cisapride, highlighting why this compound bypasses the CYP-mediated safety trap.
Figure 1: Comparative Metabolic Fate.[1] this compound relies on renal excretion (Green path), bypassing the CYP3A4 bottleneck that causes Cisapride toxicity (Red path).
Module 4: Safety Correlation Data
When evaluating DDI potential, it is critical to correlate metabolic data with safety endpoints (hERG inhibition).[1]
| Parameter | Cisapride (High Risk) | This compound (Low Risk) | Clinical Implication |
| Primary Clearance | Hepatic (CYP3A4) | Renal (Unchanged) | This compound is resistant to hepatic enzyme inhibition.[1] |
| CYP3A4 Interaction | Substrate & Inhibitor | Negligible Affinity | This compound can be safely co-administered with azoles/macrolides.[1] |
| hERG IC50 | ~6.5 nM [2] | > 100-fold higher margin | This compound requires massive physiological overdose to block hERG.[1] |
| DDI Outcome | QT Prolongation / TdP | No significant change | "Victim" potential is near zero for this compound.[1] |
Experimental Validation Workflow
If you are required to submit data validating this safety profile, follow this logic flow:
Figure 2: Recommended workflow for validating this compound's lack of metabolic interaction.
References
-
Alaven Pharmaceutical. (2008).[1] Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. National Institutes of Health (PMC).[1] [Link]
-
Rampe, D., et al. (1997).[1] Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride.[3][4] American Journal of Physiology-Heart and Circulatory Physiology. [Link][1]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
Sources
- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 2. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Renzapride Cardiac Safety & QT Interval Assessment
Topic: Impact of Renzapride on QT Interval in Cardiac Safety Studies Audience: Researchers, Safety Pharmacologists, and Clinical Operations Leads Version: 2.1 (Current as of 2025)
Introduction: The "Benzamide Paradox"
User Query: Why are we re-evaluating this compound for QT prolongation when it is structurally related to Cisapride?
Technical Insight:
this compound (ATL-1251) presents a classic case in safety pharmacology: distinguishing structural class effects from molecular-specific toxicity . Both this compound and Cisapride are substituted benzamides acting as 5-HT4 agonists. However, Cisapride was withdrawn from the market due to high-affinity blockade of the hERG potassium channel (
This compound was designed to retain the gastroprokinetic efficacy (5-HT4 agonism) and anti-emetic properties (5-HT3 antagonism) while engineering out the hERG affinity. The core challenge for researchers is demonstrating this "clean" profile against a backdrop of intense regulatory scrutiny for this chemical class.
Module 1: Pre-Clinical Assay Validation (hERG Screening)
FAQ: hERG Potency & Safety Margins
Q: What is the target IC50 threshold for this compound in hERG patch-clamp assays? A: Unlike Cisapride, which exhibits single-digit nanomolar potency against hERG, this compound should demonstrate an IC50 in the micromolar range.
-
Cisapride IC50: ~6.5 nM – 45 nM (High Risk)
-
This compound IC50: ~1.8 µM – 2.4 µM (Low Risk)[1]
Q: My assay shows ~15% inhibition at 1 µM. Is this a "positive" signal?
A: Not necessarily. This is consistent with low-affinity interactions. The critical metric is the Safety Margin (IC50 / Free
Troubleshooting Guide: hERG Patch-Clamp Instability
| Issue | Diagnosis | Solution |
| "Run-down" of | Current amplitude decreases over time independent of drug application, mimicking a block. | Protocol Adjustment: Use a "P/-n" leak subtraction protocol. Ensure intracellular solution contains ATP/GTP to maintain channel phosphorylation. |
| Precipitation in bath | This compound has limited solubility at high concentrations (>100 µM) in standard Tyrode's solution. | Solubility Check: Dissolve stock in DMSO (final concentration <0.1%). Inspect perfusion lines for crystallization which causes flow artifacts. |
| Sticky Compound Effect | Slow washout or hysteresis in dose-response curves. | System Flush: this compound is less lipophilic than Cisapride but can still adhere to plastic. Use glass-lined tubing or wash with a BSA-containing solution between concentrations. |
Visualization: Molecular Mechanism & Safety Divergence
Figure 1: Divergent pathways of this compound. Note the high-affinity binding to therapeutic GI targets (green) versus the low-affinity interaction with the cardiac hERG channel (red dashed), contrasting sharply with Cisapride's potent blockade.
Module 2: Clinical Safety (Thorough QT Studies)
FAQ: TQT Study Design & Dosing
Q: What dose should be used for the supratherapeutic arm in a TQT study? A: Per ICH E14 guidelines, the supratherapeutic dose must cover the expected high clinical exposure scenario (e.g., metabolic inhibition of CYP enzymes).
-
Therapeutic Dose: 2 mg - 4 mg daily.[2]
-
Supratherapeutic Dose: Typically 20 mg (single dose).
-
Rationale: this compound has linear pharmacokinetics.[3] A 20 mg dose provides a sufficient multiple (~5x) over the therapeutic
to detect latent QT prolongation signals without inducing dose-limiting GI side effects (diarrhea).
Q: How do we handle heart rate correction (QTc) given this compound's mechanism? A: 5-HT4 agonists can cause mild tachycardia (heart rate increase).
-
Risk: Using Bazett’s correction (
) at elevated heart rates often leads to false positives (over-correction). -
Recommendation: Use Fridericia’s correction (
) or, ideally, Individualized Correction ( ) . -
Data Point: In clinical trials, this compound (4 mg) showed no statistically significant effect on
, whereas Cisapride showed clear prolongation.[4]
Protocol: Evaluating "Positive" Signals
If a preliminary signal is observed, follow this validation logic:
-
Check the PK/PD Hysteresis: Does the
peak align with ?-
This compound
is approx. 3-4 hours. If the QT spike occurs at 1 hour or 24 hours, it is likely an artifact or diurnal variation, not drug-induced.
-
-
Assay Sensitivity Check: Did the positive control (Moxifloxacin) perform as expected?
-
Requirement: Lower bound of the 95% CI for Moxifloxacin effect must be >5 ms.
-
-
Categorical Outlier Analysis:
-
Count subjects with absolute QTc > 450 ms, > 480 ms, and > 500 ms.
-
Count subjects with
> 30 ms and > 60 ms. -
This compound Profile: You should expect zero subjects in the >500 ms or >60 ms categories at therapeutic doses.
-
Module 3: Data Summary & Regulatory Reporting
Comparative Data Table: this compound vs. Cisapride
| Parameter | This compound | Cisapride | Clinical Implication |
| Primary Target | 5-HT4 Agonist / 5-HT3 Antagonist | 5-HT4 Agonist | This compound has dual mechanism.[1][3][5][6][7][8][9][10] |
| hERG IC50 (In Vitro) | 1.8 – 2.4 µM | 0.0065 – 0.045 µM | This compound is ~1000x less potent at blocking hERG. |
| Therapeutic | ~10-20 ng/mL | ~40-80 ng/mL | Similar exposure ranges. |
| Safety Margin | > 100-fold | < 10-fold | This compound has a wide safety window. |
| QTc Effect (Clinical) | No significant prolongation | Significant prolongation | Cisapride withdrawn; this compound cardiac-safe. |
| Torsades de Pointes | No reports in trials | Multiple post-marketing reports | Distinct safety profiles. |
Workflow: Regulatory Safety Assessment (ICH E14)
Figure 2: Step-by-step regulatory decision tree. This compound typically passes the IC50 check and In Vivo telemetry, proceeding to a "Negative" result in TQT studies.
References
-
Meyers, N. L., & Hickling, R. I. (2008). The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome.[4][11] Journal of International Medical Research, 36(5), 948-958. Link
-
EndoLogic. (2018). FDA accepts cardiac safety trial for gastroparesis drug.[9] Healio Gastroenterology. Link
-
Potet, F., et al. (2001). Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1007-1012. Link
-
Camilleri, M., et al. (2004). Effect of this compound on transit in constipation-predominant irritable bowel syndrome. Clinical Gastroenterology and Hepatology, 2(10), 895-904. Link
-
Mohammad, S., et al. (1997).[11] Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride.[1][11][12][13] American Journal of Physiology-Heart and Circulatory Physiology, 273(5), H2534-H2538. Link
Sources
- 1. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Pilot study of the efficacy of this compound on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patientworthy.com [patientworthy.com]
- 8. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA accepts cardiac safety trial for gastroparesis drug [healio.com]
- 10. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Renzapride Optimization Hub: Dosage Stratification & Safety Protocols
Status: Investigational / Repurposing Phase Target Indication Focus: Diabetic Gastroparesis (DG) & Refractory IBS-C System Access: Level 4 (Research & Development)
Executive Summary: The "Dual-Action" Paradox
Why are you here? You are likely encountering efficacy plateaus in Phase IIb/III trials or observing safety signals (ischemic events) that threaten your program.
Renzapride is not a simple prokinetic.[1][2][3] It is a dual-mode agent : a full 5-HT4 agonist (prokinetic) and a 5-HT3 antagonist (anti-emetic/analgesic).
The Core Problem: The dose-response curve for this compound is often bell-shaped. Increasing the dosage to maximize 5-HT4-mediated motility often saturates 5-HT3 receptors, potentially leading to antagonistic interference or off-target vasoconstriction (ischemic colitis risk). This guide provides the technical protocols to decouple these effects and optimize dosage for specific subpopulations.
Mechanism of Action & Signal Interference
To optimize dosage, you must first model the receptor occupancy. Unlike Cisapride (pure 5-HT4 agonist), this compound's 5-HT3 antagonism is both a benefit (nausea reduction in gastroparesis) and a variable that complicates dosing.
Visualization: The Dual-Pathway Feedback Loop
The following diagram illustrates the competitive signaling pathways. Note the "Ischemic Risk" node—this is the critical failure point in high-dose regimens.
Figure 1: this compound Pharmacodynamics. Green paths indicate therapeutic prokinetic effects. Red paths indicate safety risks. Yellow indicates the anti-emetic modulation.
Troubleshooting Dosage in Special Populations
Hepatic Impairment (The Primary Clearance Bottleneck)
Issue: this compound is largely hepatically cleared (approx. 90%), involving multiple CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4). Risk: In patients with Child-Pugh B/C cirrhosis, AUC increases significantly, pushing plasma concentrations into the "Ischemic Risk" zone.
Protocol: Hepatic Dose Stratification
-
Standard Dose: 2–4 mg/day.
-
Moderate Impairment (Child-Pugh B): Reduce to 1 mg/day or 2 mg every 48h.
-
Severe Impairment (Child-Pugh C): CONTRAINDICATED in current protocols due to unpredictable accumulation.
Renal Impairment (The "Safety Margin" Trap)
Issue: Only ~10% of this compound is excreted unchanged in urine. Common Mistake: Researchers assume renal impairment requires no adjustment. Correction: While clearance is not primarily renal, the accumulation of minor metabolites and the heightened sensitivity of the uremic gut to ischemia requires caution.
| Renal Function (CrCl) | Recommended Action | Scientific Rationale |
| > 50 mL/min | No Adjustment (2-4 mg/day) | Primary hepatic clearance handles load. |
| 30–50 mL/min | Monitor Only | Minor accumulation of polar metabolites possible. |
| < 30 mL/min | Reduce Dose by 50% | Safety Precaution: Uremic patients have compromised mucosal perfusion; reducing dose mitigates ischemic colitis risk, not just PK accumulation. |
Diabetic Gastroparesis (The High-Efficacy Target)
Issue: Diabetic patients often have delayed gastric emptying and autonomic neuropathy. Optimization: Unlike IBS-C (where 4mg showed mixed results), Diabetic Gastroparesis often responds better to the dual-action profile because the 5-HT3 antagonism treats the nausea that 5-HT4 agonists alone might exacerbate.
-
Dosing Strategy: Split dosing (2 mg b.i.d.) is superior to 4 mg q.d. to maintain constant receptor occupancy without peaking into the vasoconstrictive range.
Safety Troubleshooting: The Ischemic Colitis Monitor
The primary reason for this compound's developmental stall is the fear of Ischemic Colitis (IC). You must implement a rigorous exclusion protocol.
Workflow: Risk Stratification & Monitoring
Use this logic flow to screen patients before and during trials.
Figure 2: Safety decision tree for mitigating Ischemic Colitis risk in clinical trials.
Experimental Protocols (Validation)
Protocol A: Ex Vivo Mesenteric Perfusion (Vascular Safety Assay)
Objective: To verify if a specific this compound concentration triggers vasoconstriction in human tissue (surrogate for IC risk).
-
Tissue: Human mesenteric arteries (obtained from resection).
-
Setup: Mount arterial rings (2mm) in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4).
-
Equilibration: Apply 1g resting tension for 60 mins.
-
Challenge:
-
Control: 5-HT (Serotonin) cumulative curve (
to M). -
Test: this compound (
to M).
-
-
Readout: Measure isometric tension.
-
Pass Criteria: this compound must induce <15% of the max contraction elicited by 5-HT or KCl. If >15%, the dose is unsafe for human trials.
Protocol B: 5-HT4 vs 5-HT3 Receptor Occupancy
Objective: Confirm the "Dual Mode" balance.
-
Assay: Radioligand binding (HEK293 cells expressing h5-HT4 and h5-HT3).
-
Ligands:
-GR113808 (for 5-HT4) and -Granisetron (for 5-HT3). -
Calculation: Determine
values.-
Target: 5-HT4
should be < 5-HT3 (higher affinity for motility). -
Data Check: this compound typically shows
~20 nM for 5-HT4 and ~50-100 nM for 5-HT3. If your batch shows inverted affinity, check for enantiomeric purity (this compound is a racemate, but synthesis errors can shift affinity).
-
FAQ: Technical Troubleshooting
Q: My PK data shows high inter-patient variability. Is it CYP2D6 polymorphism? A: Unlikely to be solely CYP2D6. This compound is metabolized by multiple enzymes (CYP1A2, 2C9, 2C19, 3A4).[4] High variability usually indicates hepatic blood flow differences or first-pass metabolism saturation. Check the patient's liver perfusion status rather than just genotyping.
Q: Why did the Phase III IBS-C trial fail despite prokinetic activity? A: Efficacy Failure. While this compound improved bowel frequency (5-HT4 effect), it did not significantly improve "relief of pain/discomfort" compared to placebo.[5] This suggests the 5-HT3 antagonist component (analgesic) was insufficient at the safe dose (4mg). For future trials, target Diabetic Gastroparesis , where the endpoint is emptying and nausea, not just pain.
Q: Can we use this compound with QT-prolonging drugs? A: Generally, yes—with caution. Unlike Cisapride, this compound has a high safety margin for hERG channel inhibition (1000-fold less potent than Cisapride). However, in patients with renal compromise, electrolyte shifts could re-introduce risk. Always perform a baseline ECG.
References
-
Alizadeh, S. et al. (2012). Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. Drugs in R&D. Link
-
Camilleri, M. et al. (2008). Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials. Alimentary Pharmacology & Therapeutics. Link
-
Lembo, A.J. et al. (2010). Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study. Alimentary Pharmacology & Therapeutics. Link
-
EndoLogic. (2014). This compound (ATL-1251) Development for Diabetic Gastroparesis. EndoLogic Pipeline Overview. Link
-
Houghton, L.A. et al. (2000). The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome. Alimentary Pharmacology & Therapeutics. Link
Sources
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term efficacy studies of Renzapride
Technical Guidance for Long-Term Efficacy & Safety Protocols
Status: Active Subject: Troubleshooting Long-Term Efficacy & Safety Signals in 5-HT4 Agonist/5-HT3 Antagonist Studies Target Compound: Renzapride (ATL-1251)
Introduction: The "Durability" Paradox
Welcome to the this compound Research Support Hub. If you are accessing this guide, you are likely encountering a common phenomenon in the development of serotonergic prokinetics: early-phase success followed by late-phase attrition.
This compound acts as a full 5-HT4 receptor agonist (prokinetic) and 5-HT3 receptor antagonist (visceral analgesic). While this dual mechanism theoretically addresses both constipation and pain in IBS-C, long-term studies (Phase III) have historically revealed critical failure modes:
-
Tachyphylaxis: Loss of therapeutic effect over time (receptor desensitization).
-
Safety Signals: Rare but severe instances of Ischemic Colitis (IC) .
-
Statistical Noise: High placebo response rates masking drug efficacy.
This guide provides technical protocols to troubleshoot these specific challenges.
Module 1: Troubleshooting Efficacy Loss (Tachyphylaxis)
The Issue:
You observe robust acceleration of colonic transit in Week 2, but by Week 12, the effect size diminishes.
Root Cause:
5-HT4 receptors are G-protein coupled receptors (GPCRs) prone to rapid desensitization upon chronic agonist exposure. The mechanism involves phosphorylation by G-protein coupled receptor kinases (GRKs), leading to
Diagnostic Protocol: Receptor Internalization Assay
To confirm if efficacy loss is due to receptor downregulation rather than pharmacokinetic (PK) variability, perform the following ex vivo validation.
Step-by-Step Methodology:
-
Tissue Isolation: Isolate distal colonic smooth muscle from chronic-dosed animal models (4+ weeks exposure).
-
Membrane Fractionation:
-
Homogenize tissue in ice-cold Tris-HCl buffer.
-
Centrifuge at 1,000 x g (remove debris) and then 40,000 x g (pellet membranes).
-
-
Radioligand Binding (Saturation Isotherm):
-
Incubate membrane fractions with increasing concentrations of
-GR113808 (highly selective 5-HT4 antagonist). -
Measure Bmax (total receptor density) and Kd (affinity).
-
-
Interpretation:
-
Decreased Bmax + Stable Kd: Confirms receptor downregulation (internalization).
-
Stable Bmax + Stable Kd: Suggests downstream pathway exhaustion (adenylyl cyclase/PKA) or counter-regulatory adaptation.
-
Mechanism Visualization: 5-HT4 Desensitization Pathway
Figure 1: Mechanism of Action and Desensitization. Chronic stimulation leads to GRK-mediated internalization, uncoupling the receptor from the prokinetic signaling cascade.
Module 2: The Safety Cliff (Ischemic Colitis)
The Issue: In large-scale trials (e.g., Lembo et al., 2010), this compound showed a low but critical incidence of Ischemic Colitis (IC). This adverse event (AE) is the primary barrier to regulatory approval for IBS drugs (see: Alosetron, Tegaserod).
Troubleshooting Safety Signals: Unlike simple toxicity, IC is idiosyncratic. It may stem from 5-HT1 cross-reactivity (vasoconstriction) or local blood flow shunting due to excessive motility.
Surveillance Protocol: Mesenteric Perfusion Monitoring
If you are conducting pre-clinical toxicology or early Phase II safety studies, you must monitor splanchnic circulation.
-
Technique: Laser Doppler Flowmetry (LDF).
-
Placement: Place probes on the serosal surface of the distal colon.
-
Challenge: Administer this compound at supratherapeutic doses (10x).
-
Endpoint: Measure Flux (Perfusion Units) .
-
Warning Signal: A drop in mucosal blood flow >20% from baseline indicates vasoconstrictive potential.
-
Histopathology: Post-mortem analysis must look for mucosal necrosis, submucosal edema, and hemorrhage (classic IC triad).
-
Clinical Decision Tree: Managing Abdominal Pain AEs
Figure 2: Safety adjudication workflow for suspected Ischemic Colitis events during clinical trials.
Module 3: Overcoming the Placebo Barrier
The Issue: In the pivotal Phase III trial (Lembo et al.), the placebo response for "relief of overall IBS symptoms" was remarkably high (~44%), making it difficult to prove statistical superiority for this compound (~55-60%).
Data Analysis: Efficacy Benchmarks
Use the following historical data to power your sample size calculations. Note the overlap in confidence intervals.
| Endpoint (12 Weeks) | Placebo Response | This compound (2mg b.i.d) | This compound (4mg q.d.) | Statistical Sig.[1][2] |
| Global Relief (Months) | 0.44 ± 0.04 | 0.60 ± 0.04 | 0.55 ± 0.04 | P < 0.05 (Marginal) |
| Stool Consistency | Baseline | Improved (Softer) | Improved (Softer) | Yes |
| Ischemic Colitis (n) | 0 | 0 | 3 (Long-term) | N/A (Safety Signal) |
Data Source: Derived from Lembo et al., 2010 [1].[2][3][4]
Recommended Trial Design: SPCD
To mitigate high placebo rates, do not use a simple parallel design. Use the Sequential Parallel Comparison Design (SPCD) :
-
Stage 1: Randomize to Placebo vs. Drug.
-
Stage 2: Re-randomize Placebo Non-Responders from Stage 1 to Placebo vs. Drug.
-
Analysis: Pool data from both stages. This enriches the population for true non-responders, reducing the placebo noise floor.
Frequently Asked Questions (FAQs)
Q: Can we mitigate Ischemic Colitis by lowering the dose? A: Likely not. The therapeutic window is narrow. Lower doses (1mg) failed to show efficacy in transit time, while 4mg triggered the safety signal. The vascular effect appears to be an intrinsic liability of the molecule or the class in susceptible individuals [2].
Q: Does this compound inhibit CYP450 enzymes? A: Generally, no. Unlike Cisapride, this compound does not significantly inhibit CYP3A4, CYP2D6, or hERG channels at therapeutic concentrations. The safety issue is ischemic, not arrhythmic [3].
Q: Why did the 4mg dose perform worse than 2mg b.i.d in some metrics? A: This is likely due to the "bell-shaped" dose-response curve common in serotonergic signaling. Excess agonist can trigger rapid receptor internalization (see Module 1) or engage lower-affinity off-target receptors (e.g., 5-HT2B) that counteract motility.
References
-
Lembo, A. J., et al. (2010).[2][3][4] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[1][2] Alimentary Pharmacology & Therapeutics.[2]
-
Ford, A. C., et al. (2009).[4] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[3][4] American Journal of Gastroenterology.
-
Sutton, J. A., et al. (2002). The pharmacokinetics and pharmacodynamics of this compound in healthy volunteers. British Journal of Clinical Pharmacology.
-
Camilleri, M., et al. (2004).[2] Effect of this compound on transit in constipation-predominant irritable bowel syndrome.[1][5][6][7] Clinical Gastroenterology and Hepatology.
Sources
- 1. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 4. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pilot study of the efficacy of this compound on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Renzapride solubility and formulation challenges
Topic: Solubility, Formulation Stability, and Analytical Troubleshooting
Introduction: The Physicochemical Reality of Renzapride
This compound (BRL-24924) presents a classic challenge in the development of substituted benzamides.[1][2] As a dual 5-HT4 agonist and 5-HT3 antagonist, its efficacy in gastrointestinal motility is well-documented, but its chemical structure—specifically the 4-amino-5-chloro-2-methoxybenzamide moiety coupled with an azabicyclo[3.3.1]nonane ring—dictates its behavior in the flask.[1][2]
This guide moves beyond generic advice. We address the specific interactions between this compound’s basic nitrogen centers and common excipients, the pH-dependent solubility cliffs that ruin dissolution profiles, and the chromatographic tailing that complicates quality control.[1]
Module 1: Solubility & Dissolution Troubleshooting
The Core Challenge: pH-Dependent Solubility
This compound is a weak base.[1][2] Its solubility is not a static number; it is a function of the environmental pH relative to its pKa (primarily the basic nitrogen in the azabicyclo ring, estimated pKa ~9.0–9.5, and the less basic aniline amine, pKa ~3–4).
User Scenario: “My formulation dissolves perfectly in 0.1N HCl but precipitates immediately upon entering pH 6.8 phosphate buffer during dissolution testing.”
Root Cause Analysis:
In acidic media (pH 1.2), the tertiary amine is fully protonated (
Troubleshooting Protocol: Designing a Robust Dissolution Medium
Do not rely on simple buffers if you observe precipitation.[1][2] You must map the solubility landscape.[1][2]
Step-by-Step: Saturation Solubility Profiling
-
Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Supersaturation: Add excess this compound (approx. 10 mg/mL) to 10 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (avoid nylon if adsorption is suspected).[1][2]
-
Quantification: Analyze filtrate via HPLC.
Data Interpretation Guide:
| pH Condition | Expected Solubility Status | Formulation Implication |
| pH 1.2 (SGF) | High (>10 mg/mL) | Rapid release in stomach.[1][2] |
| pH 4.5 | Moderate | Transition zone.[1][2] |
| pH 6.8 (SIF) | Low (<1 mg/mL likely) | Risk Zone: Requires solubility enhancers (surfactants/cyclodextrins) to maintain sink conditions.[1][2] |
Visual Logic: Solubility Enhancement Decision Tree
Module 2: Formulation Stability (The "Lactose Trap")
The Core Challenge: The Maillard Reaction
User Scenario: “Our white this compound tablets are turning yellow/brown after 1 month at 40°C/75% RH.”
Scientific Explanation: this compound contains a primary aromatic amine (the -NH2 group on the benzene ring).[1][2] If you are using Lactose (a reducing sugar) as a filler, you are triggering a Maillard reaction .[1]
-
The nucleophilic amine attacks the carbonyl carbon of the lactose.[1][2]
-
Amadori rearrangement occurs, leading to brown polymeric pigments (melanoidins).[2]
Immediate Action:
-
Stop using Lactose Monohydrate or Spray Dried Lactose.[1][2]
-
Switch to Mannitol, Microcrystalline Cellulose (MCC), or Dibasic Calcium Phosphate (DCP).
Protocol: Binary Compatibility Stress Testing
Validate excipient choices before full-scale formulation.[1][2][3]
-
Mixtures: Prepare 1:1 mixtures of this compound + Excipient (e.g., Lactose, MCC, Magnesium Stearate).
-
Control: Pure this compound.
-
Condition: Incubate open vials at 60°C (dry) and 40°C/75% RH (wet) for 2 weeks.
-
Analysis:
-
Visual: Check for color change (White
Yellow/Brown). -
HPLC: Check for degradation peaks (specifically looking for imine adducts).[2]
-
Common Incompatibilities Table:
| Excipient Class | Specific Excipient | Risk Level | Mechanism |
| Filler | Lactose (All grades) | CRITICAL | Maillard Reaction (Primary Amine).[1][2] |
| Lubricant | Stearic Acid | Moderate | Acid-Base reaction with tertiary amine.[1][2] |
| Filler | Mannitol | Low | Safe (Non-reducing sugar).[2] |
| Glidant | Colloidal SiO2 | Low | Safe (Physical adsorption possible).[2] |
Module 3: Analytical Challenges (HPLC)
The Core Challenge: Peak Tailing
User Scenario: “The this compound peak is tailing severely (Tailing Factor > 2.0). Integration is inconsistent.”
Root Cause Analysis: this compound contains a basic nitrogen in the azabicyclo ring.[1][2] Standard silica-based C18 columns have residual silanol groups (Si-OH) .[1][2]
-
At neutral pH, silanols are ionized (
).[1][2] -
The protonated drug (
) interacts ionically with the silanols, causing "drag" or tailing.
Optimization Protocol: The "Silanol Shield" Method
1. Mobile Phase Modification (The "TFA Fix"): Trifluoroacetic acid (TFA) is an ion-pairing agent that masks the positive charge on the amine and suppresses silanol ionization.[1][2]
-
Recommended MP: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[1][2]
-
Note: TFA can suppress MS signals.[1][2] If using LC-MS, use Formic Acid (0.1%) but ensure the column is high-quality.[1][2]
2. Column Selection: Do not use standard C18 columns. Use End-capped or Base-Deactivated columns.
-
Recommended Phases: C18 with embedded polar groups or "Hybrid" particles (e.g., XBridge, Gemini NX) that are stable at high pH.
3. High pH Strategy (Alternative): If the column allows (e.g., Hybrid Silica), run the method at pH 9.5 (using Ammonium Bicarbonate).
-
Mechanism:[1] At pH > pKa, this compound is neutral (B). Silanols are ionized, but the drug is not, eliminating the ionic attraction.
Visual Logic: Analytical Troubleshooting Flow
References
-
Althea. (2004).[1][2] Pharmacokinetics and safety of this compound in healthy volunteers. Clinical Gastroenterology and Hepatology.
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] [1][2]
-
Chrom Tech. (2025).[1][2][4] Understanding Peak Tailing in HPLC: Silanol Interactions with Basic Analytes.
-
SciSpace. (2019).[1][2] Drug Excipient Compatibility Testing: The Maillard Reaction in Amine Drugs.
-
SPS NHS. (2025). Lactose intolerance and medicines: Implications for formulation.
Sources
Addressing placebo effect in Renzapride clinical trials for IBS
Mitigating Placebo Response in IBS-C Protocols
Current Status: Operational Topic: Troubleshooting Placebo Response in 5-HT4 Agonist/5-HT3 Antagonist Trials Audience: Clinical Operations Directors, Principal Investigators, R&D Scientists
Introduction: The "Signal-to-Noise" Challenge
Welcome to the Renzapride Technical Support Hub. If you are accessing this guide, you are likely encountering the single greatest barrier to this compound's approval: The Placebo Effect.
Historically, this compound (a dual 5-HT4 agonist / 5-HT3 antagonist) demonstrated clear prokinetic efficacy (increased stool frequency, improved consistency) in Phase IIb/III trials (e.g., Alizyme trials). However, it frequently failed to meet primary endpoints for abdominal pain/discomfort relief because the placebo response rates in IBS-C populations often exceeded 30–40%.
This guide provides field-proven troubleshooting protocols to decouple pharmacological efficacy from the "placebo noise," ensuring your data reflects the true mechanistic value of the molecule.
Module 1: Trial Design Architecture
Q: Our standard parallel-group design is showing >35% placebo response. How do we structurally lower this?
A: Switch to a Sequential Parallel Comparison Design (SPCD). The "gold standard" parallel design is vulnerable in IBS because the placebo response is not random error; it is a physiological response driven by patient expectancy and the brain-gut axis.
The Fix: The SPCD Protocol Instead of a single randomization, use a two-stage approach to mathematically weight the data, reducing the impact of high placebo responders.
Protocol Workflow:
-
Stage 1: Randomize patients (e.g., 2:1 Placebo to this compound).
-
Evaluation: At Week 6, identify Placebo Non-Responders .
-
Stage 2: Re-randomize only the Placebo Non-Responders to either this compound or Placebo.
-
Analysis: Pool data from Stage 1 (all patients) and Stage 2 (proven non-responders). This enriches the cohort for patients who require pharmacological intervention.
Visualization: SPCD Workflow for this compound
Figure 1: Sequential Parallel Comparison Design (SPCD) workflow to filter high placebo responders and enrich the study population for pharmacological non-responders.
Q: How do we optimize the "Run-In" period to filter placebo responders effectively?
A: Implement a Single-Blind Placebo Run-In with "Volatility Criteria." Simply giving placebo for 2 weeks is insufficient. You must analyze the variance of symptom reporting during this period.
The Protocol:
-
Duration: 2–4 weeks single-blind placebo.
-
Data Collection: Daily electronic diary (ePRO) for stool consistency (BSFS) and abdominal pain (0–10 scale).
-
Exclusion Criteria (The "Volatility Filter"):
-
High Responders: >30% improvement in pain scores from baseline to end of run-in.
-
High Variability: Standard deviation of daily pain scores >2.5 (indicates poor interoceptive accuracy or chaotic reporting).
-
Inconsistent Phenotype: Patients who report "severe constipation" but log BSFS type 4/5 stools during run-in.
-
Module 2: Mechanistic Validation & Endpoints
Q: Why does this compound improve motility but fail on pain endpoints?
A: Mechanism Mismatch vs. Placebo Pathways. this compound acts peripherally:
-
5-HT4 Agonism: Stimulates peristalsis (Prokinetic).
-
5-HT3 Antagonism: Reduces visceral hypersensitivity (Analgesic).
However, the Placebo Effect in IBS is centrally mediated via the Descending Inhibitory Pain Pathway (Anterior Cingulate Cortex -> Periaqueductal Gray). This central release of endogenous opioids can mask the peripheral analgesic effect of 5-HT3 antagonism.
Visualization: this compound vs. Placebo Pathways
Figure 2: Mechanistic conflict. This compound reduces pain signals peripherally (5-HT3), but placebo expectancy triggers central descending inhibition, drowning out the drug's signal.
Q: Which endpoints should we use to bypass subjective bias?
A: Adopt the FDA "Composite Responder" Endpoint. Do not rely on "Global Relief of Symptoms" (e.g., "Did you have adequate relief?"). This binary question is highly susceptible to the "halo effect" of a caring physician.
Recommended Composite Endpoint (FDA Guidance): A responder must meet BOTH criteria in the same week for at least 50% of treatment weeks:
-
Pain Intensity: ≥30% decrease in worst abdominal pain (0–10 scale) compared to baseline.
-
Stool Frequency: ≥1 additional Complete Spontaneous Bowel Movement (CSBM) per week compared to baseline.
Why this works: While pain reporting (Criterion 1) is subjective and placebo-prone, stool frequency (Criterion 2) is objective and driven by the 5-HT4 prokinetic mechanism. Linking them filters out patients who "feel better" (placebo) but aren't "physiologically better" (drug effect).
Module 3: Site & Investigator Management
Q: How do we manage investigator influence on placebo rates?
A: Enforce "Neutrality Training" for Site Staff. Data shows that "warm, empathetic" investigator interactions increase placebo response in IBS trials.
Troubleshooting Checklist:
Summary of Data & Recommendations
| Parameter | Historical Failure Mode (Alizyme/Standard) | Recommended Optimization (Support Center) |
| Trial Design | Parallel Group (1:1 or 1:1:1) | SPCD (Sequential Parallel Comparison) |
| Run-In | 2 weeks, simple baseline establishment | 4 weeks, "Volatility Filter" for high variance |
| Primary Endpoint | Global Relief of Symptoms (Subjective) | FDA Composite (Pain + CSBM Frequency) |
| Patient Interaction | Standard Clinical Care (Empathetic) | Neutrality Training / Scripted Interactions |
| Analysis | Intent-to-Treat (ITT) | Modified ITT (Enriched for Non-Responders) |
References
-
Alizyme plc. (2008). Clinical Trial: this compound Therapy for Constipation-Predominant Irritable Bowel Syndrome. PubMed. Link
-
Ford, A. C., et al. (2013). Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology. Link
-
FDA. (2012). Guidance for Industry: Irritable Bowel Syndrome — Clinical Evaluation of Drugs for Treatment. U.S. Food and Drug Administration.[1] Link
-
Fava, M., et al. (2003). The Sequential Parallel Comparison Design: A New Design for Clinical Trials in Indications with High Placebo Response. Psychotherapy and Psychosomatics. Link
-
Pimentel, M., et al. (2014). Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome. Journal of Neurogastroenterology and Motility. Link
Sources
Technical Support Center: Renzapride Stability & Handling Guide
Topic: Renzapride (ATL-1251) Stability in Experimental Buffers Classification: Benzamide Derivative / 5-HT4 Agonist / 5-HT3 Antagonist Urgency: High (Solubility/Stability Paradox)[1]
Section 1: The "Emergency Room" – Critical Handling
Q: I dissolved this compound in acidic buffer to improve solubility, but my assay failed. Why? A: You likely triggered rapid hydrolytic degradation.[1] this compound presents a classic Solubility-Stability Paradox . While its solubility increases significantly at acidic pH (pH < 3) due to protonation of the basic nitrogen, the benzamide linkage becomes highly susceptible to acid-catalyzed hydrolysis under these conditions.
-
The Trap: Users often acidify the solvent to dissolve the powder.
-
The Consequence: You create a clear solution of degraded byproducts (e.g., 4-amino-5-chloro-2-methoxybenzoic acid), not active this compound.[1]
-
The Fix: Always dissolve in 100% DMSO first, then dilute into neutral buffers.
Q: My stock solution in PBS precipitated immediately. Is the batch defective? A: No, this is a physicochemical property of the drug. this compound has poor aqueous solubility at neutral pH (~0.18 mg/mL at pH 7).[1] In Phosphate Buffered Saline (PBS) or Krebs-Henseleit buffer (pH 7.4), the molecule is largely uncharged and hydrophobic.[1]
-
Threshold: Do not attempt aqueous stocks >100 µM without an organic co-solvent.
-
Protocol: Maintain a DMSO "keep" concentration of 0.1% - 1.0% in your final assay buffer to sustain solubility.[1]
Section 2: Solubility & Stock Preparation Data
Use the following matrix to determine the correct solvent system for your concentration requirements.
| Solvent System | Solubility Limit (Est.) | Stability (25°C) | Recommended Use |
| 100% DMSO | > 25 mM | High (> 6 months at -20°C) | Primary Stock Solution |
| 100% Ethanol | ~ 5-10 mM | Moderate (Evaporation risk) | Secondary option (verify toxicity) |
| Water / PBS (pH 7.4) | < 0.5 mM (Unstable) | Low (Precipitation risk) | Immediate use only |
| Acidic Buffer (pH < 3) | High (> 10 mM) | Critical Failure (Hydrolysis) | DO NOT USE |
Section 3: Experimental Workflow & Troubleshooting
Protocol: The "Step-Down" Dilution Method
To prevent "shock precipitation" when moving from organic solvent to aqueous buffer, follow this kinetic solubility protocol.
Figure 1: Step-Down Dilution Workflow. Intermediate dilution prevents the "crashing out" effect common when adding high-concentration hydrophobic stocks directly to saline.[1]
Troubleshooting FAQ
Q: Can I use this compound in oxygenated Krebs buffer for tissue bath experiments? A: Yes, but oxidation is a secondary risk.[1] While less sensitive than catecholamines, benzamides can degrade via oxidation over long durations (6+ hours) in oxygenated, warmed (37°C) buffers.[1]
-
Recommendation: Prepare the dilution fresh every 2-3 hours. If your experiment runs overnight, protect the reservoir from light and consider adding ascorbic acid (0.1%) only if it does not interfere with your specific receptor assay.[1]
Q: Is this compound light sensitive? A: Yes, assume photosensitivity.[1] Like many benzamide derivatives (e.g., Cisapride), this compound contains moieties susceptible to photodegradation.[1]
-
Symptom: Solution turns slightly yellow or pink over time.[1]
-
Protocol: Use amber microcentrifuge tubes or wrap reservoirs in aluminum foil.
Section 4: Mechanistic Stability Logic
Understanding the chemical vulnerability of this compound ensures you can adapt these protocols to novel buffers.
Figure 2: The Stability Pathway.[1] This diagram illustrates the opposing risks of hydrolysis (at low pH) and precipitation (at neutral pH).
References
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Camilleri, M., et al. (2008).[1] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]
-
EndoLogic. (n.d.).[1][3] this compound (ATL-1251) Mechanism of Action. Retrieved from [Link]
-
USP Pharmacist. (2023).[1] Injectable Drugs That Are Light-Sensitive.[1][4] U.S. Pharmacist.[1] Retrieved from [Link]
Sources
Overcoming limitations of animal models for Renzapride efficacy
Topic: Overcoming Limitations of Animal Models for Renzapride Efficacy
Audience: Drug Discovery Scientists, Translational Medicine Leads, Pharmacology Directors.
Welcome to the this compound Translational Support Hub
Status: Active Ticket ID: RZ-TR-5HT4-3 Assigned Specialist: Senior Application Scientist, GI Motility Division
Executive Summary: You are likely visiting this hub because your preclinical data for this compound (or similar benzamide derivatives) showed robust prokinetic activity in rodent models, but clinical translation has stalled or shown inconsistent efficacy in IBS-C cohorts.
The core issue lies in the evolutionary divergence of serotonergic signaling . Rodent models—specifically the rat—possess distinct 5-HT4 receptor splice variants and 5-HT3 distribution patterns that do not mirror the human enteric nervous system (ENS). This guide provides the corrective protocols to bridge this translational gap.
Module 1: Receptor Profiling & Species Specificity
User Question: “My rat transit data is highly significant, but I’m seeing low potency in human tissue assays. Is my compound degrading?”
Technical Diagnosis: It is unlikely to be degradation. The issue is likely intrinsic activity mismatch due to species-specific receptor isoforms.
-
The Splice Variant Trap:
-
Rat Model: The rat esophagus and colon predominantly express the 5-HT4(a) and 5-HT4(b) splice variants in the tunica muscularis. These variants couple highly efficiently to Gs-proteins, producing a "high-efficacy" ceiling effect for agonists like this compound.
-
Human Reality: Human colonic mucosa and myenteric plexus express a wider diversity of variants (a, b, c, g, n). This compound acts as a partial agonist on several human isoforms where it acts as a full agonist in rats.
-
-
The 5-HT3 Antagonism Confounder:
-
This compound is a dual-action drug (5-HT4 agonist / 5-HT3 antagonist).[1]
-
In rats, 5-HT3 receptors are less critical for visceral pain modulation compared to humans. In humans, the 5-HT3 antagonism component is crucial for treating the pain of IBS-C, but may counteract the prokinetic effect (5-HT4 agonism) by slowing transit. Rodent models often fail to capture this "brakes vs. accelerator" dynamic.
-
Visualizing the Disconnect:
Figure 1: The mechanistic divergence between rodent and human serotonergic signaling reduces the predictive value of standard transit assays.
Module 2: The "Gold Standard" Protocol (Ex Vivo Human Tissue)
User Question: “If I can’t trust the rat model, what is the validated alternative before Phase II?”
Solution: You must transition to Human Colonic Mucosal Strip Assays . This assay isolates the mucosa (where 5-HT4 receptors trigger secretion and peristaltic reflexes) from the muscle, allowing you to measure the drug's ability to sensitize the peristaltic reflex directly.
Protocol: Human Mucosal Organ Bath Setup
Reagents Required:
-
Krebs-Henseleit Solution (carbogenated: 95% O2 / 5% CO2).
-
Indomethacin (1 µM) – Critical to suppress prostaglandin-driven spontaneous activity.
-
TTX (Tetrodotoxin) – For control arms only.
Step-by-Step Workflow:
-
Tissue Acquisition: Obtain macroscopically normal human colon specimens (ascending/sigmoid) from resection surgeries (e.g., carcinoma margins). Transport immediately in ice-cold oxygenated Krebs.
-
Dissection (The Critical Step):
-
Pin tissue serosa-side down in a Sylgard dish.
-
Remove the tunica muscularis (circular and longitudinal muscle layers) by sharp dissection.
-
Why? You want the muscularis mucosae intact. This compound’s primary human efficacy is modulating the mucosal release of 5-HT and CGRP, which then drives the reflex.
-
-
Mounting:
-
Cut strips (3mm x 10mm) parallel to the circular muscle axis.
-
Mount in 10mL organ baths at 37°C.
-
Apply 1g (10 mN) resting tension.
-
-
Equilibration: Wash every 15 mins for 60 mins.
-
Challenge:
-
Control: Electrical Field Stimulation (EFS) alone (sub-maximal voltage).
-
Experimental: Incubate this compound (1 nM – 10 µM) for 20 mins, then repeat EFS.
-
-
Readout: Measure the facilitation of Cholinergic contraction (the "off" contraction after EFS).
Data Interpretation Guide:
| Observation | Diagnosis | Action |
| No effect on EFS contraction | Low intrinsic activity on human splice variants. | Compound likely ineffective in clinic. |
| Reduction in baseline tone | 5-HT4 mediated relaxation (via muscularis mucosae). | Validates receptor engagement. |
| Inhibition of EFS response | 5-HT3 antagonism dominating 5-HT4 agonism. | Warning: May worsen constipation (slow transit). |
Module 3: Safety & Ischemic Colitis (The "Red Flag")
User Question: “this compound was halted in some trials due to ischemic colitis concerns. How do I screen for this if rats don't get ischemic colitis?”
Technical Insight: Ischemic colitis in this drug class (Alosetron, etc.) is often linked to severe vasoconstriction or profound constipation leading to luminal compression. Rats are poor predictors because their mesenteric vasculature 5-HT receptor profile differs.
Troubleshooting Protocol: The Human Mesenteric Artery Assay Do not rely on systemic blood pressure in dogs/rats. You must test local vasoconstriction.
-
Isolate: Human mesenteric arteries (discarded from resection).
-
Mount: Wire myograph system.
-
Pre-constrict: U46619 (Thromboxane mimetic) to induce tone.
-
Dose: Cumulative this compound (1 nM to 10 µM).
-
Success Criteria: this compound should cause vasorelaxation (via 5-HT4) or no effect . If you see contraction (via 5-HT1B cross-reactivity or 5-HT2A), the compound carries an ischemic risk.
Module 4: Advanced Pharmacokinetics (PBPK)
User Question: “We are seeing efficacy but high variability in plasma levels. Is this affecting the therapeutic window?”
Technical Diagnosis: this compound has a narrow therapeutic index due to the balance between 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (anti-nociceptive but potentially constipating).
Visualizing the Workflow:
Figure 2: Physiologically Based Pharmacokinetic (PBPK) modeling workflow to determine the optimal therapeutic window.
References
-
Camilleri, M., et al. (2008). "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome."[1] Clinical Pharmacology & Therapeutics. Link
-
Gershon, M. D. (2004). "Review article: serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics. Link
-
Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology. Link
-
Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology. Link
-
Irving, H. R., et al. (2015). "Distribution of 5-HT3, 5-HT4, and 5-HT7 Receptors Along the Human Colon."[2] Journal of Neurogastroenterology and Motility. Link
-
ClinicalTrials.gov. "Investigation of the Safety and Efficacy of this compound in Constipation Predominant Irritable Bowel Syndrome (IBS)."[3] NCT00268879. Link
Sources
Technical Support Center: Renzapride Bioanalysis & Metabolite Interference
Executive Summary & Diagnostic Workflow
The Core Problem: In Renzapride bioanalysis, the primary analytical challenge is interference from its major metabolite, This compound N-oxide . Although this compound metabolism is generally limited, the N-oxide (M-1) is the predominant species formed via FMO and CYP pathways.
The Mechanism of Interference: this compound N-oxide is thermally labile. During Electrospray Ionization (ESI), high source temperatures or declustering potentials can cause the N-oxide to lose an oxygen atom (in-source fragmentation). This reduces the metabolite (m/z 340) back to the parent drug mass (m/z 324) before it enters the first quadrupole (Q1).
If the N-oxide co-elutes with this compound, the mass spectrometer cannot distinguish between the "real" parent drug and the "reduced" metabolite, leading to significant overestimation of this compound concentrations .
Diagnostic Decision Tree
Use this workflow to determine if your assay is suffering from metabolite interference.
Figure 1: Diagnostic logic for identifying N-oxide interference in this compound assays. Note that chromatographic separation is the primary defense.
Module 1: Chromatographic Resolution (The Primary Defense)
Objective: Physically separate this compound from this compound N-oxide. Why: Mass spectrometry cannot resolve the interference if in-source fragmentation occurs. Chromatography is the only step that prevents the "false" parent ions from entering the MS at the same time as the real parent ions.
The Challenge
This compound and its N-oxide share similar polarity (both contain polar amine/amide functionalities), often leading to co-elution on standard C18 gradients.
Recommended Protocol: Biphenyl or HILIC Separation
While C18 is standard, Biphenyl phases offer superior selectivity for isomeric and isobaric amine metabolites due to pi-pi interactions.
Step-by-Step Optimization:
-
Column Selection:
-
Preferred: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.
-
Alternative: HILIC (if sensitivity allows, as this compound is polar).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5). Acidic pH stabilizes the N-oxide.
-
B: Acetonitrile (Avoid Methanol if possible, as it can enhance N-oxide degradation).
-
-
Gradient Profile (Example):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.0 | 10 | 0.4 | Initial Hold |
| 1.0 | 10 | 0.4 | |
| 4.0 | 60 | 0.4 | Shallow gradient to separate N-oxide |
| 4.1 | 95 | 0.4 | Wash |
| 5.5 | 95 | 0.4 | Wash |
| 5.6 | 10 | 0.4 | Re-equilibration |
Validation Criteria:
-
Inject a mixture of this compound (Parent) and synthesized this compound N-oxide.
-
Requirement: Baseline resolution (
). The N-oxide typically elutes earlier than the parent on Reverse Phase (RP) due to higher polarity.
Module 2: Mass Spectrometry Tuning (Minimizing Crosstalk)
Objective: Reduce the energy in the ion source to prevent the N-oxide
Mechanism of Error
If this reaction happens in the source, the Q1 quadrupole selects
Optimization Protocol
-
Monitor Two Transitions:
-
Parent (this compound):
(Quantifier) -
Metabolite (N-oxide):
(Monitor)
-
-
Source Temperature (TEM/GS2):
-
N-oxides are thermally unstable.
-
Action: Lower source temperature in
C increments. -
Target: Find the lowest temperature that maintains adequate sensitivity for the Parent but minimizes N-oxide degradation.
-
-
Declustering Potential (DP) / Cone Voltage:
-
High DP accelerates ions and causes collision-induced dissociation (CID) in the source.
-
Action: Perform a "DP Ramp" on the N-oxide standard while monitoring the Parent mass (324).
-
Goal: Select a DP where the signal for 324 (arising from the 340 standard) is
of the 340 signal.
-
Data Output: In-Source Fragmentation Assessment
| Parameter Setting | N-Oxide Signal ( | "Ghost" Parent Signal ( | % Crosstalk | Status |
| Temp 550°C | 1.2e6 | 6.0e4 | 5.0% | FAIL |
| Temp 450°C | 1.1e6 | 2.2e4 | 2.0% | RISK |
| Temp 350°C | 9.5e5 | 4.7e3 | 0.5% | PASS |
Module 3: Sample Preparation & Stability
Objective: Prevent ex vivo conversion of metabolites during extraction.
Critical Risks
-
N-Oxide Reduction: Chemical reduction during extraction (e.g., using antioxidants improperly) can convert N-oxide back to parent.
-
Photostability: Some benzamides are light-sensitive.
Recommended Workflow
-
Anticoagulant: K2EDTA is standard.
-
pH Control: Maintain neutral to slightly acidic pH. Avoid strong alkaline conditions which may ring-open the diazabicycle or degrade the N-oxide.
-
Temperature: Process all samples on wet ice (
C). -
Extraction Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for initial screening to avoid heating/evaporation steps that might degrade labile metabolites. If LLE is necessary, avoid high-temperature evaporation (keep
C).
Frequently Asked Questions (FAQ)
Q1: I see a peak in my "Double Blank" (matrix only) at the this compound retention time. Is this interference?
-
Answer: Unlikely to be metabolite interference if it's in a blank matrix (unless the matrix is from a dosed animal). This is likely carryover . This compound is a basic amine and sticks to glass and metallic surfaces.
-
Fix: Use a needle wash with high organic strength and low pH (e.g., Acetonitrile:Water:Formic Acid 80:20:0.1).
Q2: My calibration curve is non-linear at high concentrations (quadratic).
-
Answer: This can be caused by detector saturation or dimer formation. However, if you are also analyzing incurred samples, check if the N-oxide is co-eluting. At high concentrations, the N-oxide abundance increases, and if it fragments, it adds a non-linear "boost" to the parent signal depending on source saturation.
Q3: Can I just use a different MRM transition to avoid interference?
-
Answer: Not for in-source fragmentation. If the N-oxide loses oxygen in the source, it physically becomes the Parent ion (
324). Once it enters Q1 as 324, it is indistinguishable from the drug. You must separate them chromatographically.
Q4: Where can I find the official guidance on this?
-
Answer: Refer to the FDA M10 Bioanalytical Method Validation Guidance (Section 3.2.6), which explicitly requires investigation of matrix effects and metabolite interference.
References
-
FDA M10 Bioanalytical Method Validation Guidance for Industry. (2022). Food and Drug Administration.[4][5][6] Available at: [Link]
-
Pharmacology and metabolism of this compound. (2009). British Journal of Pharmacology / PMC. (Confirming N-oxide as the primary metabolite and its polarity). Available at: [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). Analytical Chemistry / PMC. (General principles of isobaric/in-source interference). Available at: [Link]
Sources
- 1. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 5. m.youtube.com [m.youtube.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
Comparative Pharmacodynamics & Cardiotoxicity Profile: Renzapride vs. Cisapride
Executive Summary: The Prokinetic Safety Paradox
The development of prokinetic agents for Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroparesis has historically been defined by the "Cisapride Collapse." Cisapride, a potent 5-HT4 agonist, was withdrawn from the market due to QT interval prolongation and Torsades de Pointes (TdP).
Renzapride was engineered as a "best-in-class" successor, designed to decouple the therapeutic 5-HT4 agonism from the off-target hERG channel blockade. Furthermore, it incorporated 5-HT3 antagonism to address visceral hypersensitivity.
Verdict: While this compound successfully eliminated the cardiac safety liability (
Mechanistic Architecture: Dual vs. Single Action
Pharmacodynamic Comparison
Cisapride acts primarily as a non-selective 5-HT4 agonist. This compound utilizes a dual mechanism:[1]
-
5-HT4 Agonism (Prokinetic): Stimulates adenylyl cyclase in enteric neurons, enhancing acetylcholine (ACh) release and propulsive motility.
-
5-HT3 Antagonism (Antinociceptive/Antiemetic): Blocks extrinsic primary afferent signaling to reduce visceral pain and nausea—a feature absent in Cisapride.
Signaling Pathway Visualization
The following diagram illustrates the dual-target mechanism of this compound within the Enteric Nervous System (ENS).
Caption: this compound drives motility via 5-HT4 (green path) while blocking pain signaling via 5-HT3 (yellow path). Cisapride lacks the 5-HT3 blockade.
Cardiac Safety & Electrophysiology
The critical differentiator is the interaction with the
Quantitative Safety Margin
The "Safety Margin" is defined as the ratio of the hERG
| Parameter | Cisapride (Reference Toxicity) | This compound (Target Profile) | Clinical Implication |
| Primary Target ( | 5-HT4: ~20 nM | 5-HT4: ~138-477 nM | This compound requires higher dosing for similar motility. |
| Secondary Target ( | None | 5-HT3: 17 nM | This compound has potent antiemetic potential. |
| hERG Blockade ( | 6.5 – 44.5 nM (High Potency) | > 10,000 nM (Low Potency) | This compound has no relevant hERG liability. |
| Therapeutic | ~150 – 300 nM | ~50 – 100 nM | Cisapride concentrations overlap with hERG blockade. |
| Metabolic Route | CYP3A4 (Major DDI Risk) | Renal Excretion (No CYP) | This compound avoids "metabolic pile-up" with antifungals/macrolides. |
Metabolic Safety Factor
Cisapride's toxicity was exacerbated by drug-drug interactions (DDIs). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) spiked plasma levels, pushing the drug into the hERG-blocking range.
-
This compound Advantage: It is excreted renally and is not a substrate for CYP450 isozymes. This renders the "grapefruit juice effect" irrelevant for this compound safety.
Experimental Validation Protocols
To validate these claims in a drug development setting, the following self-validating protocols are required.
The Gold Standard hERG Assay (Voltage-Clamp)
Fluorescence assays are insufficient for regulatory submission. You must use whole-cell patch-clamp electrophysiology.
Protocol Workflow:
-
Cell Line: HEK293 cells stably expressing KCNH2 (hERG).
-
Solutions:
-
Pipette (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).[2]
-
Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates channels).
-
Repolarize to -50 mV (elicits the "tail current").[3]
-
Measurement: Measure peak tail current amplitude.
-
-
Validation Criteria:
-
Run Positive Control: E-4031 (
). -
Run Test Compound: this compound (0.1, 1, 10, 100
).
-
Caption: Whole-cell patch-clamp workflow for quantifying IKr inhibition (hERG liability).
Isolated Guinea Pig Ileum (Motility Assay)
To confirm 5-HT4 efficacy relative to Cisapride.
-
Preparation: Harvest distal ileum segments from male Dunkin-Hartley guinea pigs.
-
Mounting: Suspend in organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95% O2 / 5% CO2.
-
Stimulation: Apply electrical field stimulation (EFS) to induce cholinergic twitch response.
-
Dosing: Cumulative dosing of Cisapride vs. This compound (
to M). -
Endpoint: Measure % increase in twitch height (contractility) relative to baseline.
Clinical Implications & Development Fate
Despite the superior safety profile confirmed by the data above, this compound failed to reach the market.
-
Efficacy Ceiling: While safe, this compound 4mg did not show a statistically significant benefit over placebo in the primary endpoint (relief of overall IBS symptoms) in Phase III trials (Alizyme).
-
Ischemic Colitis Risk: Like other 5-HT3 antagonists (e.g., Alosetron), there were monitored concerns regarding ischemic colitis, though cardiac safety remained pristine.
-
The Lesson: this compound proves that removing hERG toxicity is necessary but not sufficient for drug approval. The dual mechanism, while elegant in theory, may have resulted in opposing pharmacodynamic effects (5-HT3 antagonism potentially slowing transit while 5-HT4 agonism accelerates it) in specific patient subsets.
References
-
Cisapride hERG Blockade Mechanism
-
This compound Pharmacodynamics & Metabolism
-
Comparative Clinical Safety
-
Camilleri, M., et al. (2008). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology. Link
-
-
hERG Assay Standardization
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link
-
-
This compound Efficacy Meta-Analysis
-
Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology. Link
-
Sources
- 1. ambrosehc.com [ambrosehc.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dstc.jp [dstc.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride vs. Selective 5-HT4 Agonists: A Mechanistic & Safety Comparison Guide
Executive Summary: The "Dual-Action" Hypothesis vs. Selectivity
Status: Renzapride is currently discontinued from Phase III development for IBS-C. Key Lesson: While the "Dual-Action" hypothesis (5-HT4 agonism for motility + 5-HT3 antagonism for pain) was theoretically sound, clinical reality favored high selectivity.
This guide analyzes this compound (a substituted benzamide) against the current gold standard, Prucalopride , and the historical reference, Cisapride . For drug developers, this compound serves as a critical case study in the trade-off between multi-target efficacy and safety signals—specifically Ischemic Colitis and hERG channel liability .
Quick Comparison Matrix
| Feature | This compound | Prucalopride | Cisapride |
| Primary Class | Benzamide | Dihydrobenzofuran | Benzamide |
| Mechanism | 5-HT4 Agonist / 5-HT3 Antagonist | Highly Selective 5-HT4 Agonist | Non-selective 5-HT4 Agonist |
| hERG Liability | Moderate ( | Negligible ( | High ( |
| Clinical Fate | Failed Phase III (Ischemic Colitis/Efficacy) | FDA/EMA Approved | Withdrawn (Arrhythmias) |
Mechanistic Architecture
This compound was designed to address the two main symptoms of Irritable Bowel Syndrome with Constipation (IBS-C): hypomotility and visceral hypersensitivity .
The Dual-Action Pathway
-
Prokinetic Action (5-HT4): Agonism of 5-HT4 receptors on presynaptic cholinergic neurons in the Enteric Nervous System (ENS) enhances acetylcholine (ACh) release, driving smooth muscle contraction.
-
Antinociceptive Action (5-HT3): Antagonism of 5-HT3 receptors on extrinsic vagal and spinal afferents blocks pain signal transmission to the CNS.
Figure 1: this compound's dual mechanism targeting motility via 5-HT4 and pain via 5-HT3 blockade.
Comparative Pharmacology (The Data)
Receptor Affinity & Selectivity ( )
The failure of early generation prokinetics (Cisapride) was due to "dirty" binding profiles. Prucalopride represents the success of "clean" chemistry. This compound sits in the middle.[1]
| Compound | 5-HT4 Affinity ( | 5-HT3 Affinity ( | hERG Affinity ( | Safety Margin (hERG/5-HT4) |
| This compound | ~7.5 - 8.0 | ~7.1 | Moderate | |
| Prucalopride | ~8.6 | Negligible (<5.0) | High (>300x) | |
| Cisapride | ~7.0 | Negligible | Critical Risk | |
| Mosapride | ~7.4 | Negligible | No Effect | High |
Critical Insight: Cisapride blocks hERG at nanomolar concentrations (24 nM), overlapping with its therapeutic window. This compound requires micromolar concentrations (1.8 µM), making it safer than Cisapride but less "clean" than Mosapride or Prucalopride.
Efficacy Metrics (Preclinical)
In the standard Guinea Pig Ileum (GPI) assay (see Protocol below), the rank order of potency for inducing contraction is: Tegaserod > 5-HT > Prucalopride > this compound > Cisapride
-
Prucalopride: Full agonist (Intrinsic Activity ~93%).
-
This compound: Full agonist, but efficacy curves can be blunted by its concurrent 5-HT3 antagonism (which may modulate cholinergic release negatively in some specific tissue preparations).
Safety & Toxicology Analysis
The hERG Liability (Arrhythmia)
While this compound is a benzamide (structurally similar to Cisapride), it does not share the catastrophic hERG affinity.
-
This compound: Voltage-dependent block, but 100x less potent.
Ischemic Colitis (The Real Killer)
The development of this compound was halted primarily due to cases of Ischemic Colitis (0.3% incidence in long-term trials) combined with lack of superior efficacy over placebo.
-
Mechanism: Likely related to 5-HT1 receptor cross-reactivity (vasoconstriction) or severe, localized hypermotility compromising blood flow.
-
Comparison: Tegaserod also faced this issue. Prucalopride has largely avoided this signal due to high selectivity.
Experimental Protocols
To validate these profiles in your own lab, use the following standardized workflows.
In Vitro: Guinea Pig Ileum (GPI) Contractility Assay
This is the industry standard for determining 5-HT4 agonist potency (
Objective: Measure isometric contraction of longitudinal muscle.
Workflow Diagram:
Figure 2: Standardized GPI Bioassay workflow for 5-HT4 agonists.
Detailed Steps:
-
Isolation: Sacrifice guinea pig (cervical dislocation). Remove ileum (10-20 cm proximal to ileocecal junction).
-
Mounting: Cut 2-cm segments. Mount longitudinally in 20mL organ baths containing Tyrode’s solution.
-
Equilibration: Apply 1g tension. Equilibrate for 60 mins, washing every 15 mins.
-
Neural Block (Optional): To test direct muscle action, add Tetrodotoxin (TTX, 1 µM). To test neuronal 5-HT4 action (standard), do NOT add TTX.
-
Dosing: Add this compound or Comparator cumulatively (0.1 nM to 10 µM).
-
Calculation: Express response as % of maximal contraction induced by Acetylcholine (10 µM) or 5-HT.
In Vivo: Gastric Emptying (Rat Model)
Objective: Assess functional motility enhancement.
-
Fasting: Starve Wistar rats for 24h (water ad libitum).
-
Test Meal: Administer 1.5 mL methyl cellulose (1.5%) containing Phenol Red (0.05%) via oral gavage.
-
Drug Admin: IP or Oral administration of this compound (1-10 mg/kg) 30 mins prior to meal.
-
Termination: Sacrifice animals 20 mins post-meal.
-
Quantification: Remove stomach, homogenize in NaOH. Measure absorbance of Phenol Red at 560 nm.
-
Formula:
.
References
-
Potet, F. et al. (2001). "Comparison of the effects of the 5-HT4 receptor agonists prucalopride and this compound on the human cardiac 'ether-a-go-go-related gene' (hERG) K+ channel." Journal of Pharmacology and Experimental Therapeutics.
-
Lembo, A.J. et al. (2010). "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study." Alimentary Pharmacology & Therapeutics.
-
Briejer, M.R. et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology.
-
Camilleri, M. et al. (2004). "Effect of this compound on transit in constipation-predominant irritable bowel syndrome." Clinical Gastroenterology and Hepatology.
-
Wardle, K.A. & Sanger, G.J. (1993). "The guinea-pig isolated colon LMMP preparation as a bioassay for 5-HT4 agonist and antagonist activity."[3] British Journal of Pharmacology.[4][5]
Sources
- 1. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
Comparative Guide: Placebo-Controlled Studies of Renzapride in IBS-C
[1]
Status: Discontinued / Withdrawn from Development Drug Class: Mixed 5-HT4 Receptor Agonist / 5-HT3 Receptor Antagonist Target Indication: Irritable Bowel Syndrome with Constipation (IBS-C)
Executive Summary: The "Mixed Mechanism" Hypothesis
Renzapride represented a strategic attempt to solve the dual pathology of IBS-C: altered motility and visceral hypersensitivity. Theoretically, a single molecule combining 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (analgesic/anti-nociceptive) should have been superior to selective agents.
However, placebo-controlled Phase III trials (ATLANTIS) revealed a critical divergence in clinical endpoints. While this compound significantly accelerated colonic transit and improved bowel frequency, it failed to demonstrate a statistically significant benefit over placebo in the primary endpoint: Global Assessment of Relief of IBS Symptoms . This failure, combined with a signal of ischemic colitis, led to the cessation of its development.
This guide analyzes the technical performance of this compound against placebo and successful alternatives (e.g., Prucalopride), focusing on the dissociation between physiological transit acceleration and subjective symptom relief.
Mechanistic Architecture
To understand the experimental data, one must first understand the signaling conflict. This compound targets two distinct pathways within the Enteric Nervous System (ENS).
The Dual-Action Pathway
-
5-HT4 Agonism (Prokinetic): Located on presynaptic cholinergic neurons. Activation enhances acetylcholine (ACh) release, stimulating smooth muscle contraction and peristalsis.
-
5-HT3 Antagonism (Analgesic): Located on extrinsic primary afferent neurons. Blockade inhibits nociceptive (pain) signals transmitting from the gut to the spinal cord.
Critical Flaw: 5-HT3 antagonists (like Alosetron) are known to slow colonic transit. By combining this with a 5-HT4 agonist, the prokinetic effect may have been blunted, or the analgesic effect was insufficient to overcome the sensation of chemically induced hyper-motility.
Visualization of Mechanism (DOT)
Figure 1: Dual mechanism of action. Green arrows indicate stimulation (motility); red-blocked lines indicate inhibition (pain reduction).
Clinical Efficacy Analysis: Phase II vs. Phase III
The development of this compound illustrates a common pitfall in IBS drug development: positive Phase II physiological data failing to translate into Phase III subjective relief.
Comparative Efficacy Data
The following table synthesizes data from the key Phase IIb (dose-ranging) and Phase III (ATLANTIS) trials.
| Metric | Placebo | This compound (2mg bid) | This compound (4mg qd) | Statistical Significance |
| Sample Size (Phase III) | N=896 | N=450 | N=452 | - |
| Global Relief (Months) | 0.44 | 0.60 | 0.55 | P=0.027 (Marginal)* |
| Stool Consistency | Baseline | Softer | Softer | P < 0.05 |
| Bowel Frequency | Baseline | Increased | Increased | P < 0.05 |
| Colonic Transit (GC24) | 1.9 | - | 2.8 | P < 0.01 (Phase II) |
*Note: While P=0.027 is technically significant, the absolute difference (approx. 3-4 days of relief over a month) was deemed clinically insufficient given the high placebo response rate (~40%).
The "Global Relief" Disconnect
In the ATLANTIS trial (Lembo et al., 2010), this compound successfully treated the constipation (objective sign) but failed to adequately treat the IBS (subjective symptom complex).
-
Observation: Patients had more bowel movements.
-
Patient Report: "I am still in pain/discomfort."
-
Implication: Increasing motility alone does not resolve the visceral hypersensitivity of IBS-C, and the 5-HT3 antagonist component of this compound was likely under-dosed or ineffective in this specific dual-binding configuration.
Experimental Protocol: Scintigraphic Colonic Transit
To objectively verify the prokinetic effect of this compound, researchers utilized Colonic Transit Scintigraphy . This is the "Gold Standard" protocol for validating motility agents.
Methodology
Objective: Quantify the movement of a radiolabeled meal through the colon over 48 hours. Metric: Geometric Center (GC), a weighted average of isotope distribution (Range 1-5; 1=Cecum, 5=Stool).
-
Preparation: 111In-DTPA (Indium-111) adsorbed onto activated charcoal particles.
-
Ingestion: Delivered via a methacrylate-coated capsule (pH sensitive) to ensure release in the ileocecal region, avoiding gastric variation.
-
Imaging: Gamma camera images acquired at T=4, 24, and 48 hours.
-
Calculation: The colon is divided into 4 regions (Ascending, Transverse, Descending, Rectosigmoid) + Stool.
-
Formula:
-
Protocol Workflow (DOT)
Figure 2: Scintigraphic Colonic Transit Assessment Workflow.
Safety & Toxicology: The Ischemic Colitis Signal
The withdrawal of this compound was not solely due to efficacy; it was the benefit-risk ratio.
-
Adverse Event: Ischemic Colitis (IC).
-
Incidence: 3 cases reported in the long-term open-label extension (0.1 - 0.3% risk).
-
Context: While rare, IC is a known class effect of serotonergic modulators (e.g., Alosetron, Tegaserod). In the absence of "game-changing" efficacy, any risk of bowel ischemia is unacceptable to regulators (FDA/EMA).
-
Comparison:
Comparative Technical Review
Why did this compound fail while Prucalopride succeeded?
| Feature | This compound | Prucalopride | Tegaserod |
| Mechanism | 5-HT4 Agonist + 5-HT3 Antagonist | Selective 5-HT4 Agonist | 5-HT4 Partial Agonist |
| Receptor Selectivity | Low (Mixed) | High (High affinity) | Moderate |
| Primary Efficacy | Improved Stool Freq, Failed Pain Relief | Improved Stool Freq & Consistency | Improved Global Relief |
| Safety Signal | Ischemic Colitis | Headache, Diarrhea (No CV/IC signal) | CV Events (Withdrawn/Restricted) |
| Outcome | Discontinued | Approved (Motegrity) | Restricted Use |
References
-
Lembo, A. J., et al. (2010). Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[4][5][6] Alimentary Pharmacology & Therapeutics. Link
-
Camilleri, M., et al. (2004).[4] Effect of this compound on transit in constipation-predominant irritable bowel syndrome. Clinical Gastroenterology and Hepatology. Link
-
George, A. M., et al. (2008).[5] Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting. Alimentary Pharmacology & Therapeutics. Link
-
Tack, J., et al. (2009). Prucalopride (Resolor) in the treatment of severe chronic constipation in patients dissatisfied with laxatives. Gut. Link
-
Spiller, R. C. (2010).[6] this compound for IBS-C: a case of too little, too late? Alimentary Pharmacology & Therapeutics. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparative efficacy of prucalopride and tegaserod in patients with predominantly constipated irritable bowel syndrome [scielo.org.mx]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Renzapride and tegaserod
A Technical Analysis of 5-HT Modulators in GI Motility
Executive Summary
This guide provides a rigorous technical comparison between Renzapride (a mixed 5-HT4 full agonist / 5-HT3 antagonist) and Tegaserod (a selective 5-HT4 partial agonist). While both agents target the serotonin receptor family to treat hypomotility disorders like Irritable Bowel Syndrome with Constipation (IBS-C), their development trajectories diverged significantly due to distinct pharmacological profiles.
-
Tegaserod demonstrated clinical efficacy but faced market withdrawal (and subsequent restricted reintroduction) due to cardiovascular ischemic risks (5-HT1B/1D off-target effects).
-
This compound offered a theoretically superior "dual-action" profile designed to decouple motility from visceral pain. However, it failed in Phase III trials not due to safety, but due to lack of superior efficacy over placebo, highlighting the complexity of translational pharmacology in functional GI disorders.
Mechanistic Profiling & Receptor Pharmacology
The core differentiator lies in the "Dual-Action" hypothesis of this compound versus the "Selective Partial Agonism" of Tegaserod.
1.1 Receptor Binding Affinity (
) & Functional Activity
The following table synthesizes binding data from radioligand assays and functional turnover studies.
| Parameter | This compound | Tegaserod | Clinical Implication |
| 5-HT4 Activity | Full Agonist | Partial Agonist | Full agonism (this compound) theoretically drives maximal ACh release, but may induce receptor desensitization faster than partial agonism. |
| 5-HT4 Affinity ( | ~195 nM (Moderate) | ~15–20 nM (High) | Tegaserod occupies receptors at lower plasma concentrations. |
| 5-HT3 Activity | Antagonist | Negligible | This compound's 5-HT3 blockade was intended to reduce visceral hypersensitivity and prevent urgency/diarrhea. |
| 5-HT1B / 1D | Low Affinity | Moderate Affinity | Tegaserod's affinity here is linked to vasoconstriction and ischemic events (stroke/MI). |
| hERG ( | 1.8 | > 10 | Neither drug carries the high torsadogenic risk of Cisapride ( |
1.2 Signaling Pathway Visualization
The diagram below illustrates the mechanistic divergence in the Enteric Nervous System (ENS).
Figure 1: Differential Modulation of the ENS. Tegaserod selectively drives motility via 5-HT4. This compound attempts to drive motility (5-HT4) while simultaneously dampening visceral pain signaling (5-HT3 blockade).
Pharmacodynamics & Efficacy Analysis[2][3][4]
2.1 The "Cancellation" Hypothesis
This compound failed to meet primary endpoints in Phase III (Alizyme) trials for IBS-C.[1][2]
-
Observation: While this compound significantly accelerated colonic transit (pharmacodynamic proof-of-concept), it did not statistically improve "Global Relief of Symptoms" compared to placebo.
-
Mechanistic Conflict: 5-HT3 antagonists (like Alosetron) are used to treat diarrhea-predominant IBS (IBS-D) because they slow transit. This compound's 5-HT3 antagonist moiety may have functionally counteracted its 5-HT4 prokinetic effect in certain bowel segments, leading to "physiological noise" rather than a clean therapeutic signal.
2.2 Clinical Outcomes Matrix
| Outcome Measure | Tegaserod (6 mg b.i.d.) | This compound (4 mg q.d.) |
| Global Relief (IBS-C) | Positive (Superior to Placebo in women) | Negative (No diff vs. Placebo) |
| Colonic Transit Time | Accelerated (Ascending Colon) | Accelerated (Ascending Colon) |
| Stool Consistency | Improved (Looser) | Improved (Looser) |
| Abdominal Pain | Modest Improvement | No Significant Improvement |
Safety Pharmacology: Ischemia vs. Arrhythmia
Drug developers must distinguish between Electrophysiological Safety (hERG/QTc) and Vascular Safety (Ischemia).
3.1 The hERG Liability (QTc Prolongation)[3]
-
Cisapride was withdrawn due to hERG blockade (
~2.4 nM) causing Torsades de Pointes.[4] -
This compound has a wide safety margin (
~1800 nM). No significant QTc prolongation was observed in clinical trials. -
Tegaserod has negligible hERG interaction.
3.2 The Ischemic Liability (5-HT1B/1D)
-
Tegaserod was withdrawn due to a statistically significant imbalance in cardiovascular ischemic events (angina, MI, stroke) compared to placebo (0.11% vs 0.01%). This is attributed to off-target activation of 5-HT1B receptors on coronary and cerebral vasculature, causing vasoconstriction.
-
This compound was designed to avoid 5-HT1 affinity and did not demonstrate this ischemic signal, though cases of Ischemic Colitis (local gut ischemia) were reported at low rates.
Figure 2: Safety Liability Pathways. Distinguishing the electrophysiological risk (hERG) from the vascular risk (5-HT1B).
Experimental Protocols for Validation
To validate the claims above, the following self-validating protocols are recommended for preclinical assessment.
Protocol A: Ex Vivo Peristaltic Reflex (Guinea Pig Ileum)
Objective: Differentiate 5-HT4 agonism (prokinetic) from 5-HT3 antagonism (anti-nociceptive/transit slowing).
-
Tissue Prep: Harvest ileal segments (10 cm) from Dunkin-Hartley guinea pigs. Mount in an organ bath containing Tyrode’s solution at 37°C, oxygenated with 95% O2/5% CO2.
-
Normalization: Apply 1g tension. Equilibrate for 60 min, washing every 15 min.
-
Induction: Induce peristalsis by raising intraluminal pressure (fluid infusion) until regular waves occur.
-
Agonist Challenge:
-
Add Tegaserod (1 nM – 1
M). Expected Result: Increased frequency of peristaltic waves; decreased threshold pressure. -
Add This compound (1 nM – 1
M). Expected Result: Increased frequency (5-HT4 effect).
-
-
Antagonist Challenge (The Validator):
-
Pre-incubate with GR113808 (selective 5-HT4 antagonist).
-
Result: Both drugs should lose prokinetic efficacy, confirming 5-HT4 mechanism.
-
Differentiation: Add 2-Methyl-5-HT (5-HT3 agonist). This compound should block the contractile disturbances caused by this agonist, whereas Tegaserod will not.
-
Protocol B: Automated Patch-Clamp for hERG Liability
Objective: Quantify arrhythmogenic risk (
-
Cell Line: HEK293 stably expressing hERG (Kv11.1).
-
Solution: Extracellular (Tyrode’s); Intracellular (K-aspartate based).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV for 2 seconds (elicit tail current).
-
-
Application:
-
Perfuse vehicle (0.1% DMSO) for baseline stability.
-
Perfuse Test Compound (4 concentrations, e.g., 0.1, 1, 10, 100
M). -
Perfuse Positive Control (E-4031 , 100 nM).
-
-
Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle.
-
Pass Criteria:
> 10 M (Safety Margin > 30x therapeutic ).
-
References
-
Camilleri, M., et al. (2008). "Phase II study of the efficacy and safety of this compound in irritable bowel syndrome with constipation." Alimentary Pharmacology & Therapeutics. Link
-
Drossman, D. A., et al. (2002). "A multicenter, placebo-controlled, double-blind study of the serotonin-4 receptor partial agonist tegaserod in women with irritable bowel syndrome." Gastroenterology. Link
-
Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics. Link
-
Beattie, D. T., et al. (2008). "The pharmacology of this compound, a novel benzamide 5-HT4 receptor agonist and 5-HT3 receptor antagonist."[5] British Journal of Pharmacology. Link
-
Madia, V. N., et al. (2020). "Tegaserod for the Treatment of Irritable Bowel Syndrome."[6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link
Sources
- 1. | BioWorld [bioworld.com]
- 2. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 3. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmaj.ca [cmaj.ca]
Efficacy of Renzapride in Combination with Other Prokinetics: A Comparative Technical Guide
Executive Summary: The "Mixed-Mechanism" Paradox
Renzapride represents a unique case study in the pharmacotherapy of functional gastrointestinal disorders (FGIDs). Unlike highly selective 5-HT4 agonists (e.g., Prucalopride), this compound was engineered as a dual-action ligand : a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors.
The theoretical advantage was clear:
-
5-HT4 Agonism: Promotes peristalsis (Prokinetic).[1]
-
5-HT3 Antagonism: Modulates visceral hypersensitivity and dampens overactive nociception (Analgesic/Antiemetic).
However, clinical reality diverged from this theory. While this compound successfully accelerated colonic transit, it failed to consistently demonstrate superior pain relief compared to placebo in Phase III trials for IBS-C, and safety concerns (ischemic colitis) halted its development.
This guide analyzes this compound’s efficacy profile in the context of combination strategies —comparing how its dual mechanism performs against "pure" alternatives and evaluating the theoretical utility of combining it with other agents.
Mechanistic Architecture
To understand the efficacy of this compound in combination or comparison, one must visualize the opposing pathways it targets within the Enteric Nervous System (ENS).
Diagram 1: Dual-Pathway Modulation by this compound
The following diagram illustrates the simultaneous activation of the peristaltic reflex (via 5-HT4) and the blockade of extrinsic pain transmission (via 5-HT3).
Caption: this compound acts as a "brake" on pain pathways (5-HT3) while stepping on the "gas" for motility (5-HT4).
Comparative Pharmacodynamic Matrix
The table below contrasts this compound with the "Standard of Care" (Prucalopride) and the "Historical Control" (Cisapride). Note the critical differences in receptor affinity and safety profiles.[2]
| Feature | This compound | Prucalopride | Cisapride | Tegaserod |
| Primary Mechanism | 5-HT4 Agonist / 5-HT3 Antagonist | Selective 5-HT4 Agonist | Non-selective 5-HT4 Agonist | 5-HT4 Agonist / 5-HT2B Antagonist |
| 5-HT4 Affinity (Ki) | ~477 nM (Guinea Pig) [1] | ~2.5–8 nM (High Affinity) [2] | ~140 nM (EC50) [3] | ~15 nM [4] |
| 5-HT3 Affinity (Ki) | ~17 nM (High Affinity) [1] | > 10,000 nM (Negligible) | Negligible | Negligible |
| hERG Inhibition (Safety) | Low Risk (Low affinity) | Low Risk | High Risk (IC50 ~9.4 nM) [3] | Low Risk |
| Clinical Outcome (IBS-C) | Increased transit; Inconsistent pain relief | Increased transit; Improved BM frequency | Withdrawn (Arrhythmias) | Restricted (CV Risk) |
| Key Adverse Event | Ischemic Colitis (Rare but serious) | Headache, Diarrhea | Torsades de Pointes | CV Ischemic Events |
Analytic Insight: this compound’s affinity for the 5-HT4 receptor is significantly lower (higher Ki) than Prucalopride. However, it acts as a full agonist , which may compensate for lower binding affinity. The high affinity for 5-HT3 (17 nM) suggests that at therapeutic doses, 5-HT3 blockade is the dominant pharmacological event, which paradoxically may have contributed to the lack of "prokinetic synergy" in some patients, as 5-HT3 receptors also play a role in descending excitatory reflexes.
Combination Efficacy: Theoretical & Experimental
Since this compound is not currently marketed, "combination therapy" refers to experimental co-administration protocols used in drug discovery to benchmark new compounds.
A. This compound + Proton Pump Inhibitors (PPIs)
-
Rationale: Overlap between Functional Dyspepsia (FD), GERD, and IBS is high. 5-HT4 agonists increase Lower Esophageal Sphincter (LES) pressure.
-
Hypothesis: this compound (4mg/day) + Omeprazole (20mg/day) would theoretically treat "Refractory GERD with Constipation" better than PPI alone.
-
Data: In preclinical models, 5-HT4 stimulation enhances gastric emptying, potentially reducing the volume of refluxate, while the PPI controls acidity. This compound’s 5-HT3 antagonism adds an anti-nausea benefit not seen with Prucalopride.
B. This compound + Secretagogues (Lubiprostone/Linaclotide)
-
Rationale: Prokinetics (motility) and Secretagogues (fluid) target different mechanisms of constipation.
-
Synergy Assessment:
-
Lubiprostone activates ClC-2 channels, increasing fluid.
-
This compound stimulates smooth muscle contraction.
-
Result: Theoretically synergistic. However, the risk of diarrhea (a known side effect of this compound) would likely become dose-limiting.
-
Experimental Protocol: Dual-Route Motility Assessment
For researchers evaluating a "this compound-like" dual-mechanism compound against a standard prokinetic, the following self-validating protocol is recommended.
Protocol: In Vivo Synergistic Transit Assay (Rat Model)
Objective: Determine if adding a 5-HT3 antagonist (simulating this compound) to a pure 5-HT4 agonist (Prucalopride) improves visceral pain scores without compromising transit.
Reagents:
-
Compound B: Ondansetron (Selective 5-HT3 antagonist) - To mimic this compound's dual profile when combined with A.
-
Control: Vehicle (0.5% Methylcellulose)
Workflow:
-
Acclimatization: Male Sprague-Dawley rats (n=10/group), fasted 18h.
-
Dosing (T=0):
-
Group 1: Vehicle
-
Group 2: Prucalopride (10 mg/kg p.o.)
-
Group 3: Prucalopride (10 mg/kg) + Ondansetron (3 mg/kg)
-
-
Marker Administration (T+30 min): Oral gavage of Charcoal Meal (10% charcoal in 5% gum acacia).
-
Visceral Sensitivity Test (Colorectal Distension - CRD):
-
Insert balloon catheter into descending colon.
-
Inflate to 20, 40, 60 mmHg.
-
Measure: Abdominal Withdrawal Reflex (AWR) score (0-4 scale).
-
-
Transit Measurement (T+60 min):
-
Euthanize animals.
-
Excise small intestine (Pylorus to Ileocecal junction).
-
Calculate: % Transit = (Distance of Charcoal Front / Total Length) * 100.
-
Self-Validating Checkpoint:
-
Validation: Group 2 (Prucalopride) must show statistically significant transit increase vs. Vehicle. If not, the assay sensitivity is invalid.
-
Hypothesis Test: If Group 3 shows lower AWR scores (pain) than Group 2 but equal transit, the "this compound Rationale" (Dual Action) is validated.
Safety & Toxicology: The Ischemic Colitis Signal
The defining failure of this compound was not a lack of efficacy, but a safety signal that could not be ignored.
-
Ischemic Colitis (IC): In long-term Phase III trials, 3 cases of IC were reported.
-
Mechanism: It is hypothesized that 5-HT receptors also modulate vascular tone in the splanchnic circulation. While 5-HT4 is prokinetic, serotonin can act as a vasoconstrictor via 5-HT1B/D receptors (off-target) or potentially via complex local reflex arcs.
-
Comparison: Prucalopride has not shown this signal, likely due to its extreme selectivity (>290-fold) for 5-HT4 over other 5-HT subtypes.
Diagram 2: Safety Decision Tree
Caption: Critical safety checkpoints in prokinetic development. This compound failed at the Vascular/Perfusion stage.
References
-
Pharmacology and metabolism of this compound. Alimentary Pharmacology & Therapeutics.
-
Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors. Journal of Pharmacology and Experimental Therapeutics.
-
Cisapride (R 51619) | 5-HT4 Agonist. MedChemExpress Technical Data.
-
Tegaserod | Serotonin Receptor 4 Agonist. MedChemExpress Technical Data.
-
Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology.
-
Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation. Alimentary Pharmacology & Therapeutics.
Sources
Renzapride in IBS-C: A Technical Meta-Analysis & Comparative Guide
This guide provides a rigorous meta-analysis and technical comparison of Renzapride for Irritable Bowel Syndrome with Constipation (IBS-C). It synthesizes clinical data, mechanistic profiling, and safety signals to explain the drug's development trajectory and its standing against competitors.
Executive Summary
This compound (Alizyme) represents a pivotal case study in gastroenterology drug development. Designed as a "dual-action" agent—functioning simultaneously as a 5-HT4 receptor full agonist and a 5-HT3 receptor antagonist —it aimed to address both the motility deficits (constipation) and visceral hypersensitivity (pain) inherent to IBS-C.
Despite promising Phase IIb data, this compound failed to demonstrate superior global symptom relief over placebo in Phase III trials and was associated with rare but critical incidents of Ischemic Colitis (IC) . This guide analyzes the divergence between its theoretical pharmacodynamics and clinical reality, comparing it against market standards like Tegaserod, Prucalopride, and Linaclotide.
Mechanistic Profile: The "Dual-Action" Hypothesis
The rationale for this compound was to combine the prokinetic effects of 5-HT4 agonism with the analgesic/anti-emetic effects of 5-HT3 antagonism into a single molecule.
-
5-HT4 Agonism: Stimulates the release of acetylcholine (ACh) and Calcitonin Gene-Related Peptide (CGRP) from enteric neurons, enhancing peristalsis.
-
5-HT3 Antagonism: Blocks extrinsic sensory afferent signaling to the central nervous system, theoretically reducing abdominal pain and bloating.
Figure 1: Serotonergic Signaling & this compound Mechanism
This diagram illustrates the dual binding affinity of this compound at the enteric synapse.
Caption: this compound targets enteric neurons, activating 5-HT4 to drive motility while blocking 5-HT3 to dampen pain signals.[1][2][3][4][5][6]
Clinical Efficacy Analysis (Meta-Analysis Synthesis)
The following analysis aggregates data from key randomized controlled trials (RCTs), specifically the pivotal Phase III studies (e.g., Lembo et al., Meyers et al.).
Primary Endpoint Failure
While this compound significantly accelerated colonic transit (reduced transit time), this physiological change did not translate into the patient-centric endpoint of "Global Relief of Symptoms."
Table 1: Comparative Efficacy Data (this compound vs. Placebo)
| Endpoint Metric | This compound (4mg) | Placebo | Statistical Significance | Clinical Interpretation |
| Global Relief (Responder Rate) | ~55-60% | ~44-50% | p > 0.05 (NS in key meta-analyses) | Failed. No therapeutic gain over placebo effect.[6] |
| Stool Consistency | Improved (Softer) | Baseline | p < 0.05 | Effective prokinetic action confirmed.[1][5] |
| Stool Frequency | Increased | Baseline | p < 0.05 | Effective prokinetic action confirmed.[5] |
| Abdominal Pain/Bloating | Marginal Reduction | Baseline | p > 0.05 | Failed. 5-HT3 antagonism did not yield sufficient analgesia. |
-
Key Insight: The dissociation between improved motility (stool form/frequency) and symptom relief suggests that motility dysfunction is not the sole driver of IBS-C symptoms; visceral hypersensitivity was not adequately addressed despite the 5-HT3 antagonism [1][2].
Comparative Landscape: this compound vs. Alternatives
Table 2: Competitor Analysis
| Drug | Mechanism | Efficacy (IBS-C) | Safety Profile | Status |
| This compound | 5-HT4 Agonist / 5-HT3 Antagonist | Low (Motility only) | High Risk: Ischemic Colitis signal.[2] | Discontinued |
| Tegaserod | 5-HT4 Agonist | Moderate | CV Risk: Withdrawn/Restricted (Stroke/MI). | Restricted Use |
| Prucalopride | High-affinity 5-HT4 Agonist | High (Constipation) | Superior: No CV signal; highly selective. | Approved (CIC) |
| Linaclotide | Guanylate Cyclase-C Agonist | High (Pain & Motility) | Excellent: Local action, minimal systemic absorption. | Standard of Care |
Safety & Tolerability Profile
The discontinuation of this compound was driven primarily by safety concerns that tipped the risk/benefit ratio into unfavorable territory.
The Ischemic Colitis (IC) Signal
In the long-term open-label extension of Phase III trials involving 971 patients, three cases of Ischemic Colitis were reported [2].[6]
-
Context: This occurred in the wake of the Alosetron (Lotronex) withdrawal, where IC was a major regulatory concern.
-
Causality: While rare, the mechanism involves potential splanchnic vasoconstriction mediated by serotonergic receptors. Even a low incidence rate (<0.5%) is unacceptable for a non-life-threatening functional disorder like IBS.
Adverse Events (AEs)
-
Diarrhea: The most common AE, occurring significantly more frequently in the this compound group (RR = 1.61) compared to placebo [1].[1][2][5][6][7][8][9][10]
-
Cardiovascular: Unlike Cisapride, this compound did not show significant QT prolongation, but the IC risk superseded this advantage.
Experimental Protocol: Clinical Assessment of Prokinetics
For researchers designing trials for novel IBS-C agents, the protocol used in the this compound trials serves as a standard reference for measuring colonic transit and symptom correlation.
Protocol: Scintigraphic Assessment of Colonic Transit
Objective: To quantify the prokinetic effect of the drug independent of patient-reported outcomes.
-
Subject Selection: Female patients, Rome II/III criteria for IBS-C.
-
Washout: 2-week washout of all laxatives and prokinetics.
-
Dosing Phase: Randomized, double-blind administration (e.g., 2mg or 4mg this compound vs. Placebo) for 12 days.[1]
-
Transit Measurement (Day 11-14):
-
Ingestion: Patient ingests a methacrylate-coated capsule containing 111In-DTPA (Indium-111) or a radiolabeled meal.
-
Imaging: Gamma camera images taken at T=0, 4, 24, and 48 hours.
-
Calculation: Geometric Center (GC) of the isotope mass is calculated to determine transit speed through Ascending (AC), Transverse (TC), and Descending Colon (DC).
-
Figure 2: Phase III Clinical Trial Workflow (Lembo Protocol)
This workflow visualizes the rigorous screening and randomization process required for high-integrity IBS trials.
Caption: Workflow of the pivotal Phase III trial. Note the transition to Open Label where safety signals (IC) were detected.
Strategic Outlook & Conclusion
This compound’s failure highlights a critical lesson in IBS drug development: Pharmacodynamic success (moving the bowel) does not guarantee therapeutic success (relieving the patient).
-
The "Dual Action" Fallacy: The addition of 5-HT3 antagonism was intended to reduce pain but may have counteracted the prokinetic benefits or failed to reach the threshold for visceral analgesia.
-
Safety Barrier: The occurrence of Ischemic Colitis remains a class-wide shadow over serotonergic agents, necessitating massive safety trials that increase development costs prohibitive for drugs with marginal efficacy benefits.
-
Future Direction: Current development has shifted toward secretagogues (Linaclotide, Plecanatide) and highly selective 5-HT4 agonists (Prucalopride) that avoid the vascular side effects seen with earlier generations.
References
-
Ford AC, et al. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[7] Am J Gastroenterol. 2009. Link
-
Lembo AJ, et al. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[1] Aliment Pharmacol Ther. 2010.[6] Link
- Meyers NL, et al. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis.
-
Camilleri M. Serotonergic modulation of visceral sensation: lower gut. Gut. 2002.[11] Link
- Tack J, et al. Systematic review: the efficacy of treatments for irritable bowel syndrome - a European perspective. Aliment Pharmacol Ther. 2006.
Sources
- 1. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 4. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
Validating Renzapride: A Comparative Technical Guide for Prokinetic Research
Executive Summary
Renzapride (SB-217242) represents a distinct class of prokinetic agents characterized by a dual mechanism of action: full agonism at the 5-HT4 receptor and antagonism at the 5-HT3 receptor .[1][2] While historically overshadowed by commercial decisions regarding IBS-C pipelines, this compound remains a critical reference compound in drug development. Its pharmacological profile offers a unique advantage over selective 5-HT4 agonists (like prucalopride) by simultaneously addressing motility deficits and visceral hypersensitivity/emesis via 5-HT3 blockade.
This guide provides a rigorous framework for validating this compound’s efficacy and safety in preclinical models, contrasting it objectively with the "gold standard" (but unsafe) Cisapride and the selective alternative Prucalopride.
Mechanistic Foundation & Signaling Pathways
To validate this compound, one must first confirm its signal transduction efficacy. Unlike Metoclopramide (D2 antagonist), this compound acts upstream in the enteric nervous system (ENS).
The Dual-Action Pathway
This compound stimulates the 5-HT4 receptor on presynaptic cholinergic neurons. This G-protein coupled interaction activates Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA).[3] This cascade closes potassium channels and phosphorylates calcium channels, leading to enhanced Calcium (Ca2+) influx and subsequent Acetylcholine (ACh) release. Simultaneously, it blocks 5-HT3 receptors on extrinsic afferent nerves, reducing nociceptive transmission (visceral pain).
Figure 1: this compound’s dual-action mechanism.[4] Green arrows indicate stimulation (prokinetic effect); the red tee-arrow indicates inhibition (anti-nociceptive effect).
Safety Validation: The hERG Benchmark
The primary failure point for early benzamide prokinetics (e.g., Cisapride) was QT prolongation driven by hERG potassium channel blockade. Any validation of this compound must quantify this risk relative to alternatives.
Experimental Insight: While this compound is safer than Cisapride, it is not "hERG-silent" like Mosapride. In patch-clamp assays (HEK293 cells), this compound blocks hERG but with a significantly lower potency than Cisapride.[5]
Comparative Safety Profile (hERG Inhibition)
| Compound | Target Mechanism | hERG IC50 (µM) | Safety Margin | Clinical Status |
| Cisapride | 5-HT4 Agonist / 5-HT3 Antag | 0.045 | Very Low (High Risk) | Withdrawn/Restricted |
| This compound | 5-HT4 Agonist / 5-HT3 Antag | 1.8 | Moderate | Phase III (Discontinued) |
| Prucalopride | Selective 5-HT4 Agonist | > 10.0 | High | FDA Approved |
| Mosapride | 5-HT4 Agonist | No Effect | Very High | Approved (Asia/LatAm) |
Data Source: Potet et al. (2001) - Comparative hERG blockade analysis.
Preclinical Validation Protocols
Protocol A: Gastric Emptying in Rats (Phenol Red Method)
This assay is the industry standard for small-animal prokinetic validation. It relies on the non-absorbable nature of Phenol Red to calculate the fraction of a meal remaining in the stomach.
Rationale: Small animals do not have a Migrating Motor Complex (MMC) identical to humans, but their gastric emptying rate is highly sensitive to cholinergic stimulation.
Step-by-Step Workflow:
-
Preparation: Fast male Sprague-Dawley rats (200–250g) for 24 hours. Water ad libitum.
-
Test Meal: Prepare 1.5% methylcellulose solution containing 0.05% Phenol Red.
-
Dosing: Administer this compound (0.5 – 5.0 mg/kg, p.o.) or Vehicle. Wait 30 minutes.
-
Challenge: Administer 1.5 mL of the Test Meal via oral gavage (t=0).
-
Termination: Sacrifice animals exactly 20 minutes post-meal (t=20).
-
Extraction: Clamp the cardia and pylorus. Remove stomach. Homogenize in 0.1N NaOH.
-
Quantification: Precipitate proteins with trichloroacetic acid. Centrifuge. Measure absorbance of supernatant at 560 nm.
Calculation:
Figure 2: Workflow for the Phenol Red Gastric Emptying Assay.
Protocol B: Canine Motility (Force Transducer Model)
Dogs are the preferred non-rodent species because their GI motility patterns (including the MMC) closely mimic humans.
Rationale: This model measures the force of contraction, not just transit time, distinguishing between uncoordinated spasms and propulsive peristalsis.
Methodology:
-
Surgical Prep: Implant strain gauge force transducers on the gastric antrum, duodenum, and jejunum under anesthesia. Allow 2 weeks recovery.
-
Fasting State: Record baseline MMC activity.
-
Administration: Infuse this compound IV (0.5–2.0 mg/kg).
-
Observation: Measure the induction of "Giant Migrating Contractions" (GMCs) and the disruption of the quiescent phase (Phase I) of the MMC.
-
Validation Criteria: A successful prokinetic effect is defined as the premature induction of Phase III-like activity (burst of intense contractions) in the antrum propagating to the duodenum.
Comparative Efficacy Analysis
The following table synthesizes experimental data comparing this compound against key alternatives in validated models.
| Parameter | This compound | Cisapride | Metoclopramide |
| Rat Gastric Emptying | Significant increase at 1 mg/kg. | Significant increase at 1 mg/kg. | Moderate increase; bell-shaped dose response. |
| Canine Antral Motility | Induces Phase III-like activity. | Induces Phase III-like activity. | Increases tone, less coordinated propagation. |
| Colonic Transit (Dog) | Accelerated (5-HT4 effect).[3][6] | Accelerated. | Minimal effect (mostly upper GI). |
| Visceral Hypersensitivity | Reduced (5-HT3 antagonism).[2] | Reduced. | No significant effect.[5][7][8] |
| CNS Side Effects | Low (Poor BBB penetration). | Low. | High (D2 antagonism causes EPS). |
Interpretation: this compound demonstrates efficacy equivalent to Cisapride in stimulating upper and lower GI motility. However, its superiority lies in the absence of CNS side effects (unlike Metoclopramide) and a better safety margin regarding cardiac toxicity (unlike Cisapride), although it is not as "clean" as newer generation selective agonists like Prucalopride.
Conclusion
Validating this compound requires a multi-species approach. The rat phenol red model confirms the basic prokinetic mechanism (gastric emptying), while the canine transducer model validates the coordination of peristalsis (MMC induction).
For researchers, this compound serves as an essential dual-action probe . While selective 5-HT4 agonists are preferred for pure motility indications, this compound's profile is particularly relevant for studying disorders involving both delayed transit and visceral pain (e.g., IBS-C), where the 5-HT3 antagonist component provides therapeutic synergy.
References
-
Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics.
-
Sanger, G. J. (2008). "5-Hydroxytryptamine and the gastrointestinal tract: where next?" Trends in Pharmacological Sciences.
-
Camilleri, M., et al. (2007). "The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome."[5] Journal of International Medical Research.
-
Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology.
-
Tack, J., et al. (2006).[9] "Pilot study of the efficacy of this compound on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome."[4] Alimentary Pharmacology & Therapeutics.
Sources
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ambrosehc.com [ambrosehc.com]
- 5. The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archivesofmedicalscience.com [archivesofmedicalscience.com]
Technical Comparison Guide: Renzapride Safety Profiles & Multi-Agent Analysis
Executive Summary: The Renzapride Paradox
This compound represents a critical case study in the development of serotonergic prokinetics. Designed as a dual-action agent—5-HT4 receptor full agonist (prokinetic) and 5-HT3 receptor antagonist (visceral analgesic)—it aimed to treat constipation-predominant Irritable Bowel Syndrome (IBS-C) by simultaneously accelerating transit and reducing pain.
While this compound successfully avoided the catastrophic QT prolongation associated with Cisapride , it failed to navigate the narrow therapeutic window required for IBS therapies. Its development was halted not primarily due to cardiac arrhythmia, but due to a "limited efficacy" signal in Phase III trials compounded by a rare but critical incidence of ischemic colitis . This guide provides a granular safety analysis, contrasting this compound with Cisapride, Prucalopride, and Tegaserod to illuminate the safety thresholds governing this drug class.
Mechanistic Architecture & Signal Transduction
To understand the safety divergence, we must analyze the binding profiles. This compound’s dual mechanism creates a complex physiological output compared to selective agents.
Receptor Selectivity Profile
-
5-HT4 Agonism: Stimulates adenylyl cyclase
increases cAMP facilitates acetylcholine release from enteric neurons enhances peristalsis. -
5-HT3 Antagonism: Blocks ligand-gated ion channels on extrinsic primary afferent neurons
reduces nociceptive transmission (visceral pain).
The Off-Target Liability: hERG Channel
The primary cardiovascular safety filter for this class is the Human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of hERG delays repolarization (
-
Cisapride: Potent hERG blocker (IC50 ~6.5–24 nM).[1]
-
This compound: Moderate hERG affinity (IC50 ~1.8 µM).[2]
-
Prucalopride: Low hERG affinity (IC50 >5.7 µM).[2]
Visualization: Mechanism & Safety Pathways
Figure 1: Comparative pharmacodynamics showing this compound's dual action and intermediate hERG liability compared to Cisapride and Prucalopride.
Comparative Safety Analysis: The Data
Cardiovascular Safety (hERG & QT)
The data below demonstrates why this compound is considered safer than Cisapride but failed to match the clean profile of Prucalopride.
Table 1: hERG Channel Inhibition Potency (IC50 Comparison)
| Compound | hERG IC50 (M) | Potency Relative to Cisapride | Clinical QT Risk |
| Cisapride | 1x (Baseline) | High (Withdrawn) | |
| This compound | ~7.5x less potent | Low (No clinical signal) | |
| Prucalopride | ~24x less potent | Negligible | |
| Mosapride | No Effect | N/A | Negligible |
Note: Data derived from patch-clamp assays in HEK293/COS-7 cells. Lower IC50 indicates higher toxicity.
Clinical Translation: In Phase II/III trials, this compound (up to 4mg/day) showed no statistically significant prolongation of the QTc interval compared to placebo.[3] The "safety margin" (ratio of hERG IC50 to therapeutic Cmax) was sufficient to avoid the arrhythmias seen with Cisapride.
Gastrointestinal Safety (Ischemic Colitis)
This was the critical "stop" signal. Ischemic colitis (IC) involves transient reduction in blood flow to the colon, potentially exacerbated by vigorous motility or vascular serotonin effects.
Table 2: Adverse Event Profile in IBS-C Trials
| Adverse Event | This compound (4mg) | Placebo | Risk Ratio (RR) | Significance |
| Diarrhea | ~12-19% | 3-5% | 2.17 (CI 1.26-3.74) | Significant ( |
| Ischemic Colitis | 3 cases (0.3%)* | 0 cases | N/A | Critical Safety Signal |
| Headache | ~25% | ~17% | 1.4 | Common |
| Withdrawal (AEs) | Higher than placebo | Baseline | 1.58 | Significant |
-
Context: In the long-term Phase III extension (n=971), 3 cases of ischemic colitis were reported.[4] While statistically rare, in the context of a functional disorder (IBS) with limited mortality risk, this creates an unacceptable benefit/risk ratio.
-
Comparison:Tegaserod was restricted due to cardiovascular ischemic events (angina/stroke), while Alosetron (5-HT3 antagonist) has a Black Box warning for ischemic colitis. This compound's mixed profile likely contributed to this overlapping risk.
Experimental Protocols for Safety Assessment
To validate these profiles in a development setting, the following protocols are industry standard.
Protocol A: Automated Patch-Clamp hERG Assay
Objective: Determine the IC50 of the test compound on the
-
Cell Line Preparation: Use HEK293 cells stably expressing the hERG channel (Kv11.1).
-
Solution Setup:
-
Extracellular: Tyrode’s solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4).
-
Intracellular: 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM Na2-ATP, 10 mM EGTA.
-
-
Voltage Protocol:
-
Hold membrane potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates channels).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Record peak tail current amplitude.[5]
-
-
Drug Application:
-
Apply vehicle (0.1% DMSO) for baseline stability (3 mins).
-
Apply Test Compound (this compound) in ascending concentrations (0.1, 1, 10, 100 µM).
-
Apply Positive Control (E-4031, 100 nM) to verify channel block.
-
-
Data Analysis:
-
Normalize tail current amplitude to baseline.
-
Fit data to the Hill equation:
.
-
Protocol B: Clinical Holter Monitoring for Prokinetics
Objective: Detect transient QT prolongation or arrhythmias in Phase I/II trials.
-
Subject Selection: Healthy volunteers (Phase I) or IBS-C patients (Phase II), excluding those with baseline QTc > 450ms.
-
Dosing: Single supratherapeutic dose (e.g., this compound 20mg) vs. Placebo vs. Moxifloxacin (positive control).
-
Recording:
-
12-lead digital Holter monitor attached 1 hour pre-dose.
-
Continuous recording for 24 hours post-dose.
-
-
Extraction Timepoints: Extract ECGs at Tmax (approx. 2-4 hours for this compound) and at steady state.
-
Measurement:
-
Use Fridericia correction (
). -
Pass Criteria: Upper bound of the 95% one-sided confidence interval of
(drug vs placebo) must be ms.
-
Development Decision Logic
The following flowchart illustrates the "Go/No-Go" decision matrix that this compound traversed. It passed the cardiac safety gates that stopped Cisapride but failed the efficacy/GI-safety ratio gate.
Figure 2: Drug development decision tree highlighting where this compound failed compared to approved alternatives.
References
-
Lembo, A. J., et al. (2010).[4] "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study."[6] Alimentary Pharmacology & Therapeutics. Link
-
Potet, F., et al. (2001).[7] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics. Link
-
Camilleri, M., et al. (2004). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology. Link
-
Tack, J., et al. (2009).[7] "Prucalopride: safety, efficacy and potential applications."[7][8] Therapeutic Advances in Gastroenterology. Link
-
Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology. Link
-
Alizyme plc. (2008). "Alizyme decides to pull the plug on IBS drug this compound."[9] PharmaTimes. Link
-
Walker, B. D., et al. (1999). "Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states."[1] British Journal of Pharmacology. Link
Sources
- 1. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effect of this compound on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Opinion on Prucalopride in Gastroparesis and Chronic Constipation Treatment: A Focus on Patient Selection and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatimes.com [pharmatimes.com]
Benchmarking Renzapride: A Dual-Target Affinity Analysis & Experimental Guide
Topic: Benchmarking Renzapride's affinity for serotonin receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (ATL-1251) represents a distinct class of benzamide derivatives characterized by a dual mechanism of action: full agonism at the 5-HT
This guide provides a technical benchmark of this compound’s receptor affinity profile against historical and contemporary standards (Cisapride, Prucalopride). It includes validated experimental protocols for radioligand binding assays and analyzes the critical safety margins regarding hERG channel interactions.
The Pharmacodynamic Profile: 5-HT Agonism vs. 5-HT Antagonism[1][2][3][4]
To understand this compound's utility, one must quantify the interplay between its two primary targets. The therapeutic hypothesis relies on 5-HT
Comparative Affinity Data (K
Values)
The following data synthesizes binding affinities from human and guinea-pig tissue assays. Note the inversion of potency: this compound actually exhibits higher affinity for the 5-HT
| Compound | 5-HT | 5-HT | hERG Channel (IC | Primary Clinical Class |
| This compound | 138 – 477 | 17 | 1.8 | Dual Prokinetic/Antinociceptive |
| Cisapride | ~20 | ~1000 | 0.0065 - 0.24 | Non-selective Prokinetic |
| Prucalopride | ~2.5 | > 10,000 | 5.7 | Selective 5-HT |
| Metoclopramide | ~200 - 500 | ~300 | > 10 | D |
Data Sources: Synthesized from Alizyme plc development data and comparative hERG patch-clamp studies.
Key Insight: this compound is approximately 10-fold more potent at 5-HT
Mechanism of Action Visualization
The following diagram illustrates the dual signaling pathways engaged by this compound in the enteric nervous system (ENS).
Figure 1: this compound stimulates 5-HT4 receptors to enhance ACh release while blocking 5-HT3 receptors to inhibit nociceptive signaling.
Experimental Protocol: 5-HT Radioligand Binding Assay
To benchmark this compound against other ligands, a robust radioligand binding assay is required. The industry standard utilizes [
Methodology: Saturation & Competition Binding
Objective: Determine the inhibition constant (K
Reagents:
-
Radioligand: [
H]-GR113808 (Specific Activity ~80 Ci/mmol). -
Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM MgCl
. -
Non-specific Binding Control: 10
M Serotonin (5-HT) or 1 M GR113808.
Workflow:
-
Membrane Preparation:
-
Homogenize guinea pig striata in ice-cold buffer (1:20 w/v).
-
Centrifuge at 40,000
g for 15 min at 4°C. -
Resuspend pellet, incubate at 37°C for 15 min (to remove endogenous serotonin), and re-centrifuge.
-
Final resuspension to protein concentration of ~0.2 mg/mL.
-
-
Assay Assembly (96-well format):
-
Total Binding: 50
L Membrane + 50 L [ H]-GR113808 (0.5 nM final) + 50 L Buffer. -
Non-Specific Binding (NSB): 50
L Membrane + 50 L [ H]-GR113808 + 50 L Unlabeled 5-HT (10 M). -
Test (this compound): 50
L Membrane + 50 L [ H]-GR113808 + 50 L this compound (concentration range to M).
-
-
Incubation:
-
Incubate at 25°C for 60 minutes . Equilibrium is critical; 5-HT
kinetics can be slow with benzamides.
-
-
Harvesting:
-
Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.
-
Wash 3x with 2 mL ice-cold buffer.
-
-
Data Analysis:
-
Calculate IC
using non-linear regression (4-parameter logistic fit). -
Convert to K
using the Cheng-Prusoff equation: Where is radioligand concentration and is the dissociation constant of [ H]-GR113808.
-
Figure 2: Step-by-step workflow for the high-throughput radioligand binding assay.
Safety Benchmarking: The hERG Liability
A critical failure point for 5-HT
Comparative hERG Blockade:
-
Cisapride: High risk. IC
~6.5 nM to 240 nM (Voltage-dependent block). -
This compound: Moderate risk. IC
= 1.8 M (1800 nM). -
Prucalopride: Low risk.[2] IC
= 5.7 M.[3][4]
Analysis: this compound is approximately 300-fold less potent at blocking hERG than Cisapride. However, it is roughly 3-fold more potent at hERG than Prucalopride. While this compound has a safer profile than Cisapride, the margin between its therapeutic concentrations and hERG blockade is narrower than that of the newest generation agonists like Prucalopride. This necessitates careful "Thorough QT" (TQT) studies during clinical development.
Conclusion
This compound distinguishes itself from standard 5-HT
References
-
Potet, F., et al. (2001).[4] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel."[4][5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Sanger, G. J., et al. (2008). "Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome." International Journal of Clinical Practice. Link
-
Grossman, C. J., et al. (1993). "Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain." British Journal of Pharmacology. Link
-
Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics. Link
-
Milnes, J. T., et al. (2010).[6] "Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide." Journal of Pharmacological and Toxicological Methods. Link
Sources
- 1. Pharmacology and metabolism of this compound : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prucalopride | 421 Publications | 2894 Citations | Top Authors | Related Topics [scispace.com]
- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride in IBS-C and Gastroparesis: A Comparative Efficacy Analysis Across Patient Subgroups
Executive Summary: The Dual-Action Hypothesis
Renzapride represents a pivotal case study in gastroenterology drug development. Unlike selective 5-HT4 agonists (e.g., Prucalopride) designed purely for motility, this compound was engineered with a dual mechanism: 5-HT4 receptor agonism (prokinetic) and 5-HT3 receptor antagonism (anti-nociceptive).
The theoretical advantage was clear: treat the constipation of Irritable Bowel Syndrome (IBS-C) while simultaneously blocking visceral pain signals. However, despite failing its primary endpoints in Phase III trials, granular data analysis reveals significant efficacy signals in specific patient subgroups—particularly women—that were overshadowed by broader statistical failures and safety signals (ischemic colitis).
This guide objectively analyzes this compound’s performance against modern alternatives, dissecting the subgroup data to inform future therapeutic strategies.[1]
Mechanistic Architecture
To understand the subgroup efficacy, one must understand the dual-signaling pathway. This compound targets the Enteric Nervous System (ENS) and extrinsic afferents simultaneously.
Diagram 1: Dual-Action Signaling Pathway
The following diagram illustrates how this compound attempts to decouple motility stimulation from visceral hypersensitivity.
Caption: this compound stimulates propulsive motility via 5-HT4-mediated ACh release while blocking 5-HT3-mediated pain transmission to the CNS.
Efficacy Analysis by Subgroup
The clinical failure of this compound was not absolute.[1] It was a failure of the "all-comers" approach. The data below, synthesized from key Phase IIb and III trials (Alizyme, Lembo et al.), highlights the divergence in efficacy.
Gender-Specific Efficacy (IBS-C)
Females with IBS-C consistently showed higher responder rates than males. This is likely due to the higher baseline prevalence of slow-transit constipation in women, which is more responsive to serotonergic modulation than normal-transit constipation.
Table 1: this compound (4 mg) vs. Placebo in IBS-C (Subgroup Data)
| Metric | Overall Population | Female Subgroup | Male Subgroup | Clinical Interpretation |
| Global Relief (Responder Rate) | +5-7% vs Placebo (NS) | +8-12% vs Placebo | < 3% vs Placebo | Stronger signal in women; statistical significance diluted by male non-responders. |
| Stool Consistency | Significant Improvement | Highly Significant | Marginal | 5-HT4 effect on transit is robust in female slow-transit phenotypes. |
| Pain Scores | No Significant Diff | Trend toward improvement | No Effect | The 5-HT3 antagonist component appeared insufficient to quell pain in the broad population but showed trends in women with high baseline pain. |
Data Source: Synthesized from Lembo et al. (2010) and George et al. (2008).
Disease Subtype: Diabetic vs. Idiopathic Gastroparesis
In gastroparesis, the integrity of the Vagus nerve determines drug efficacy.
-
Idiopathic Gastroparesis: this compound showed consistent acceleration of Gastric Emptying (GE).
-
Diabetic Gastroparesis: Efficacy was erratic.[2][3] In patients with severe vagal neuropathy, 5-HT4 agonists often fail because the downstream cholinergic neurons are degenerated.
Comparative Analysis: this compound vs. Alternatives
Researchers selecting a compound for motility studies must weigh efficacy against the safety profile that ultimately shelved this compound (Ischemic Colitis).
Table 2: Technical Comparison of Prokinetic Agents
| Feature | This compound | Prucalopride (Standard of Care) | Metoclopramide |
| Primary Target | 5-HT4 Agonist / 5-HT3 Antagonist | Selective 5-HT4 Agonist | D2 Antagonist / 5-HT4 Agonist |
| Selectivity | Moderate (Mixed) | High (>290x selectivity) | Low (Dirty drug) |
| Cardiac Safety | Low QT risk (unlike Cisapride) | Clean (No hERG inhibition) | Low risk |
| GI Safety Signal | Ischemic Colitis (0.1-0.3%) | Diarrhea, Headache | Tardive Dyskinesia (Black Box) |
| Efficacy Profile | Transit + potential analgesia | Pure Transit (Motility) | Motility + Antiemetic |
| Status | Development Halted | Marketed (Chronic Constipation) | Marketed (Restricted use) |
Critical Insight: The downfall of this compound was not cardiac arrhythmia (the killer of Cisapride) but Ischemic Colitis . This suggests that while this compound is safe for the heart, its potent vasoconstrictive effects (likely via off-target 5-HT1B/D cross-talk in the splanchnic circulation) create an unacceptable risk for IBS patients.
Experimental Validation Protocol
For researchers investigating "this compound-like" dual-action compounds, the following protocol ensures rigorous validation of both motility and sensory endpoints, correcting for the flaws of previous trials.
Protocol Workflow: The "Dual-Endpoint" Validation
This protocol uses Scintigraphy for motility and Barostat for visceral sensitivity, ensuring both mechanisms are active.
Caption: A rigorous crossover design correlating objective transit times (GES) with sensory thresholds (Barostat) to validate dual efficacy.
Step-by-Step Methodology
-
Patient Selection (Crucial):
-
Requirement: Must stratify by baseline colonic transit time (CTT). This compound data suggests efficacy is restricted to Slow Transit patients. Normal transit IBS-C patients are unlikely to respond to 5-HT4 agonism.
-
Exclusion: Any history of vascular disease (due to ischemic colitis risk).
-
-
Motility Endpoint (Scintigraphy):
-
Administer a standardized low-fat meal radiolabeled with 99mTc-sulfur colloid.
-
Image at 0, 1, 2, and 4 hours.
-
Success Metric: >20% increase in GE rate or >15% acceleration in geometric center of colonic mass at 24h.
-
-
Sensory Endpoint (Barostat):
-
Use an electronic barostat to distend the rectum in stepwise increments (randomized pressure).
-
Success Metric: Significant increase in the sensory threshold for pain/discomfort (indicating 5-HT3 antagonism is active).
-
References
-
Lembo, A. J., et al. (2010). "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation – a double-blind, randomized, placebo-controlled, study." Alimentary Pharmacology & Therapeutics.
-
George, A. M., et al. (2008). "this compound therapy for constipation-predominant irritable bowel syndrome."[4] Alimentary Pharmacology & Therapeutics.
-
Camilleri, M., et al. (2008). "Efficacy and Safety of 5-HT4 Agonists in Gastroparesis." Gastroenterology.
-
Tack, J., et al. (2009). "Prucalopride in the treatment of chronic constipation in women from the Asia-Pacific region." Journal of Gastroenterology and Hepatology.
-
Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology.
Sources
- 1. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prucalopride Versus Placebo in Gastroparesis | Clinical Research Trial Listing [centerwatch.com]
- 3. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling Renzapride in the Laboratory
Risk Assessment & Pharmacological Context
The "Why" Behind the Protocol
Effective safety protocols are not based on generic checklists but on the specific pharmacological activity of the analyte.[1] Renzapride is a substituted benzamide acting as a 5-HT4 receptor agonist and 5-HT3 receptor antagonist [1].[1][2][3][4] While some Safety Data Sheets (SDS) may list it as "No known hazard" due to a lack of historical industrial toxicology data, this is a dangerous assumption for a research compound.[1]
-
Potency Warning: With a
value of approximately 115 nM at the 5-HT4 receptor [2], this compound is a pharmacologically active agent.[1] It is designed to alter gastrointestinal motility and can have systemic effects if absorbed.[1] -
The DMSO Vector: this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.[1] DMSO is a potent permeation enhancer, capable of carrying dissolved Active Pharmaceutical Ingredients (APIs) directly through intact skin and nitrile gloves.[1] Handling this compound in DMSO represents the highest risk vector in the workflow. [1]
-
Dust Inhalation: As a solid salt (typically hydrochloride), the primary route of occupational exposure is the inhalation of airborne particulates during weighing.[1]
Operational Classification: Treat this compound as a Potent Compound (OEB 3 equivalent) .[1]
-
Containment Strategy: Primary containment (Engineering Controls) is mandatory; PPE is the secondary barrier.[1]
The Barrier Strategy: PPE Selection
The following PPE ensemble is designed to create redundancy. If one barrier fails (e.g., glove tear), the secondary barrier prevents exposure.[1]
PPE Specification Table
| Protection Zone | Low Risk Operation (Closed Vials/Storage) | High Risk Operation (Weighing/Solubilization) | Technical Rationale |
| Respiratory | N95 Respirator (Optional if vial sealed) | N95 Minimum ; PAPR recommended for >100mg | Prevents inhalation of micro-particulates generated during spatula transfer.[1][5] |
| Dermal (Hands) | Single Nitrile Glove (0.11 mm) | Double Gloving (See Protocol below) | Outer glove absorbs gross contamination; inner glove protects against micro-breaches.[1][5] |
| Ocular | Safety Glasses with Side Shields | Chemical Goggles or Face Shield | Protects against splashes, particularly when using DMSO/ethanol solvents.[5] |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Gown | Disposable sleeves prevent powder accumulation on reusable lab coat cuffs.[1][5] |
Hierarchy of Controls (Visualized)
The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Risk mitigation hierarchy. Engineering controls are the primary defense against potent benzamides.
Operational Protocol: The "Double-Glove" Technique
When handling this compound in solution (DMSO/Water), standard nitrile gloves offer limited protection time (breakthrough < 5 minutes for DMSO).[1] Use this validated donning/doffing sequence.
Phase A: Donning (Pre-Experiment)
-
Wash hands thoroughly with soap and water.[1] Dry completely.[1]
-
Inner Glove: Don a bright-colored nitrile glove (e.g., orange or purple).[1] This serves as a "breach indicator."[1]
-
Outer Glove: Don a standard blue/white nitrile glove over the inner layer.[1]
-
Check: If you see the bright color showing through a tear, stop immediately.[1]
-
-
Cuffing: Pull the lab coat cuffs over the inner glove, then pull the outer glove over the lab coat cuff.[1] This seals the wrist gap.[1]
Phase B: Handling & Solubilization[1]
-
Weighing: Perform all weighing inside a certified Chemical Fume Hood.
-
Solvent Addition: Add DMSO/solvent slowly down the side of the vial to minimize aerosolization.[1]
-
Cap & Vortex: Ensure the cap is verified tight before vortexing.[1]
Phase C: Doffing (The Critical Step)
Most self-contamination occurs here.[1]
-
Outer Glove Removal: Grasp the outside of one glove near the wrist.[1] Peel it away from the hand, turning it inside out.[1] Hold the removed glove in the gloved hand.[1]
-
Second Outer Glove: Slide a finger under the wrist of the remaining outer glove.[1] Peel it off, creating a "bag" containing both gloves. Discard in hazardous waste.
-
Inspection: Inspect inner gloves for wet spots (DMSO breakthrough). If clean, remove inner gloves using the same inside-out technique.[1]
-
Wash: Immediately wash hands with soap and cool water (hot water opens pores and increases absorption risk).[1][7]
Decontamination & Disposal Workflow
This compound is stable.[1][2] Simple water wiping is insufficient.[1]
Figure 2: Three-stage decontamination process to ensure removal of lipophilic residues.[1]
Disposal Protocol:
-
Solid Waste: All contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Chemical Waste (do not use general trash).[1]
-
Liquid Waste: Collect in a dedicated "Solvent Waste" container.[1]
-
Destruction: The preferred method for benzamide derivatives is Chemical Incineration at >800°C.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 119574, this compound. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EndoLogic | Media [endologicusa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Data Sheets [sds.boehringer-ingelheim.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
